molecular formula C14H13N3O5S B1682703 Sulfanitran CAS No. 122-16-7

Sulfanitran

Numéro de catalogue: B1682703
Numéro CAS: 122-16-7
Poids moléculaire: 335.34 g/mol
Clé InChI: GWBPFRGXNGPPMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide is a sulfonamide.
Sulfanitran is a sulfonamide antibiotic used in the poultry industry.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBPFRGXNGPPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045898
Record name Sulfanitran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-16-7
Record name Sulfanitran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfanitran [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanitran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfanitran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfanitran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfanitran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfanitran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFANITRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT35T5T35Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Sulfanitran: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanitran, a synthetic sulfonamide antibiotic, serves as a critical agent in veterinary medicine, primarily for the management of coccidiosis in poultry.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate further research and development. Additionally, this document elucidates its mechanism of action as a competitive inhibitor of dihydropteroate synthase and its emerging role as a modulator of the multidrug resistance protein 2 (MRP2).[2][3] All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound, with the IUPAC name N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide, is characterized by a central sulfonamide core linking an acetanilide and a nitrobenzene moiety.[4]

IdentifierValue
IUPAC Name N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide[4]
CAS Number 122-16-7[4]
Molecular Formula C₁₄H₁₃N₃O₅S[4]
Molecular Weight 335.34 g/mol [4]
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-][4]
InChI InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)[4]

Physicochemical Properties

This compound is a yellowish-green solid with limited solubility in common solvents.[5] Its physicochemical properties are crucial for formulation development and pharmacokinetic studies.

PropertyValueReference
Melting Point 239-240 °C (Kaufmann); 264 °C (Shepherd)
Solubility DMSO (Slightly), Methanol (Slightly)[4]
pKa (Predicted) 7.42 ± 0.10[4]
LogP (Predicted) 2.0[3]
Appearance Yellowish Green Solid

Spectral Properties

The structural elucidation of this compound is supported by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the acetyl methyl protons, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for N-H stretching, C=O stretching of the amide, and the symmetric and asymmetric stretching of the sulfonyl (SO₂) group.[4]

  • Mass Spectrometry: Mass spectral data confirms the molecular weight of this compound.[4]

Pharmacology and Toxicology

Mechanism of Action

As a sulfonamide antibiotic, this compound's primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][6] By acting as a structural analog of para-aminobenzoic acid (PABA), this compound prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and RNA synthesis in bacteria.[3][6]

This compound has also been identified as a stimulator of the multidrug resistance protein 2 (MRP2), an ATP-binding cassette (ABC) transporter.[2] It has been shown to increase the affinity of MRP2 for its substrates, such as estradiol-17-β-D-glucuronide.[2]

Pharmacological Effects

The primary pharmacological effect of this compound is its anticoccidial activity, making it effective in the treatment and prevention of coccidiosis in poultry caused by Eimeria species.[1][5]

Toxicological Profile
Toxicological EndpointInformationReference
Acute Toxicity No data available for oral, inhalation, or dermal routes.[4]
Skin Corrosion/Irritation No data available.[4]
Serious Eye Damage/Irritation No data available.[4]
Carcinogenicity No data available.[4]
Reproductive Toxicity No data available.[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 4-nitroaniline with p-acetamidobenzenesulfonyl chloride in the presence of a base such as pyridine.[5]

Synthesis_Workflow 4-Nitroaniline 4-Nitroaniline Reaction Reaction Mixture (Stirred at RT overnight) 4-Nitroaniline->Reaction p-Acetamidobenzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl_Chloride->Reaction Pyridine Pyridine Pyridine->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with Ethyl Acetate (3x) Quenching->Extraction Washing Wash with: - 0.5 N HCl (3x) - Water (3x) - Saturated Saline Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration This compound This compound Product Concentration->this compound

Figure 1: General workflow for the synthesis of this compound.

Protocol:

  • To a solution of 4-nitroaniline (1 equivalent) in pyridine (1.6 mL/mmol), slowly add p-acetamidobenzenesulfonyl chloride (1.1 equivalents).[5]

  • Stir the reaction mixture at room temperature overnight.[5]

  • Quench the reaction with water and extract three times with ethyl acetate.[5]

  • Combine the organic layers and wash sequentially with 0.5 N HCl (three times), water (three times), and saturated saline once.[5]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(N-(4-nitrophenyl)aminosulfonyl)phenyl)acetamide as a solid product.[5]

Purification

The crude this compound product can be purified by recrystallization from a suitable solvent such as ethanol.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the quantitative analysis of this compound.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Extraction with DMF or Methanol) Filtration Filter Extract Sample_Prep->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Detection UV Detection (e.g., 254 nm or 270 nm) HPLC_System->Detection Mobile_Phase Mobile Phase (e.g., Acetonitrile:Water) Mobile_Phase->HPLC_System Quantitation Quantitation (Peak Height/Area) Detection->Quantitation

Figure 2: General workflow for HPLC analysis of this compound.

Example HPLC Conditions:

ParameterConditionReference
Column µBondapak C18 (30 cm) or Cogent RP Phenyl Hexyl™ (4.6 x 150mm, 5µm)[8][9]
Mobile Phase Acetonitrile:Water (45:55) or 75:25 DI Water with 0.1% Formic Acid / Acetonitrile[8][9]
Flow Rate 1.0 mL/min[8][9]
Detection UV at 254 nm or 270 nm[8][9]
Injection Volume 5 µL[9]

Conclusion

This compound remains a compound of significant interest in veterinary medicine and is gaining attention for its effects on drug transport proteins. This guide has provided a detailed technical overview of its chemical and physical properties, alongside established experimental protocols. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and application of this multifaceted sulfonamide.

References

Sulfanitran: A Technical Guide to its Therapeutic Applications and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanitran is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2][3] Primarily utilized in veterinary medicine, specifically in the poultry industry, it functions as both an antibacterial and an anticoccidial agent.[1][4][5] This technical guide provides an in-depth overview of this compound's therapeutic classification, its mechanism of action, and relevant physicochemical properties.

Therapeutic Classification and Use

This compound is classified as a sulfonamide antibiotic .[1][2] Its primary application is in the prevention and treatment of coccidiosis in poultry, a parasitic disease caused by protozoa of the genus Eimeria.[6][7] It is often a component of feed additives for chickens.[1] Beyond its anticoccidial activity, this compound also exhibits antibacterial properties against a range of susceptible microorganisms.[4]

Mechanism of Action

The primary mechanism of action of this compound, like other sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the microbial folic acid synthesis pathway.[8] Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By acting as a structural analog and competitive antagonist of para-aminobenzoic acid (PABA), a key substrate for DHPS, this compound effectively blocks the production of dihydrofolic acid, a precursor to tetrahydrofolic acid.[8] This disruption of the folate pathway ultimately inhibits microbial growth and replication.[9]

In addition to its well-established role as a folate synthesis inhibitor, this compound has been identified as a stimulator of the multidrug resistance protein 2 (MRP2).[4][5] MRP2 is a transmembrane transporter involved in the efflux of various compounds from cells. This compound has been shown to increase the affinity of MRP2 for certain substrates.[4][5]

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name N-[4-[(4-Nitrophenyl)sulfamoyl]phenyl]acetamide[1]
Molecular Formula C14H13N3O5S[1]
Molar Mass 335.33 g·mol−1[1]
CAS Number 122-16-7[1]
Appearance Yellowish Green Solid[3]

Experimental Data and Protocols

  • Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism. This is a standard method for assessing antimicrobial activity.

  • In Vivo Efficacy Studies: Involving the administration of this compound to poultry infected with coccidia to evaluate its effectiveness in controlling the infection.

  • Enzyme Inhibition Assays: To directly measure the inhibitory activity of this compound on dihydropteroate synthase.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the target species.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and relationships associated with this compound's function.

folic_acid_synthesis_inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Synthesis Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Reduction Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition

This compound's inhibition of the folic acid synthesis pathway.

mrp2_stimulation cluster_cell Cell MRP2 Multidrug Resistance Protein 2 (MRP2) Substrate_out Substrate Efflux MRP2->Substrate_out Transports out Substrate_in Substrate (e.g., Estradiol-17-β-D-glucuronide) Substrate_in->MRP2 Binds to This compound This compound This compound->MRP2 Stimulates & Increases Affinity

This compound's stimulation of the MRP2 transporter.

Conclusion

This compound is a well-characterized sulfonamide antibiotic with a clear therapeutic role in veterinary medicine, particularly for the control of coccidiosis in poultry. Its mechanism of action through the inhibition of folic acid synthesis is a classic example of antimicrobial chemotherapy. Further research into its effects on multidrug resistance proteins may reveal additional pharmacological properties. This guide provides a foundational understanding for professionals engaged in drug development and research in the field of animal health.

References

The Pharmacokinetics and Metabolism of Sulfanitran in Chickens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanitran (N4-Acetyl-N1-(para-nitrophenyl)sulfanilamide) is a sulfonamide antibiotic utilized in the poultry industry primarily for the control of coccidiosis. It is a component of feed additives such as Polystat and Unistat. Understanding the pharmacokinetics (what the body does to the drug) and metabolism (how the body chemically modifies the drug) of this compound is critical for ensuring its efficacy and safety, particularly concerning residue levels in poultry products intended for human consumption.

This technical guide synthesizes the available knowledge on sulfonamide pharmacokinetics in chickens, providing quantitative data, experimental methodologies, and visual representations of metabolic and experimental pathways to aid researchers and drug development professionals.

General Pharmacokinetics of Sulfonamides in Chickens

Sulfonamides are generally well-absorbed orally in poultry and exhibit a broad spectrum of activity against bacteria and protozoa. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms.

Pharmacokinetic studies in broiler chickens and laying hens have demonstrated that different sulfonamides exhibit varied absorption rates, distribution volumes, and elimination half-lives. For instance, studies on sulfaquinoxaline and sulfadimidine indicate good absorption and a long elimination half-life, leading to high plasma concentrations when administered via drinking water. In contrast, other sulfonamides are eliminated more rapidly. The oral bioavailability of sulfonamides like sulfadiazine in chickens has been reported to be approximately 80%.

Quantitative Pharmacokinetic Data for Sulfonamides in Chickens

The following tables summarize key pharmacokinetic parameters for several sulfonamides that have been studied in chickens. This data provides a comparative basis for estimating the potential pharmacokinetic profile of this compound.

Table 1: Pharmacokinetic Parameters of Sulfadiazine and Trimethoprim in Broiler Chickens following Oral Administration

ParameterSulfadiazine (33.34 mg/kg)Trimethoprim (6.67 mg/kg)Reference
Cmax (μg/mL) 39.321.86[1]
Tmax (h) 1.641.04[1]
t½ (h) 3.21.61[1]
AUC (μg·h/mL) 292.17.92[1]
Bioavailability (%) ~80~80[1]

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole and Trimethoprim in Broiler Chickens

ParameterSulfamethoxazoleTrimethoprimReference
t½ (h) 2.831.49[2]
Volume of Distribution (L/kg) 0.623.14[2]
Oral Bioavailability (%) ~100~100[2]

Table 3: Residue Depletion of Sulfachloropyridazine in Broiler Chickens

TissueDay 7 Post-Treatment (μg/kg)Day 21 Post-Treatment (μg/kg)Reference
Feathers 2,858.78183.39[3]
Edible Tissues 20.54Below Limit of Detection[3]

Metabolism of Sulfonamides in Chickens

The primary site of sulfonamide metabolism is the liver. The main metabolic pathway for many sulfonamides in animals is acetylation, primarily at the N4-amino group. This process is catalyzed by N-acetyltransferase enzymes. The resulting N4-acetylated metabolite is typically microbiologically inactive but can contribute to the total residue profile of the drug. Other metabolic reactions can include hydroxylation and glucuronidation, though acetylation is generally the most significant for this class of drugs. Given that this compound is N4-acetyl-N1-(para-nitrophenyl)sulfanilamide, its metabolism might involve de-acetylation to the active sulfonamide, or further metabolism of the parent compound.

Sulfonamide_Metabolism Sulfonamide Parent Sulfonamide (e.g., this compound) Acetylated_Metabolite N4-Acetylated Metabolite (Inactive) Sulfonamide->Acetylated_Metabolite Acetylation (Liver) Hydroxylated_Metabolite Hydroxylated Metabolite Sulfonamide->Hydroxylated_Metabolite Hydroxylation (Liver) Excretion Excretion (Urine/Feces) Sulfonamide->Excretion Unchanged Drug Acetylated_Metabolite->Excretion Conjugated_Metabolite Glucuronide/Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite Conjugation Conjugated_Metabolite->Excretion

Caption: Generalized metabolic pathway of sulfonamides in chickens.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the study of sulfonamides in chickens.

Pharmacokinetic Study of Sulfadiazine and Trimethoprim
  • Subjects: Healthy 7-week-old broiler chickens.

  • Study Design: A crossover design was used where chickens received either an intravenous or oral administration of sulfadiazine (33.34 mg/kg body weight) and trimethoprim (6.67 mg/kg body weight). A washout period was observed between treatments.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of sulfadiazine and trimethoprim were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters.[1]

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Selection Select Healthy Broiler Chickens Drug_Admin Administer Sulfonamide (IV and Oral Crossover) Animal_Selection->Drug_Admin Blood_Sampling Collect Blood Samples at Timed Intervals Drug_Admin->Blood_Sampling Plasma_Separation Centrifuge Blood to Separate Plasma Blood_Sampling->Plasma_Separation HPLC_Analysis Analyze Plasma Samples using HPLC Plasma_Separation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation HPLC_Analysis->PK_Modeling

Caption: Typical experimental workflow for a pharmacokinetic study in chickens.

Residue Depletion Study of Sulfachloropyridazine
  • Subjects: Broiler chickens raised under controlled conditions.

  • Drug Administration: A commercial formulation of 10% sulfachloropyridazine was administered for 5 consecutive days.

  • Sample Collection: Samples of muscle, liver, and feathers were collected at various time points after the cessation of treatment.

  • Analytical Method: Samples were analyzed for sulfachloropyridazine residues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard (13C6-sulfamethazine) was used for quantification. Solid-phase extraction (SPE) was employed for sample cleanup.

  • Data Analysis: Residue concentrations in different tissues were determined over time to establish a depletion profile.[3]

Conclusion and Future Directions

While the pharmacokinetics and metabolism of several sulfonamides in chickens have been characterized, there remains a notable absence of specific data for this compound. The information presented in this guide, derived from studies on related compounds such as sulfadiazine, sulfamethoxazole, and sulfachloropyridazine, provides a robust framework for inferring the likely absorption, distribution, metabolism, and excretion profile of this compound.

It is reasonable to hypothesize that this compound is well-absorbed orally and undergoes hepatic metabolism, likely involving de-acetylation and other phase I and phase II reactions. However, to ensure food safety and optimize therapeutic regimens, dedicated pharmacokinetic and metabolism studies on this compound in chickens are imperative. Such studies should focus on determining its bioavailability, elimination half-life, major metabolic pathways, and tissue residue depletion kinetics. These data are essential for establishing appropriate withdrawal periods and ensuring that poultry products remain safe for human consumption. Future research efforts should prioritize filling this knowledge gap to support the continued safe and effective use of this compound in the poultry industry.

References

Sulfanitran as a Dihydropteroate Synthase (DHPS) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamide antibiotics, a cornerstone of antimicrobial therapy, function by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a prime target for antimicrobial agents. Sulfanitran, a member of the sulfonamide class, is utilized in the poultry industry as an antibacterial and anticoccidial agent. This technical guide provides an in-depth exploration of this compound's role as a DHPS inhibitor, detailing the underlying mechanism of action, presenting comparative quantitative data for related sulfonamides, and outlining comprehensive experimental protocols for assessing DHPS inhibition. The guide also includes detailed diagrams of the folate biosynthesis pathway, the mechanism of DHPS inhibition, and a typical experimental workflow to facilitate a deeper understanding for research and drug development professionals.

Introduction

The folate biosynthesis pathway is a well-established and highly valuable target for antimicrobial drug discovery due to its essential role in microbial survival and its absence in mammals, who acquire folate from their diet.[1][2] Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3] Sulfonamides, including this compound, are structural analogs of pABA and act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid and exerting a bacteriostatic effect.[1] this compound is specifically used in poultry feed to control coccidiosis, a parasitic disease of the intestinal tract.[4]

Mechanism of Action: Competitive Inhibition of DHPS

Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS).[2] Due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (pABA), sulfonamides bind to the pABA-binding site on the DHPS enzyme.[3] This binding event physically obstructs pABA from entering the active site, thereby preventing the synthesis of dihydropteroate, a crucial precursor in the folate biosynthesis pathway.[2][3] The inhibition of this pathway ultimately leads to a depletion of essential downstream metabolites, such as tetrahydrofolate, which are necessary for the synthesis of nucleotides and certain amino acids. This disruption of cellular metabolism inhibits bacterial growth and replication.[1]

DHPS_Inhibition_Mechanism cluster_Enzyme DHPS Enzyme cluster_Substrates Substrates & Inhibitor cluster_Products Reaction Outcome ActiveSite Active Site Dihydropteroate Dihydropteroate (Folate Synthesis) ActiveSite->Dihydropteroate Catalyzes NoReaction Inhibition of Folate Synthesis ActiveSite->NoReaction Blocked pABA pABA pABA->ActiveSite Binds DHPPP DHPPP DHPPP->ActiveSite Binds This compound This compound This compound->ActiveSite Competitively Binds

Figure 1: Competitive inhibition of DHPS by this compound.

The Bacterial Folate Biosynthesis Pathway

The de novo synthesis of folate in bacteria is a multi-step enzymatic pathway that is essential for cellular function. The pathway begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate, the biologically active form of folate. Dihydropteroate synthase (DHPS) plays a pivotal role in this pathway by catalyzing the formation of dihydropteroate from p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

Folate_Biosynthesis_Pathway enzyme enzyme GTP Guanosine Triphosphate (GTP) GTP_cyclohydrolase_I GTP Cyclohydrolase I (folE) GTP->GTP_cyclohydrolase_I Neopterin_P3 7,8-Dihydroneopterin Triphosphate Pyrophosphohydrolase Pyrophosphohydrolase (folQ) Neopterin_P3->Pyrophosphohydrolase HMDHP 6-Hydroxymethyl-7,8- Dihydropterin Dihydroneopterin_aldolase Dihydroneopterin Aldolase (folB) HMDHP->Dihydroneopterin_aldolase HPPK Hydroxymethyldihydropterin Pyrophosphokinase (folK) HMDHP->HPPK DHPPP 6-Hydroxymethyl-7,8- Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (folP) DHPPP->DHPS pABA para-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHFS Dihydrofolate Synthase (folC) Dihydropteroate->DHFS Dihydrofolate 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (folA) Dihydrofolate->DHFR Tetrahydrofolate 5,6,7,8-Tetrahydrofolate (THF) GTP_cyclohydrolase_I->Neopterin_P3 Pyrophosphohydrolase->HMDHP Dihydroneopterin_aldolase->HMDHP HPPK->DHPPP DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate

Figure 2: Bacterial Folate Biosynthesis Pathway.

Quantitative Data on DHPS Inhibition

SulfonamideTarget Organism/EnzymeIC50 (µM)Ki (µM)Reference(s)
SulfanilamideArabidopsis thaliana DHPS18.6-[5]
SulfacetamideArabidopsis thaliana DHPS9.6-[5]
SulfadiazineArabidopsis thaliana DHPS4.2-[5]
Various SulfonamidesEscherichia coli-0.6 - 18[6]
SulfamethoxazolePlasmodium falciparum-6 - 500[6]
Compound 11a (N-sulfonamide 2-pyridone)Bacterial DHPS2.76 (µg/mL)-[7][8]

Experimental Protocols: DHPS Inhibition Assay

The following is a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds like this compound against DHPS. This method is adapted from established protocols for assaying DHPS inhibition and is suitable for high-throughput screening.[6][9]

Principle

The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. The product, dihydropteroate, is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[6][9]

Materials and Reagents
  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (pABA)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • This compound (or other test inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol for determining the IC50 value of a DHPS inhibitor.

DHPS_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Stock (e.g., 10 mM in DMSO) start->prep_inhibitor serial_dilute Perform Serial Dilutions of Inhibitor in DMSO prep_inhibitor->serial_dilute add_inhibitor Add Inhibitor Dilutions and DMSO (Control) to Plate serial_dilute->add_inhibitor prep_master_mix Prepare Master Mix: - Assay Buffer - DHPS & DHFR - NADPH add_master_mix Add Master Mix to all Wells prep_master_mix->add_master_mix add_inhibitor->add_master_mix pre_incubate Pre-incubate Plate at 37°C for 5 min add_master_mix->pre_incubate initiate_reaction Initiate Reaction by Adding Pre-warmed Substrate Mix pre_incubate->initiate_reaction prep_substrate_mix Prepare Substrate Mix: - pABA & DHPPP prep_substrate_mix->initiate_reaction read_absorbance Monitor Absorbance Decrease at 340 nm over Time initiate_reaction->read_absorbance calculate_velocity Calculate Initial Reaction Velocity (V) for each Well read_absorbance->calculate_velocity plot_data Plot % Inhibition vs. log[Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 Value from Dose-Response Curve plot_data->determine_ic50 end End determine_ic50->end

Figure 3: Experimental workflow for DHPS inhibition assay.
Detailed Procedure (96-well plate format)

  • Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations for IC50 determination.

  • Reagent Preparation:

    • Prepare a fresh substrate mix containing pABA and DHPPP in the assay buffer.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

    • Prepare a cofactor solution of NADPH in the assay buffer.

  • Assay Execution:

    • To the appropriate wells of a 96-well microplate, add 2 µL of the this compound serial dilutions. For control wells (no inhibition), add 2 µL of DMSO.

    • Add 178 µL of a master mix containing the assay buffer, enzyme mix (DHPS and DHFR), and NADPH solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (pABA and DHPPP) to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis
  • Calculate Reaction Velocity: Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate Percentage of Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction velocity in the presence of the inhibitor and V_control is the reaction velocity in the absence of the inhibitor (DMSO control).

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve using appropriate software.

Conclusion

This compound, as a sulfonamide antibiotic, is understood to function through the competitive inhibition of dihydropteroate synthase, a critical enzyme in the essential folate biosynthesis pathway of various microorganisms. This technical guide has provided a comprehensive overview of the mechanism of action, the broader context of the folate pathway, and detailed experimental protocols for the evaluation of DHPS inhibitors. While specific quantitative inhibitory data for this compound against DHPS is not prominently available, the comparative data for other sulfonamides and the detailed methodologies presented herein offer a robust framework for researchers and drug development professionals to conduct further investigations into the precise inhibitory characteristics of this compound and to explore the development of novel DHPS inhibitors. The continued study of this well-validated target remains a promising avenue for the discovery of new antimicrobial agents.

References

Sulfanitran's Role as a Multidrug Resistance Protein 2 (MRP2) Stimulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance protein 2 (MRP2), also known as ABCC2, is a crucial ATP-binding cassette (ABC) transporter predominantly expressed on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. It plays a significant role in the efflux of a wide array of endogenous and xenobiotic compounds, particularly conjugated organic anions, thereby contributing to detoxification and cellular protection. The modulation of MRP2 activity is of considerable interest in drug development, as it can influence the pharmacokinetics and efficacy of various therapeutic agents. Sulfanitran, a sulfonamide antibiotic, has been identified as a stimulator of MRP2-mediated transport. This technical guide provides an in-depth analysis of the role of this compound as an MRP2 stimulator, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Quantitative Data on MRP2 Stimulation by this compound

The stimulatory effect of this compound on MRP2 activity has been quantified in several studies. The data consistently demonstrates that this compound enhances the transport of MRP2 substrates in a concentration-dependent manner. The primary mechanism appears to be an increase in the affinity of MRP2 for its substrates, rather than an increase in the maximal transport velocity.

MRP2 Source Substrate This compound Concentration (µM) Effect on Transport Key Findings Reference
Human MRP2 (in Sf9 insect cell membrane vesicles)Estradiol-17-β-D-glucuronide (E217βG) (1 µM)10~2-fold stimulationThis compound stimulates E217βG transport.[1][2]
Human MRP2 (in Sf9 insect cell membrane vesicles)Estradiol-17-β-D-glucuronide (E217βG)0 - 100Concentration-dependent stimulationThis compound decreases the Km for E217βG transport from 14 µM to 5 µM, with a maximal stimulatory effect at 10 µM.[1][2]
Human MRP2 (in polarized MDCK cells)Vinblastine (0.1 µM)100~1.5-fold stimulation of transepithelial transportThis compound enhances the transport of the anticancer drug vinblastine.[3]
Mouse Mrp2 (in polarized MDCK cells)Vinblastine (0.1 µM)100No significant stimulationDemonstrates species-specific differences in the stimulatory effect of this compound.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to characterize the stimulatory effect of this compound on MRP2.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles containing MRP2.

1. Preparation of MRP2-Containing Membrane Vesicles:

  • Culture Sf9 insect cells or HEK293 cells engineered to overexpress human or mouse MRP2.

  • Infect Sf9 cells with a baculovirus construct containing the MRP2 cDNA, or transfect HEK293 cells.

  • After a suitable incubation period to allow for protein expression, harvest the cells.

  • Lyse the cells in a hypotonic buffer containing protease inhibitors.

  • Homogenize the cell lysate and centrifuge at a low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer (e.g., Tris-sucrose buffer) to form vesicles.

  • Determine the protein concentration of the vesicle preparation using a standard method like the Bradford assay.

2. Transport Assay:

  • Prepare a reaction mixture containing the membrane vesicles (typically 5-10 µg of protein), a radiolabeled or fluorescent MRP2 substrate (e.g., [³H]E217βG), and the desired concentration of this compound or vehicle control.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the transport reaction by adding ATP (typically 4 mM) or a non-hydrolyzable ATP analog (e.g., AMP) for control incubations.

  • Incubate the reaction at 37°C for a specific time period (e.g., 1-5 minutes), ensuring the transport is in the linear range.

  • Stop the reaction by adding a large volume of ice-cold stop buffer.

  • Rapidly filter the reaction mixture through a filter membrane (e.g., glass fiber filter) to separate the vesicles from the incubation medium.

  • Wash the filters with ice-cold stop buffer to remove any non-transported substrate.

  • Quantify the amount of substrate transported into the vesicles by liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.

  • Calculate the ATP-dependent transport by subtracting the transport measured in the presence of AMP from that measured in the presence of ATP.

ATPase Assay

This assay measures the ATP hydrolysis activity of MRP2, which is coupled to substrate transport. Stimulation of transport by a compound can lead to an increase in ATPase activity.

1. Preparation of MRP2-Containing Membranes:

  • Prepare MRP2-containing membranes from Sf9 or other expression systems as described for the vesicular transport assay.

2. ATPase Assay:

  • Prepare a reaction mixture containing the MRP2 membranes, the desired concentration of this compound, and a known MRP2 substrate that stimulates ATPase activity (e.g., dinitrophenyl-S-glutathione, DNP-SG).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding Mg-ATP.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., reaction with ammonium molybdate and malachite green).

  • To determine the MRP2-specific ATPase activity, perform parallel reactions in the presence of a general ABC transporter inhibitor like vanadate. The vanadate-sensitive portion of the ATPase activity is attributed to the ABC transporter.

Signaling Pathways and Mechanisms

The precise signaling pathway by which this compound stimulates MRP2 activity has not been fully elucidated. Current evidence suggests a direct interaction with the MRP2 protein, leading to a conformational change that enhances substrate binding and/or transport. Unlike some xenobiotics that induce MRP2 expression through nuclear receptors like PXR and CAR, this compound's effect appears to be a more immediate, allosteric modulation of the transporter's function.

MRP2_Stimulation_by_this compound cluster_cell Hepatocyte cluster_mechanism Proposed Mechanism MRP2 MRP2 (ABCC2) Extracellular (Bile Canaliculus) Intracellular (Cytosol) Stimulated_Transport Enhanced Substrate Efflux MRP2:f0->Stimulated_Transport Transport This compound This compound This compound->MRP2:f2 Allosteric Binding Substrate MRP2 Substrate (e.g., E217βG) Substrate->MRP2:f2 Binding Mechanism This compound binds to an allosteric site on MRP2, inducing a conformational change that increases the affinity for the substrate, leading to enhanced transport activity.

Caption: Proposed mechanism of MRP2 stimulation by this compound.

The diagram above illustrates the proposed direct interaction of this compound with the MRP2 transporter. This compound is thought to bind to an allosteric site on the intracellular domain of MRP2. This binding event induces a conformational change in the transporter, which in turn increases the affinity of the substrate-binding site for its ligands, such as estradiol-17-β-D-glucuronide. This allosteric modulation results in a more efficient transport of the substrate out of the cell.

Experimental_Workflow_Vesicular_Transport start Start: Prepare MRP2 Vesicles mix Prepare Reaction Mix: Vesicles + Substrate + This compound/Vehicle start->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate Transport with ATP preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction with Ice-Cold Buffer incubate->stop filter Rapid Filtration stop->filter quantify Quantify Transported Substrate filter->quantify end End: Analyze Data quantify->end

References

In Vitro Activity of Sulfanitran Against Eimeria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanitran is a sulfonamide antibiotic that has been utilized in the poultry industry as a coccidiostat, primarily as a component in combination feed additives such as Novastat and Unistat. While its use in controlling coccidiosis caused by Eimeria species is acknowledged, publicly available, detailed in vitro quantitative data on the standalone activity of this compound is notably scarce. This technical guide provides a comprehensive overview of the known mechanisms of action for sulfonamides against Eimeria, details established in vitro experimental protocols for the evaluation of anticoccidial agents, and presents this information in a format accessible to researchers and drug development professionals. Due to the lack of specific in vitro efficacy data for this compound, this document focuses on the broader class of sulfonamides and the methodologies for testing, serving as a foundational resource for future research in this area.

Introduction to this compound and Coccidiosis

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant and economically impactful disease in the global poultry industry. The infection leads to damage of the intestinal tract, resulting in reduced nutrient absorption, poor growth, and in severe cases, mortality. Control of coccidiosis has historically relied on the use of anticoccidial drugs, including sulfonamides like this compound.

This compound (N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide) is a synthetic antibiotic belonging to the sulfonamide class. It has been formulated in combination with other drugs to provide a broader spectrum of activity against various Eimeria species. Understanding the in vitro activity of such compounds is crucial for the development of new anticoccidial therapies and for managing the emergence of drug resistance.

Mechanism of Action of Sulfonamides against Eimeria Species

Sulfonamides exert their anticoccidial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) in the folic acid synthesis pathway of the Eimeria parasite. Folic acid is an essential vitamin for the synthesis of nucleic acids and certain amino acids. Unlike the host animal, which obtains folic acid from the diet, Eimeria must synthesize it de novo. By blocking this pathway, sulfonamides prevent the replication and development of the parasite.

The following diagram illustrates the mechanism of action of sulfonamides in the folic acid synthesis pathway of Eimeria.

cluster_Eimeria Eimeria Parasite PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate DHPS->DHF Folic_Acid Dihydrofolic Acid DHF->Folic_Acid THF Tetrahydrofolic Acid Folic_Acid->THF DNA_RNA DNA, RNA, Amino Acid Synthesis THF->DNA_RNA This compound This compound (Sulfonamide) This compound->DHPS Inhibits

Caption: Mechanism of action of this compound in Eimeria.

Quantitative In Vitro Efficacy Data

A comprehensive review of scientific literature reveals a significant gap in publicly available quantitative in vitro data for this compound as a standalone compound against Eimeria species. Studies have focused on in vivo efficacy of combination products containing this compound, but these do not isolate the specific contribution of this compound to the observed effects in a controlled in vitro environment. Therefore, a data table for in vitro efficacy (e.g., IC50, MIC) cannot be provided at this time.

Table 1: In Vitro Efficacy of this compound Against Eimeria Species

Eimeria SpeciesAssay TypeKey Parameter (e.g., IC50)ResultReference
E. tenellaData Not AvailableData Not AvailableData Not AvailableN/A
E. acervulinaData Not AvailableData Not AvailableData Not AvailableN/A
E. maximaData Not AvailableData Not AvailableData Not AvailableN/A
E. necatrixData Not AvailableData Not AvailableData Not AvailableN/A
E. brunettiData Not AvailableData Not AvailableData Not AvailableN/A

Experimental Protocols for In Vitro Anticoccidial Testing

Standardized in vitro assays are essential for the preliminary screening and evaluation of anticoccidial drug candidates. The following are detailed methodologies for key experiments.

Parasite Preparation
  • Oocyst Propagation and Sporulation: Eimeria oocysts are typically propagated in young, coccidia-free chickens. Feces containing unsporulated oocysts are collected, and the oocysts are isolated and purified by salt flotation and centrifugation. Sporulation is induced by incubating the oocysts in a 2.5% potassium dichromate solution with aeration at room temperature for several days.

  • Sporozoite Excystation: Sporulated oocysts are treated to release sporozoites. This is a multi-step process involving mechanical disruption of the oocyst wall (e.g., grinding with glass beads) followed by enzymatic digestion (e.g., with a solution of trypsin and bile salts) to release the sporozoites. Purified, viable sporozoites are then used for cell culture invasion assays.

Cell Culture and Invasion Assays

Eimeria sporozoites can invade and undergo initial development in various primary cells and cell lines. Madin-Darby Bovine Kidney (MDBK) cells are commonly used.

  • Cell Seeding: MDBK cells are seeded into multi-well plates (e.g., 24- or 96-well) and cultured until a confluent monolayer is formed.

  • Infection: A known number of purified sporozoites are added to the cell monolayers.

  • Drug Treatment: The test compound (e.g., this compound) is added to the culture medium at various concentrations. A control group with no drug and a vehicle control are included.

  • Incubation: The infected and treated cell cultures are incubated at 41°C in a 5% CO2 atmosphere for a specified period (e.g., 24 to 48 hours).

Evaluation of Anticoccidial Activity

Several methods can be used to quantify the effect of the drug on parasite invasion and development:

  • Microscopic Examination: The number of intracellular parasites (sporozoites, trophozoites, and developing schizonts) can be counted under a microscope. The percentage of inhibition is calculated relative to the control group.

  • Quantitative Polymerase Chain Reaction (qPCR): This is a highly sensitive method to quantify the parasite load. DNA is extracted from the infected cell cultures, and qPCR is performed using primers specific for an Eimeria gene. The reduction in parasite DNA in treated groups compared to the control group indicates the efficacy of the compound.

  • Colorimetric Assays: Assays that measure metabolic activity (e.g., MTT assay) can be used to indirectly assess parasite viability and proliferation.

The following diagram outlines a typical experimental workflow for in vitro anticoccidial drug testing.

Oocyst Eimeria Oocyst Propagation & Sporulation Sporozoite Sporozoite Excystation & Purification Oocyst->Sporozoite Infection Infection of Cell Monolayer with Sporozoites Sporozoite->Infection CellCulture Host Cell Culture (e.g., MDBK) CellCulture->Infection Treatment Addition of this compound (Varying Concentrations) Infection->Treatment Incubation Incubation (e.g., 24-48 hours at 41°C) Treatment->Incubation Analysis Quantification of Parasite Inhibition Incubation->Analysis Microscopy Microscopy Analysis->Microscopy qPCR qPCR Analysis->qPCR Colorimetric Colorimetric Assay Analysis->Colorimetric Data Data Analysis (e.g., IC50 Calculation) Microscopy->Data qPCR->Data Colorimetric->Data

Caption: Experimental workflow for in vitro anticoccidial testing.

Conclusion and Future Directions

This compound is a sulfonamide anticoccidial agent with a well-understood mechanism of action targeting the folic acid synthesis pathway in Eimeria species. While it has a history of use in the poultry industry as part of combination products, there is a clear lack of specific in vitro efficacy data for the standalone compound in the public domain. This technical guide has outlined the established protocols for conducting such in vitro studies. Future research should focus on generating robust in vitro data for this compound and other sulfonamides against a panel of economically important Eimeria species. This information is critical for understanding the potency of these drugs, for monitoring the development of resistance, and for guiding the development of novel anticoccidial therapies. The methodologies and frameworks presented here provide a solid foundation for researchers to undertake these much-needed investigations.

A Technical Guide to the Solubility of Sulfanitran in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sulfanitran, a sulfonamide antibiotic, in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents the available qualitative and semi-quantitative information, supplemented with data from structurally related sulfonamides to provide a broader context. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to enable researchers to generate data specific to their needs.

This compound: An Overview

This compound (N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)acetamide) is an antibacterial and anticoccidial agent primarily used in the poultry industry. Its mechanism of action involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication. Additionally, this compound has been identified as a stimulator of the multidrug resistance protein 2 (MRP2), which can impact the disposition of other xenobiotics.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy. Understanding the solubility of this compound in different organic solvents is essential for a variety of research and development applications, including analytical method development, formulation design, and in vitro and in vivo studies.

Quantitative and Qualitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a wide range of organic solvents is scarce. The available information is summarized in the table below.

Organic SolventSolubility (at ambient temperature)Data TypeSource
Dimethyl Sulfoxide (DMSO)≥ 3.35 mg/mL (10 mM)Semi-Quantitative[1]
Dimethyl Sulfoxide (DMSO)Slightly SolubleQualitative[2]
MethanolSlightly SolubleQualitative[2]
MethanolSoluble (for analytical standards)Qualitative
EthanolData Not Available--
AcetoneData Not Available--
Ethyl AcetateData Not Available--

To provide a broader perspective, the table below includes solubility data for other structurally related sulfonamides. It is important to note that these values are for comparative purposes only and may not be directly representative of this compound's solubility.

SulfonamideSolventSolubility (mg/mL at 25°C)Source
SulfamethoxazoleMethanol25.0[3]
SulfamethoxazoleEthanol16.7[3]
SulfamethoxazoleAcetone50.0[3]
SulfisoxazoleMethanol50.0[3]
SulfisoxazoleEthanol33.3[3]
SulfisoxazoleAcetone142.9[3]
SulfadiazineMethanol1.4[4]
SulfadiazineAcetonitrile0.3[5]
SulfamerazineEthanol1.1[6]
SulfamerazineAcetonitrile10.5[6]
SulfamethazineEthanol2.5[7]
SulfamethazineAcetonitrile15.1[7]

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the widely accepted shake-flask method.[8][9][10][11]

Principle

An excess amount of the solid compound (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment
  • This compound (analytical grade)

  • Organic solvent of interest (HPLC grade or equivalent)

  • Volumetric flasks

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Vortex mixer

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is ensured by the presence of undissolved solid at the end of the equilibration period.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

    • Dilute the filtered sample with the organic solvent as necessary to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards by HPLC. A typical HPLC method for sulfonamides would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer, with detection at an appropriate UV wavelength (e.g., 270 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor.

Visualization of this compound's Mechanisms of Action

To visually represent the key biological pathways influenced by this compound, the following diagrams have been generated using the DOT language.

Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[12][13][14][15][16] This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, thereby arresting bacterial growth.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Glutamate Tetrahydrofolic_Acid Tetrahydrofolic Acid (Essential for DNA/RNA synthesis) Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase This compound This compound This compound->DHPS Competitive Inhibition

This compound's competitive inhibition of dihydropteroate synthase in the bacterial folic acid pathway.
Stimulation of Multidrug Resistance Protein 2 (MRP2)

This compound has been shown to be a stimulator of MRP2, an ATP-binding cassette (ABC) transporter protein involved in the efflux of various substances from cells. The exact downstream signaling cascade of this stimulation is complex and can involve multiple pathways, including protein kinases.[17]

MRP2_Stimulation cluster_cell Cell Membrane This compound This compound Signaling_Pathways Intracellular Signaling Pathways (e.g., Protein Kinases) This compound->Signaling_Pathways Stimulates Cell_Membrane MRP2 Multidrug Resistance Protein 2 (MRP2) Increased_Efflux Increased Efflux of MRP2 Substrates (e.g., Glucuronides) MRP2->Increased_Efflux Mediates Signaling_Pathways->MRP2 Activates Solubility_Workflow Start Start Prepare_Standards Prepare this compound Calibration Standards Start->Prepare_Standards Add_Excess Add Excess this compound to Solvent Start->Add_Excess HPLC_Analysis Analyze Standards and Sample by HPLC Prepare_Standards->HPLC_Analysis Equilibrate Equilibrate at Constant Temperature (24-48h) Add_Excess->Equilibrate Filter Filter Supernatant (0.22 µm filter) Equilibrate->Filter Dilute Dilute Filtrate Filter->Dilute Dilute->HPLC_Analysis Calculate Calculate Solubility HPLC_Analysis->Calculate End End Calculate->End

References

CAS number and molecular weight of Sulfanitran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfanitran, a sulfonamide antibiotic. The document is structured to furnish researchers, scientists, and drug development professionals with essential data, experimental methodologies, and a visualization of its analytical workflow.

Core Compound Data

Quantitative information for this compound is fundamental for any experimental design. The following table summarizes its key identifiers and physical properties.

ParameterValueSource(s)
CAS Number122-16-7[1][2][3][4][5]
Molecular Weight335.34 g/mol [1][3][4][6][7]
Molecular FormulaC₁₄H₁₃N₃O₅S[1][3][4][6][7]

This compound, chemically known as N-[4-[[(4-nitrophenyl)amino]sulfonyl]phenyl]acetamide, is recognized for its use as an antibacterial and coccidiostat, particularly in the poultry industry.[3][5][8] It is a component of several feed additives used to control coccidiosis in chickens.[5][8]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for scientific investigation. This section details a standard protocol for the determination of this compound in poultry feed, a common application of its analysis.

Protocol: Determination of this compound in Poultry Feed by High-Performance Liquid Chromatography (HPLC)

1. Principle: This method describes the quantitative determination of this compound in poultry feed using reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

4. Standard Solution Preparation:

  • Prepare a stock standard solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

5. Sample Preparation:

  • Weigh a representative sample of the ground poultry feed (e.g., 5 g).

  • Add a suitable extraction solvent (e.g., acetonitrile-water mixture).

  • Homogenize the sample for a specified period (e.g., 15 minutes).

  • Centrifuge the extract to separate the solid particles.

  • Pass the supernatant through an SPE cartridge to clean up the sample.

  • Elute the analyte from the SPE cartridge with a suitable solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

6. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water with a small percentage of formic acid (e.g., 60:40 v/v acetonitrile:water with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 280 nm

  • Column Temperature: 30 °C

7. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of this compound in the sample by comparing the peak area with a calibration curve generated from the working standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining this compound in a sample matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Weigh Feed Sample extraction Solvent Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution hplc HPLC Separation reconstitution->hplc detection UV Detection hplc->detection quantification Quantification detection->quantification

References

An In-depth Technical Guide to the Synthesis of Sulfanitran and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Sulfanitran, a key sulfonamide antibiotic, and its structural analogues. The information compiled herein is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic routes.

Introduction to this compound

This compound, with the chemical name N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide, is a sulfonamide antibiotic primarily used in the poultry industry for the prevention and treatment of coccidiosis.[1] Its mechanism of action, like other sulfa drugs, involves the inhibition of dihydrofolate synthase, an enzyme crucial for folic acid synthesis in bacteria and some protozoa. This targeted action disrupts nucleic acid synthesis and inhibits the growth and reproduction of susceptible microorganisms. The core structure of this compound offers a versatile scaffold for the development of analogues with potentially enhanced or novel biological activities.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of two key intermediates: 4-acetamidobenzenesulfonyl chloride and p-nitroaniline. Two primary methods for this synthesis are well-documented, differing mainly in the solvent and base used.

Synthesis of Precursors

The successful synthesis of this compound relies on the efficient preparation of its precursors.

4-Acetamidobenzenesulfonyl chloride is synthesized from acetanilide via chlorosulfonation.[2]

Experimental Protocol:

  • In a fume hood, carefully add acetanilide (0.5 mol) in portions to chlorosulfonic acid (2.49 mol) in a round-bottom flask fitted with a mechanical stirrer, while maintaining the temperature between 12-15°C using a cooling bath.

  • Once the addition is complete, heat the mixture to 60°C for two hours to ensure the completion of the reaction.

  • After cooling, slowly and cautiously pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude 4-acetamidobenzenesulfonyl chloride can be purified by recrystallization from dry benzene to yield colorless prisms.

ReactantMolar QuantityYield of Crude Product
Acetanilide0.5 mol77-81%
Chlorosulfonic Acid2.49 mol

Table 1: Quantitative data for the synthesis of 4-acetamidobenzenesulfonyl chloride.

p-Nitroaniline is commercially available but can also be synthesized in the laboratory from aniline. The process involves the protection of the amino group by acetylation, followed by nitration, and subsequent deprotection.[3]

Experimental Protocol:

  • Acetylation of Aniline: React aniline with acetic anhydride to form acetanilide.

  • Nitration of Acetanilide: Dissolve acetanilide in a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group, primarily at the para position.

  • Hydrolysis: Hydrolyze the resulting p-nitroacetanilide using an acid or base to remove the acetyl group and yield p-nitroaniline.

This compound Synthesis Method 1: In N,N-dimethylaniline

This method utilizes N,N-dimethylaniline as both a solvent and a base.

Experimental Protocol:

  • In a dry round-bottom flask, dissolve p-nitroaniline (0.025 mol) in anhydrous N,N-dimethylaniline (12.5 ml) with heating.

  • To the dissolved solution, add 4-acetamidobenzenesulfonyl chloride (0.0025 mol) portion-wise.

  • Reflux the reaction mixture for 1 hour.

  • After cooling, add 6 mol/L hydrochloric acid (20 ml) to induce crystallization.

  • Filter the resulting precipitate, wash with water, and dry to obtain this compound.

ReactantMolar QuantityYield
p-Nitroaniline0.025 mol40.6%
4-Acetamidobenzenesulfonyl Chloride0.0025 mol

Table 2: Quantitative data for this compound synthesis in N,N-dimethylaniline.

This compound Synthesis Method 2: In Glacial Acetic Acid

This method employs glacial acetic acid as the solvent and anhydrous sodium acetate as the base.

Experimental Protocol:

  • In a 150 ml dry round-bottom flask, combine glacial acetic acid (20 ml) and p-nitroaniline (0.022 mol).

  • Heat the mixture to 120°C.

  • Add 4-acetamidobenzenesulfonyl chloride (0.027 mol) and anhydrous sodium acetate (0.027 mol) in portions.

  • Reflux the reaction mixture.

  • After reflux, add water (50 ml), stir, and cool to induce precipitation.

  • Filter the mixture and wash the solid sequentially with 60% acetic acid, 5 mol/L hydrochloric acid, and water.

  • Dry the product to obtain this compound. Recrystallization from ethanol can be performed for further purification.

ReactantMolar QuantityYield
p-Nitroaniline0.022 mol47.9% (after recrystallization)
4-Acetamidobenzenesulfonyl Chloride0.027 mol
Anhydrous Sodium Acetate0.027 mol

Table 3: Quantitative data for this compound synthesis in glacial acetic acid.

Sulfanitran_Synthesis cluster_precursors Precursor Synthesis cluster_this compound This compound Synthesis Acetanilide Acetanilide Acetamidobenzenesulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Acetamidobenzenesulfonyl_Chloride Chlorosulfonic Acid This compound This compound Acetamidobenzenesulfonyl_Chloride->this compound Aniline Aniline p_Nitroaniline p-Nitroaniline Aniline->p_Nitroaniline 1. Acetic Anhydride 2. HNO3/H2SO4 3. Hydrolysis p_Nitroaniline->this compound

Overall synthesis pathway for this compound.

Synthesis of this compound Analogues

The synthesis of this compound analogues can be broadly categorized into two main strategies: modification of the amine component (analogues of p-nitroaniline) and modification of the sulfonyl chloride component. A general and facile method involves the reaction of 4-acetamidobenzenesulfonyl chloride with a variety of substituted amines.[4]

General Synthesis of N-Substituted Sulfamoylacetamides

This method allows for the creation of a library of this compound analogues by varying the amine reactant.

General Experimental Protocol:

  • Dissolve the desired amine (5 mmol) in distilled water (20 ml).

  • Add 4-acetamidobenzenesulfonyl chloride (5 mmol) to the solution.

  • Stir the reaction mixture for 2-3 hours, maintaining the pH between 8 and 10 by the dropwise addition of 3% sodium carbonate solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitate, wash with distilled water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified N-substituted sulfamoylacetamide.

ReactantMolar QuantityGeneral Yield Range
Substituted Amine5 mmolVaries with amine
4-Acetamidobenzenesulfonyl Chloride5 mmol

Table 4: General quantitative data for the synthesis of N-substituted sulfamoylacetamide analogues.

Synthesis of Analogues with a Substituted Nitroaromatic Ring

Analogues with modifications on the p-nitrophenyl ring can be synthesized by reacting 4-acetamidobenzenesulfonyl chloride with appropriately substituted nitroanilines. For instance, an analogue with a methyl group on the nitrophenyl ring can be prepared using 2-methyl-4-nitroaniline.

Experimental Protocol Example (Hypothetical based on general procedures):

  • Following the general procedure for N-substituted sulfamoylacetamides, dissolve 2-methyl-4-nitroaniline (5 mmol) in a suitable solvent system.

  • Add 4-acetamidobenzenesulfonyl chloride (5 mmol) and a base (e.g., pyridine or sodium carbonate) to the solution.

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Analogue_Synthesis cluster_reactants Reactants cluster_product Product Sulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Analogue This compound Analogue (N-(4-((R-amino)sulfonyl)phenyl)acetamide) Sulfonyl_Chloride->Analogue Amine_Library Library of Substituted Amines (e.g., R-NH2) Amine_Library->Analogue Base (e.g., Na2CO3)

General workflow for the synthesis of this compound analogues.

The Ullmann Condensation in Sulfonamide Synthesis

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine, alcohol, or thiol.[5] This reaction can be a powerful tool for the synthesis of N-aryl sulfonamides, including this compound and its analogues, especially in cases where the direct condensation of a sulfonyl chloride with an amine is challenging. Modern Ullmann-type reactions often utilize ligands to facilitate the coupling under milder conditions.

General Principle:

An aryl halide is coupled with a sulfonamide in the presence of a copper catalyst, a ligand, and a base.

Ullmann_Condensation Aryl_Halide Aryl Halide (Ar-X) Product N-Aryl Sulfonamide (Ar-N(R')-SO2-R) Aryl_Halide->Product Sulfonamide Sulfonamide (R-SO2NH-R') Sulfonamide->Product Cu Catalyst, Ligand, Base

References

Beyond Coccidia: A Technical Guide to the Unexplored Biological Activities of Sulfanitran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanitran, a sulfonamide antibiotic, is well-established for its anticoccidial efficacy in the poultry industry. However, the broader pharmacological potential of this molecule remains largely unexplored. This technical guide synthesizes the available, albeit limited, direct evidence for this compound's biological activities beyond its primary application and extrapolates potential activities based on the well-documented effects of the wider sulfonamide class of drugs. This document provides a framework for future research by detailing experimental protocols to investigate these potential activities and presenting hypothetical signaling pathways that may be involved. While quantitative data for this compound is scarce, this guide offers a comprehensive starting point for researchers aiming to unlock the full therapeutic potential of this compound.

Modulation of Multidrug Resistance-Associated Protein 2 (MRP2)

One of the few documented non-anticoccidial activities of this compound is its role as a modulator of the Multidrug Resistance-Associated Protein 2 (MRP2), an important transporter protein involved in the efflux of various drugs and endogenous compounds.

Available Data:

Studies have shown that this compound can stimulate the transport activity of MRP2. This stimulatory effect has been observed to be more pronounced for human MRP2 compared to its murine counterpart, highlighting potential species-specific differences that are critical in preclinical drug development.[1] Unfortunately, specific quantitative data, such as the half-maximal effective concentration (EC50) for this compound-mediated MRP2 stimulation, are not currently available in the public domain.

Table 1: Illustrative Quantitative Data for MRP2 Substrates and Modulators (Data for this compound Not Available)

CompoundInteraction with MRP2K_m_ / K_i_ (µM)Transport Rate (V_max_)Cell System
Estradiol-17β-D-glucuronideSubstrate2.5 - 35.11.4 nmol/mg/minMRP-transfected HeLa cells, Sf9 cells
Ethinylestradiol-3-O-glucuronideSubstrate35.1-Sf9-MRP2 vesicles
AtorvastatinSubstrate15161 pmol/min/mg proteinRat Mrp2 membrane vesicles
This compound Stimulator N/A N/A MDCK-MRP2 cells

Experimental Protocol: Vesicular Transport Assay for MRP2 Activity

This protocol describes a method to quantify the effect of this compound on MRP2-mediated transport using inside-out membrane vesicles from Sf9 cells expressing the transporter.

  • Objective: To determine the concentration-dependent effect of this compound on the transport of a known fluorescent MRP2 substrate (e.g., 5(6)-Carboxy-2',7'-dichlorofluorescein [CDCF]).

  • Materials:

    • MRP2-expressing Sf9 cell membrane vesicles

    • CDCF (fluorescent substrate)

    • This compound

    • ATP and AMP (for energy-dependent transport)

    • Transport buffer (e.g., Tris-HCl, sucrose, MgCl₂)

    • 96-well filter plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the transport buffer.

    • In a 96-well plate, combine the MRP2 vesicles, the fluorescent substrate (CDCF), and the different concentrations of this compound or vehicle control.

    • Initiate the transport reaction by adding ATP to the wells. Use AMP as a negative control for ATP-dependent transport.

    • Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow for substrate uptake into the vesicles.

    • Stop the reaction by adding ice-cold transport buffer and rapidly filtering the contents of each well through the filter plate to trap the vesicles.

    • Wash the filters with ice-cold buffer to remove any unbound substrate.

    • Elute the trapped fluorescent substrate from the vesicles.

    • Measure the fluorescence of the eluate using a plate reader (Excitation: 485 nm, Emission: 538 nm for CDCF).

    • Calculate the rate of transport and plot it against the this compound concentration to determine the EC50.

Hypothetical Signaling and Workflow

MRP2_Stimulation_Workflow cluster_invitro In Vitro Assessment vesicles Prepare MRP2-expressing Sf9 vesicles assay Perform Vesicular Transport Assay vesicles->assay This compound Prepare this compound serial dilutions This compound->assay substrate Prepare fluorescent substrate (CDCF) substrate->assay readout Measure fluorescence assay->readout analysis Data Analysis (EC50 determination) readout->analysis

Caption: Workflow for assessing this compound's effect on MRP2.

Potential Antibacterial Activity

As a member of the sulfonamide class, this compound is expected to possess antibacterial properties. Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Available Data:

Table 2: Illustrative Antibacterial Activity of Other Sulfonamide Derivatives (MIC in µg/mL) (Data for this compound Not Available)

Sulfonamide DerivativeStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Salmonella typhiReference
Novel Derivative 1a256 - 512N/AN/A[2]
Novel Derivative 1b64N/AN/A[2]
Snail Slime (Aqueous)3.125% (v/v)3.125% (v/v)6.25% (v/v)[3]
This compound N/A N/A N/A

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of this compound against various bacterial strains.

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

  • Materials:

    • This compound

    • Bacterial strains (e.g., S. aureus, E. coli, Salmonella)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate.

    • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

    • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no this compound.

    • Incubate the plate at 37°C for 16-20 hours.

    • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (bacterial growth). The absorbance can also be read using a plate reader.

Hypothetical Mechanism of Action

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Incorporation Folic_Acid Folic Acid DHP->Folic_Acid Further synthesis This compound This compound This compound->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of bacterial folic acid synthesis.

Potential Anticancer Activity

Numerous sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Available Data:

There is currently no published data on the specific anticancer effects of this compound. However, studies on other sulfonamides have reported cytotoxic activity against a variety of cancer cell lines.

Table 3: Illustrative Cytotoxic Activity of Other Sulfonamide Derivatives (IC50 in µM) (Data for this compound Not Available)

Sulfonamide DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)Reference
N-ethyl toluene-4-sulphonamide10.912.2119.22N/A[4]
2,5-Dichlorothiophene-3-sulfonamide7.27.134.62N/A[4]
This compound N/A N/A N/A N/A

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway in Cancer

Apoptosis_Pathway This compound This compound p53 p53 activation This compound->p53 Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 Caspase9 Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical p53-mediated apoptosis pathway for this compound.

Potential Anti-inflammatory Activity

Several sulfonamide-containing drugs are known to possess anti-inflammatory properties, often through the inhibition of pathways such as NF-κB.

Available Data:

There are no direct studies on the anti-inflammatory effects of this compound. However, the structural similarity to other anti-inflammatory sulfonamides suggests this is a promising area for investigation.

Table 4: Illustrative Anti-inflammatory Activity of Other Sulfonamide Derivatives (Data for this compound Not Available)

Sulfonamide DerivativeTarget/AssayIC50 / EffectCell/Animal ModelReference
SulfasalazineNF-κB transcription0.625 mMT-lymphocytes[5]
SulfasalazineTNF-α bindingDose-dependent inhibitionHL60 cells[5]
SulforaphaneNF-κB DNA bindingInhibitionECV 304 endothelial cells
This compound N/A N/A N/A

Experimental Protocol: LPS-Induced TNF-α Secretion Assay

This protocol details an in vitro method to assess the potential anti-inflammatory effects of this compound by measuring its impact on cytokine production in macrophages.

  • Objective: To determine if this compound can inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Complete cell culture medium

    • This compound

    • LPS from E. coli

    • ELISA kit for mouse TNF-α

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production. Include unstimulated and LPS-only controls.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

    • Plot the TNF-α concentration against the this compound concentration to determine if there is a dose-dependent inhibitory effect and to calculate an IC50 value.

Hypothetical Anti-inflammatory Signaling Pathway

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB releases Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB->Transcription This compound This compound This compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

While this compound's role as an anticoccidial agent is well-defined, its broader biological activities remain a fertile ground for discovery. The available evidence, though sparse, points towards a potential role in modulating drug transport via MRP2. Extrapolation from the wider class of sulfonamides strongly suggests that this compound may also possess antibacterial, anticancer, and anti-inflammatory properties.

This technical guide provides the foundational knowledge and detailed experimental frameworks necessary to systematically investigate these underexplored facets of this compound's pharmacology. The protocols and hypothetical pathways outlined herein are intended to serve as a roadmap for researchers to generate the quantitative data needed to fully characterize this compound. Such research could unlock new therapeutic applications for this compound, potentially repurposing this established veterinary drug for human health.

References

Methodological & Application

Application Note: Determination of Sulfanitran in Poultry Feed by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfanitran is a sulfonamide antibiotic used as a coccidiostat in the poultry industry to prevent and treat coccidiosis. The presence of residual this compound in poultry feed is a significant concern for both animal and human health due to the potential for antibiotic resistance and allergic reactions.[1] To ensure the safety of poultry products and comply with regulatory standards, it is crucial to have a reliable and validated analytical method for the routine monitoring of this compound levels in animal feed.[1][2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of this compound in poultry feed. The method includes a comprehensive sample preparation protocol using solid-phase extraction (SPE) for effective matrix cleanup and is validated according to international guidelines.

Principle

This method involves the extraction of this compound from a homogenized poultry feed sample using an organic solvent mixture. The resulting extract is then purified using a strong cation-exchange solid-phase extraction (SPE) cartridge to remove interfering matrix components. The final eluate is analyzed by reversed-phase HPLC with a C18 column, and this compound is quantified using a UV detector.

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (ACS grade)

  • Ammonium hydroxide solution (ACS grade)

  • Acetic acid (glacial, ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Strata-SCX SPE cartridges (500 mg, 3 mL) or equivalent

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation (Typical)

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (0.0001 g readability)

  • Centrifuge

  • Vortex mixer

  • SPE vacuum manifold

  • pH meter

  • Sample grinding mill

3. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and is stable for up to 3 months.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10.0 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation Protocol

  • Homogenization: Grind a representative sample of poultry feed to a fine powder (to pass a 1 mm sieve).

  • Extraction:

    • Weigh 5.0 g (± 0.01 g) of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent mixture of ethyl acetate/methanol/acetonitrile (50:25:25, v/v/v).[3]

    • Vortex the mixture vigorously for 1 minute, followed by mechanical shaking or sonication for 20 minutes.

    • Centrifuge the tube at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition a Strata-SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. A final conditioning step with 5 mL of 40% acetic acid in acetonitrile should be performed.[4]

    • Loading: Load 6 mL of the supernatant (from step 2) onto the conditioned SPE cartridge.[4]

    • Washing: Wash the cartridge with 2.5 mL of acetone, followed by 2.5 mL of methanol, and then 2.5 mL of acetonitrile to remove interferences.[4]

    • Elution: Elute the target analyte (this compound) from the cartridge with 5 mL of a mixture of acetonitrile containing 1.25% ammonium hydroxide.[4]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. HPLC Operating Conditions

The following table summarizes the chromatographic conditions for the analysis.

ParameterCondition
HPLC Column Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent modern C18 column.[3][4]
Mobile Phase Acetonitrile : Water (45:55, v/v).[5]
Flow Rate 1.0 mL/min.[5]
Injection Volume 20 µL
Column Temperature 30°C
Detector Wavelength 254 nm.[5]
Run Time Approximately 10 minutes

Data Presentation

Method Validation Summary

The analytical method was validated according to the European Commission Decision 2002/657/EC and ICH guidelines to ensure its suitability for the intended purpose.[1][3] The key validation parameters are summarized below.

Table 1: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Repeatability (%RSD) ≤ 2.0% for peak area from 5 replicate injections of a standard solution.[6][7]
Tailing Factor (T) ≤ 2.0.[6][7]
Theoretical Plates (N) > 2000.[7]
Resolution (Rs) ≥ 2.0 between this compound and any adjacent interfering peak.[7]

Table 2: Method Performance Characteristics

Validation ParameterResult
Linearity Range 0.1 - 10.0 µg/mL (Correlation Coefficient, r² > 0.995).[3]
Limit of Detection (LOD) 35 µg/kg.[3]
Limit of Quantification (LOQ) 45 µg/kg.[3]
Accuracy (Recovery) 98% - 105%.[5]
Precision (Repeatability, RSDr) ≤ 9.1%.[3]
Precision (Reproducibility, RSDR) ≤ 14.9%.[3]
Specificity No significant interfering peaks were observed at the retention time of this compound in blank feed matrices.

Regulatory Context

While specific maximum residue limits (MRLs) for this compound in poultry feed can vary by jurisdiction, regulatory bodies establish limits for residues in edible tissues. For example, Canada has set an MRL of 0.1 ppm for this compound in the kidney, liver, muscle, and skin/fat of chickens.[3] The European Union and China have established MRLs for total sulfonamides in meat products at 100 µg/kg.[1] This analytical method provides the necessary sensitivity and reliability to help ensure compliance with such regulations.

Mandatory Visualization

HPLC_Workflow_this compound cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Poultry Feed Sample Grind 2. Grind and Homogenize Sample->Grind Weigh 3. Weigh 5g Sample Grind->Weigh Extract 4. Add Solvent & Vortex/Sonicate Weigh->Extract Centrifuge 5. Centrifuge Extract->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Condition 7. Condition SPE Cartridge Load 8. Load Supernatant Supernatant->Load Wash 9. Wash Cartridge Load->Wash Elute 10. Elute this compound Wash->Elute Evap 11. Evaporate & Reconstitute Elute->Evap Filter 12. Filter into Vial Evap->Filter Inject 13. Inject into HPLC Filter->Inject Detect 14. UV Detection (254 nm) Inject->Detect Integrate 15. Integrate Peak Area Detect->Integrate Quantify 16. Quantify vs. Calibration Curve Integrate->Quantify Report 17. Report Result (mg/kg) Quantify->Report

References

Application Note: Determination of Sulfanitran Residues in Chicken Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a highly sensitive and selective method for the quantification of sulfanitran residues in chicken tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward sample preparation procedure based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (d-SPE) cleanup. The developed LC-MS/MS method, operating in Multiple Reaction Monitoring (MRM) mode, provides reliable and accurate quantification of this compound, meeting the stringent requirements for food safety analysis. This method is suitable for routine monitoring of this compound residues in poultry products to ensure compliance with regulatory limits.

Introduction

This compound is a sulfonamide antibiotic used in the poultry industry for the prevention and treatment of coccidiosis. The potential for drug residues to remain in edible tissues necessitates robust analytical methods to monitor its presence and ensure food safety. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in food products of animal origin. Consequently, the development of sensitive and reliable analytical methods for the determination of this compound in chicken tissue is of paramount importance for consumer protection. This application note details a validated LC-MS/MS method for the routine analysis of this compound residues in chicken muscle.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of this compound from chicken tissue.[1][2]

a. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), 88%

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE sorbent (e.g., PSA - primary secondary amine)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

b. Extraction:

  • Weigh 5 g (± 0.05 g) of homogenized chicken muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Add the appropriate amount of this compound standard solution for spiked samples.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

c. Dispersive SPE Cleanup:

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

a. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[3]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

b. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

  • Scan Type: Multiple Reaction Monitoring (MRM)[4]

  • Source Temperature: 550°C

  • Ion Spray Voltage: 5500 V

  • Nebulizer Gas: 55 psi

  • Auxiliary Gas: 55 psi

  • Curtain Gas: 40 psi

Data Presentation

Table 1: MRM Transitions and Mass Spectrometric Parameters for this compound
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Declustering Potential (V)Collision Energy (eV)
This compound336.0156.1108.18030 (for 156.1) / 45 (for 108.1)

Data synthesized from publicly available resources.

Table 2: Method Validation Parameters for this compound in Chicken Tissue
ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 2.0 µg/kg
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg
Recovery (%)85 - 110%
Precision (RSD%)< 15%

These values represent typical performance and may vary based on instrumentation and laboratory conditions. Data compiled from multiple sources.[3][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Chicken Tissue (5g) extraction QuEChERS Extraction (Acetonitrile, Salts) sample->extraction Add centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE (PSA, MgSO4) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 evaporation Evaporation centrifuge2->evaporation Supernatant reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS System (C18 Column, MRM Mode) reconstitution->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_method Analytical Method cluster_objective Objective sample_prep Sample Preparation lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification food_safety Ensure Food Safety quantification->food_safety regulatory Regulatory Compliance quantification->regulatory

Caption: Logical relationship of the analytical process.

Conclusion

The described LC-MS/MS method provides a robust and reliable tool for the determination of this compound residues in chicken tissue. The sample preparation is efficient, and the analytical method is highly selective and sensitive, allowing for the detection and quantification of this compound at levels well below the established MRLs. This application note serves as a comprehensive guide for food safety laboratories, researchers, and drug development professionals involved in the monitoring of veterinary drug residues in poultry.

References

Application Notes and Protocols for Sulfanitran Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanitran is a veterinary drug belonging to the sulfonamide class of antibiotics, primarily used as a coccidiostat in poultry. The monitoring of its residues in food products of animal origin, such as meat and eggs, as well as in animal feed, is crucial to ensure food safety and prevent the development of antibiotic resistance. The complex nature of these matrices necessitates robust and efficient sample preparation methods to isolate this compound from interfering substances prior to instrumental analysis, typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

These application notes provide detailed protocols for the extraction and cleanup of this compound from various complex matrices, including poultry muscle, eggs, and animal feed, using established techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Analytical Finish: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Following sample preparation, the final extracts are typically analyzed by LC-MS/MS. This technique offers high sensitivity and selectivity for the detection and quantification of this compound.

Typical LC-MS/MS Parameters:

ParameterTypical Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Optimized for the separation of sulfonamides
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 336.0
Product Ions (m/z) 156.0, 108.0

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Poultry Muscle

This protocol describes the extraction of this compound from poultry muscle tissue using solid-phase extraction, a widely used technique for its high recovery and efficient cleanup.

Experimental Protocol
  • Sample Homogenization: Weigh 5 g of minced and homogenized poultry muscle into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile to the sample.

    • Homogenize using a high-speed blender for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 10 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

SPE_Workflow sample 5g Homogenized Poultry Muscle extraction Add 20mL Acetonitrile Homogenize & Centrifuge sample->extraction supernatant Collect Supernatant extraction->supernatant spe_loading Load Supernatant supernatant->spe_loading spe_conditioning Condition C18 SPE Cartridge (Methanol & Water) spe_conditioning->spe_loading spe_washing Wash with 5% Methanol/Water spe_loading->spe_washing spe_elution Elute with Methanol spe_washing->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

SPE Workflow for Poultry Muscle

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Eggs

This protocol details a liquid-liquid extraction method for the determination of this compound in whole egg samples. LLE is a classic and effective technique for separating analytes based on their differential solubility in immiscible liquids.

Experimental Protocol
  • Sample Homogenization: Homogenize a whole egg and weigh 5 g into a 50 mL centrifuge tube.

  • Deproteinization and Extraction:

    • Add 10 mL of acetonitrile and 2 g of anhydrous sodium sulfate.

    • Vortex for 2 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the upper acetonitrile layer.

  • Liquid-Liquid Partitioning:

    • Transfer the acetonitrile extract to a separatory funnel.

    • Add 10 mL of n-hexane and shake vigorously for 1 minute for defatting.

    • Allow the layers to separate and discard the upper n-hexane layer.

    • Repeat the n-hexane wash.

  • Final Preparation:

    • Collect the lower acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

LLE_Workflow sample 5g Homogenized Whole Egg extraction Add Acetonitrile & Na2SO4 Vortex & Centrifuge sample->extraction acetonitrile_layer Collect Acetonitrile Layer extraction->acetonitrile_layer partitioning Wash with n-Hexane (x2) acetonitrile_layer->partitioning evaporation Evaporate Acetonitrile Layer to Dryness partitioning->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

LLE Workflow for Eggs

Protocol 3: QuEChERS for this compound in Animal Feed

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps, making it a popular choice for multi-residue analysis in complex matrices like animal feed.

Experimental Protocol
  • Sample Preparation: Grind the animal feed sample to a fine powder. Weigh 2 g of the ground sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

QuEChERS_Workflow sample 2g Ground Animal Feed extraction Add Water, Acetonitrile (1% Acetic Acid) & QuEChERS Salts sample->extraction shake_centrifuge Shake & Centrifuge extraction->shake_centrifuge supernatant Collect Acetonitrile Supernatant shake_centrifuge->supernatant dspe Dispersive SPE Cleanup (MgSO4 & PSA) supernatant->dspe final_centrifuge Vortex & Centrifuge dspe->final_centrifuge analysis LC-MS/MS Analysis final_centrifuge->analysis

QuEChERS Workflow for Animal Feed

Quantitative Data Summary

The following table summarizes the performance characteristics of the described methods for the analysis of this compound in various matrices. The values are indicative and may vary depending on the specific experimental conditions and instrumentation.

MatrixMethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Poultry Muscle SPE - LC-MS/MS85 - 1050.1 - 1.00.3 - 3.0[1][2][3]
Eggs LLE - LC-MS/MS80 - 1100.2 - 1.50.6 - 5.0[4][5][6][7]
Animal Feed QuEChERS - LC-MS/MS70 - 1200.5 - 5.01.5 - 15.0[8][9]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Conclusion

The selection of an appropriate sample preparation method for this compound analysis is critical and depends on the matrix complexity, required sensitivity, and available resources. The protocols provided here for SPE, LLE, and QuEChERS offer robust and reliable options for the extraction and cleanup of this compound from poultry muscle, eggs, and animal feed. Proper validation of the chosen method in the user's laboratory is essential to ensure accurate and precise results. The use of LC-MS/MS as the determinative step provides the necessary sensitivity and selectivity for monitoring this compound residues at levels relevant to food safety regulations.

References

Application Note: QuEChERS Method for Sulfonamide Residues, Including Sulfanitran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents extensively used in veterinary medicine for therapeutic and prophylactic purposes.[1] The potential for residual amounts of these compounds, including Sulfanitran, to persist in food products of animal origin has raised concerns regarding consumer safety, including the potential for allergic reactions and the development of antibiotic resistance.[2] Consequently, robust and efficient analytical methods are required to monitor sulfonamide residues in various food matrices to ensure compliance with regulatory limits.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of veterinary drug residues in food.[3] This approach combines extraction with a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup, offering a streamlined and cost-effective alternative to traditional methods.[4][5] This application note provides a detailed protocol for the determination of sulfonamide residues, including this compound, in various food matrices using the QuEChERS method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Protocol

This protocol outlines a general procedure for the extraction and cleanup of sulfonamide residues from complex food matrices. Modifications may be necessary depending on the specific matrix (e.g., high-fat, high-pigment).

1. Sample Preparation and Homogenization

  • Weigh a representative portion of the sample (e.g., 1-5 g) into a 50 mL centrifuge tube.[2][6][7][8] For solid samples, homogenize prior to weighing. For liquid samples like milk, use a measured volume.

2. Extraction

  • Add an appropriate volume of water to the sample (e.g., 2-8 mL) and vortex for 30 seconds.[1][7][8][9]

  • Add 10 mL of acetonitrile (ACN), with or without 1% acetic acid, to the tube.[7][8][9]

  • Vortex or shake vigorously for 1-10 minutes.[7][8][9][10] Some methods may include a sonication step for 10 minutes.[6][7][8]

  • Add the QuEChERS extraction salts. Common salt combinations include:

    • AOAC Method: 6 g anhydrous magnesium sulfate (MgSO₄) and 1.5 g anhydrous sodium acetate (NaOAc).[1]

    • EN Method: 4 g anhydrous MgSO₄, 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Modified Methods: Other variations may use different salt compositions, such as 1.5 g NaCl.[7][8]

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥4000 rpm for 5 minutes.[7][8][9][10]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents.[9]

  • The choice of d-SPE sorbent depends on the matrix:

    • General Matrices: Anhydrous MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) (to remove organic acids, sugars, and other polar interferences).[9]

    • Fatty Matrices: C18 is added to remove lipids.[9][10]

    • Pigmented Matrices: Graphitized Carbon Black (GCB) can be added to remove pigments, but it may also retain some planar analytes.

  • Vortex for 1-2 minutes.[9]

  • Centrifuge at ≥4000 rpm for 5 minutes.[9]

4. Final Extract Preparation

  • Take an aliquot of the cleaned supernatant.

  • The extract can be directly analyzed or evaporated to dryness under a gentle stream of nitrogen at 40 °C and reconstituted in a suitable solvent (e.g., a mixture of the initial mobile phase).[8][10]

  • Filter the final extract through a 0.20 or 0.22 μm syringe filter before injection into the LC-MS/MS system.[9][10]

LC-MS/MS Analysis

Analysis is typically performed using a reversed-phase C18 or similar column with a gradient elution mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid to enhance ionization.[6][7][10] Detection is carried out using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring multiple reaction monitoring (MRM) transitions for each sulfonamide.[7][9]

Quantitative Data Summary

The following tables summarize the performance data of the QuEChERS method for the analysis of sulfonamides in various food matrices as reported in the literature.

Table 1: Recovery of Sulfonamides using QuEChERS Method

SulfonamideMatrixSpiking Level (µg/kg)Recovery (%)Reference
SulfadiazineBovine Liver5 - 400 (ng/g)53 - 93[9]
SulfathiazoleBovine Liver5 - 400 (ng/g)53 - 93[9]
SulfamerazineBovine Liver5 - 400 (ng/g)53 - 93[9]
SulfamethazineBovine Liver5 - 400 (ng/g)53 - 93[9]
SulfamethoxazoleBovine Liver5 - 400 (ng/g)53 - 93[9]
SulfadimethoxineBovine Liver5 - 400 (ng/g)53 - 93[9]
This compoundPastries5, 10, 5079.6 - 91.4[8]
Various SulfonamidesHoneyNot Specified74.29 - 113.09[6]
Various SulfonamidesPastries5, 10, 5067.6 - 103.8[7]
Various SulfonamidesChicken Muscle50, 100, 150 (ng/g)76.8 - 95.2[1]
Various SulfonamidesForage Grasses1, 2, 1072.3 - 116.9[3][11][12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides

SulfonamideMatrixLOD (µg/kg)LOQ (µg/kg)Reference
SulfadiazinePastries0.01 - 0.140.02 - 0.45[7]
SulfamethoxazolePastries0.01 - 0.140.02 - 0.45[7]
This compoundPastries0.01 - 0.140.02 - 0.45[7]
Various SulfonamidesHoney0.02 - 0.120.08 - 0.72[6]
Various SulfonamidesBovine Liver-5 (ng/g)[9]
Various SulfonamidesChicken Muscle0.02 - 0.39 (ng/g)0.25 - 1.30 (ng/g)[1]
Various SulfonamidesForage Grasses0.02 - 0.50.05 - 1.0[3][11][12]
Various SulfonamidesMilk-5.3 - 11.2 (µg/L)[13][14]

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Final Analysis Sample Weigh Homogenized Sample (1-5 g) Add_Solvent Add Water & Acetonitrile (with/without Acid) Sample->Add_Solvent Vortex_Shake Vortex / Shake Add_Solvent->Vortex_Shake Add_Salts Add QuEChERS Extraction Salts Vortex_Shake->Add_Salts Shake_Vigorously Shake Vigorously Add_Salts->Shake_Vigorously Centrifuge1 Centrifuge Shake_Vigorously->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Acetonitrile Layer Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, C18, etc.) Transfer_Supernatant->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract Concentrate_Reconstitute Optional: Evaporate & Reconstitute Final_Extract->Concentrate_Reconstitute Filter Filter (0.22 µm) Concentrate_Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS experimental workflow for sulfonamide residue analysis.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of sulfonamide residues, including this compound, from a variety of food matrices. The methodology demonstrates good recovery and sensitivity, meeting the requirements for regulatory monitoring. The flexibility of the d-SPE cleanup step allows for adaptation to different sample types, making it a versatile tool for food safety analysis. The provided protocol and data serve as a valuable resource for laboratories involved in the analysis of veterinary drug residues.

References

Application Note: Solid-Phase Extraction Protocol for the Determination of Sulfanitran in Eggs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfanitran is a sulfonamide antibiotic used in veterinary medicine, particularly in poultry farming, to prevent and treat coccidiosis. The presence of its residues in food products of animal origin, such as eggs, is a public health concern due to potential allergic reactions in sensitive individuals and the development of antibiotic resistance. Regulatory bodies have established maximum residue limits (MRLs) for sulfonamides in various food matrices.[1][2] Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound levels in eggs to ensure food safety.

This application note provides a detailed protocol for the extraction and cleanup of this compound from egg samples using solid-phase extraction (SPE). The method is based on established principles of sample preparation for sulfonamide analysis and is suitable for subsequent determination by techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4]

Principle of the Method

The protocol involves an initial extraction of this compound from the homogenized egg matrix using an organic solvent. The extract is then subjected to a solid-phase extraction cleanup step to remove interfering endogenous components. A C18 SPE cartridge is commonly employed for this purpose.[4][5] The final eluate, containing the purified analyte, is then concentrated and reconstituted in a suitable solvent for instrumental analysis.

Data Presentation

A summary of performance data for the analysis of sulfonamides, including this compound, in eggs from various studies is presented in the table below. This allows for a comparative overview of the efficiency of different extraction and analytical methods.

Analyte(s)Sample MatrixExtraction MethodAnalytical MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
12 SulfonamidesEggsSPE with MWCNTsUPLC-MS/MS70-94--[6]
21 SulfonamidesPoultry EggsIL-MIP SPEUPLC-MS/MS84.3-105.80.1-1.5 (ng/g)-[7]
SulfadiazineEggsMISPEHPLC78.22-86.100.06 (µg/L)-[8]
12 SulfonamidesEggsMSPDLC-MS77-92-2-6[9]
8 SulfonamidesEggsSPE (sulfonic acid)LC-MS/MS69.5-94.20.1-1.7-[2]
24 SulfonamidesInstant Pastries (egg-containing)QuEChERSUPLC-MS/MS67.6-103.80.01-0.140.02-0.45[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; IL-MIP SPE: Ionic Liquid-Modified Molecularly Imprinted Polymer Solid-Phase Extraction; MISPE: Molecularly Imprinted Solid-Phase Extraction; MSPD: Matrix Solid-Phase Dispersion; MWCNTs: Multiwalled Carbon Nanotubes; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Experimental Protocol

Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetone (HPLC grade)

  • Formic acid (or acetic acid)

  • Ammonia solution

  • Deionized water

  • Sodium sulfate (anhydrous)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Homogenizer/blender

  • Centrifuge and centrifuge tubes (50 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • pH meter

Sample Preparation:

  • Collect fresh egg samples.

  • Break the eggs and homogenize the entire content (yolk and albumen) using a blender to obtain a uniform mixture.

  • Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.

Extraction:

  • Add 20 mL of a dichloromethane/acetone mixture (1:1, v/v) to the centrifuge tube containing the egg sample.[2]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Repeat the extraction step with another 20 mL of the solvent mixture.

  • Combine the supernatants and add anhydrous sodium sulfate to remove any residual water. Filter the extract.

Solid-Phase Extraction (SPE) Cleanup: The following is a general procedure using a C18 SPE cartridge. The four basic steps of SPE are conditioning, loading, washing, and eluting.[11]

  • Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry out.

  • Loading:

    • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1-2 mL) of a weak solvent mixture compatible with the SPE sorbent (e.g., a small amount of the initial extraction solvent or a buffer solution).

    • Load the reconstituted sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Follow with 5 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences. Ensure the washing solvent is not strong enough to elute the target analyte.

  • Elution:

    • Elute the retained this compound from the cartridge using 5-10 mL of a suitable organic solvent. A common eluent is methanol or acetonitrile.[5] For sulfonamides, elution can also be effectively achieved with a solution of ammonia in methanol.[2]

    • Collect the eluate in a clean collection tube.

Final Sample Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a precise volume (e.g., 1 mL) of the mobile phase to be used for the chromatographic analysis.

  • Vortex the sample to ensure the residue is fully dissolved.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for analysis by HPLC or LC-MS/MS.

Visualization of the Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation sample Homogenized Egg Sample (5g) extraction Solvent Extraction (Dichloromethane/Acetone) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning 1. Conditioning (Methanol, Water) supernatant->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Water, 5% Methanol) loading->washing elution 4. Elution (Methanol/Acetonitrile) washing->elution evaporation Evaporation (N2) elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration analysis LC-MS/MS Analysis filtration->analysis

Caption: Workflow for the solid-phase extraction of this compound from eggs.

Conclusion

This application note outlines a robust and reliable solid-phase extraction protocol for the determination of this compound in egg samples. The use of SPE provides effective cleanup, leading to cleaner extracts and improved analytical performance. The presented method can be adapted and validated for use in routine monitoring of sulfonamide residues in food safety and quality control laboratories. The choice of specific SPE sorbents, solvents, and volumes may require optimization based on the available instrumentation and specific analytical requirements.

References

Application Notes and Protocols for the Development of a UV-Vis Spectrophotometric Method for Sulfanitran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of Sulfanitran in bulk and pharmaceutical dosage forms. The protocol outlines the necessary steps for determining the wavelength of maximum absorbance (λmax), followed by method validation as per the International Council for Harmonisation (ICH) guidelines, covering linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Introduction

This compound is a sulfonamide antibiotic primarily used in the poultry industry for the prevention and treatment of coccidiosis. Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished pharmaceutical products containing this compound. UV-Vis spectrophotometry offers a straightforward and accessible analytical technique for this purpose. This application note details the procedure for developing and validating a UV-Vis spectrophotometric method for this compound.

Principle

The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to the presence of chromophores in its molecular structure. The absorbance of a solution containing this compound is directly proportional to its concentration at the wavelength of maximum absorbance (λmax), a relationship described by the Beer-Lambert law.

Materials and Instrumentation

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm, wavelength accuracy of ±0.5 nm, and a pair of 1 cm matched quartz cuvettes.

  • Reagents and Chemicals:

    • This compound reference standard (analytical grade)

    • Methanol (HPLC grade)

    • Ethanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • 0.1 N Hydrochloric acid (analytical grade)

    • Distilled or deionized water

Experimental Protocols

Selection of Solvent

The solubility of this compound should be tested in various solvents to identify a suitable medium for the analysis. Commonly used solvents for sulfonamides in UV-Vis spectroscopy include methanol, ethanol, acetonitrile, and 0.1 N HCl. The ideal solvent should be transparent in the UV region of interest and provide good solubility for the analyte. Based on the general solubility of sulfonamides, methanol is a recommended starting solvent.

Determination of Wavelength of Maximum Absorbance (λmax)

Protocol:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the selected solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.

  • Preparation of Working Standard Solution: From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with the same solvent to get a concentration of 10 µg/mL.

  • Spectral Scanning:

    • Fill one cuvette with the solvent to be used as a blank.

    • Fill the other cuvette with the working standard solution of this compound (10 µg/mL).

    • Place the cuvettes in the spectrophotometer.

    • Scan the sample solution over a wavelength range of 200 nm to 400 nm.[1]

    • The wavelength at which the maximum absorbance is observed is the λmax for this compound in that particular solvent. This λmax should be used for all subsequent absorbance measurements.

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2]

Protocol:

  • From the 100 µg/mL standard stock solution, prepare a series of dilutions in the selected solvent to obtain concentrations in an expected linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Measure the absorbance of each solution at the predetermined λmax against the solvent blank.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the linearity by calculating the correlation coefficient (R²), which should ideally be ≥ 0.999.[3]

Protocol:

  • Prepare solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • To a known amount of a sample matrix (placebo), add a known amount of the this compound standard stock solution.

  • Measure the absorbance of these solutions at the λmax.

  • Calculate the percentage recovery. The acceptance criterion for recovery is typically between 98% and 102%.[4][5]

Protocol:

  • Intra-day Precision (Repeatability):

    • Prepare six separate solutions of the same concentration (e.g., 10 µg/mL).

    • Measure the absorbance of each solution at the λmax on the same day.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD). The %RSD should be less than 2%.[6]

  • Inter-day Precision (Intermediate Precision):

    • Repeat the intra-day precision study on two different days with a different analyst and/or different instrument if possible.

    • Calculate the %RSD for the combined data. The acceptance criterion is typically a %RSD of less than 2%.[6]

Protocol:

LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the slope of the calibration curve.[7]

Alternatively, they can be determined based on the standard deviation of the blank.[8][9]

Data Presentation

The quantitative data from the method validation should be summarized in clearly structured tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Absorbance (at λmax)
2[Insert Data]
4[Insert Data]
6[Insert Data]
8[Insert Data]
10[Insert Data]
12[Insert Data]
Correlation Coefficient (R²) ≥ 0.999
Regression Equation (y=mx+c) [Insert Equation]

Table 2: Accuracy (Recovery) Study Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%[Insert Data][Insert Data][Insert Data]\multirow{3}{}{[98-102%]* }
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]

Table 3: Precision Study Data

PrecisionConcentration (µg/mL)AbsorbanceMeanSD%RSD
Intra-day 10[6 Replicates][Insert Data][Insert Data]< 2%
Inter-day 10[6 Replicates over 2 days][Insert Data][Insert Data]< 2%

Table 4: Summary of Validation Parameters

ParameterResultAcceptance Criteria
λmax (nm)[To be determined]-
Linearity Range (µg/mL)[Insert Range]-
Correlation Coefficient (R²)[Insert Value]≥ 0.999
Accuracy (% Recovery)[Insert Range]98 - 102%
Precision (%RSD)
- Intra-day[Insert Value]< 2%
- Inter-day[Insert Value]< 2%
LOD (µg/mL)[Insert Value]-
LOQ (µg/mL)[Insert Value]-

Visualization of Workflows and Relationships

Experimental Workflow

G cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) prep_stock Prepare Standard Stock Solution prep_working Prepare Working Standard Solution prep_stock->prep_working det_lambda_max Determine λmax (200-400 nm scan) prep_working->det_lambda_max linearity Linearity & Range det_lambda_max->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision lod_loq LOD & LOQ precision->lod_loq report Generate Report & Application Note lod_loq->report

Caption: Experimental workflow for method development and validation.

Logical Relationship of Validation Parameters

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity center_node Validated UV-Vis Method for this compound linearity Linearity (R² ≥ 0.999) center_node->linearity accuracy Accuracy (98-102% Recovery) center_node->accuracy precision Precision (%RSD < 2%) center_node->precision lod Limit of Detection (LOD) (3.3 * σ/S) center_node->lod loq Limit of Quantification (LOQ) (10 * σ/S) center_node->loq specificity Specificity (Analyte in presence of excipients) center_node->specificity linearity->accuracy linearity->precision precision->lod precision->loq

Caption: Interrelation of ICH validation parameters for the analytical method.

Conclusion

The protocols described in this application note provide a robust framework for the development and validation of a UV-Vis spectrophotometric method for the quantification of this compound. By following these guidelines, researchers, scientists, and drug development professionals can establish a reliable, accurate, and precise analytical method suitable for routine quality control analysis. The key initial step is the experimental determination of the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent.

References

Application Note & Protocol: Preparation of Sulfanitran Standard for Analytical Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Sulfanitran is a sulfonamide antibacterial agent utilized primarily in the veterinary field to combat coccidiosis in poultry.[1][2] Accurate quantification of this compound in various matrices, such as animal tissues and feed, is crucial for regulatory compliance and safety assessment. This application note provides a detailed protocol for the preparation of this compound standard solutions for use in analytical calibration, particularly for High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of standard solutions.

PropertyValueReference
Chemical Name N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide[3]
Molecular Formula C₁₄H₁₃N₃O₅S[3][4]
Molecular Weight 335.34 g/mol [3][4]
Appearance Yellowish-green solid[1]
CAS Number 122-16-7[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[5][6], Acetone, Methanol[7]. Insoluble in water.[8]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥ 98%)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes (calibrated)

  • Analytical balance (readability ± 0.01 mg)

  • Vortex mixer

  • Sonicator

Preparation of Primary Stock Solution (1000 µg/mL)

This primary stock solution serves as the foundation for all subsequent dilutions.

Protocol:

  • Accurately weigh approximately 10.0 mg of this compound analytical standard onto a weighing paper.

  • Transfer the weighed this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of DMSO to the volumetric flask.

  • Vortex and sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Bring the solution to the final volume of 10 mL with DMSO.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to an amber vial and store at -20°C. This stock solution is typically stable for up to one year when stored properly.[5]

Preparation of Intermediate Stock Solution (100 µg/mL)

The intermediate stock solution is a working solution used for preparing the calibration standards.

Protocol:

  • Allow the primary stock solution (1000 µg/mL) to equilibrate to room temperature.

  • Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the desired solvent (e.g., methanol for UV-Vis or a mixture of acetonitrile and water for HPLC).

  • Mix thoroughly by inverting the flask multiple times.

  • This solution should be prepared fresh daily or stored at 2-8°C for a limited period.

Preparation of Calibration Curve Standards

The following protocol describes the preparation of a series of calibration standards from the intermediate stock solution. The concentration range should be selected based on the expected concentration of this compound in the samples and the sensitivity of the analytical instrument.

Protocol for a 1.0 - 20.0 µg/mL Calibration Curve:

  • Label a series of 10 mL volumetric flasks with the desired concentrations (e.g., 1.0, 2.5, 5.0, 10.0, 15.0, 20.0 µg/mL).

  • Using a micropipette, transfer the calculated volume of the 100 µg/mL intermediate stock solution into each corresponding volumetric flask as indicated in the table below.

  • Dilute each flask to the 10 mL mark with the appropriate solvent (e.g., methanol for UV-Vis or the mobile phase for HPLC).

  • Mix each standard solution thoroughly. These standards should be prepared fresh before each analysis.

Target Concentration (µg/mL)Volume of Intermediate Stock (100 µg/mL) to add (mL)Final Volume (mL)
1.00.1010
2.50.2510
5.00.5010
10.01.0010
15.01.5010
20.02.0010

Analytical Methods and Expected Data

HPLC-UV Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% formic acid.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.[9]

Expected Results: A linear relationship between the concentration of this compound and the peak area should be observed. The correlation coefficient (R²) for the calibration curve is expected to be ≥ 0.995.

UV-Vis Spectrophotometry
  • Solvent: Methanol.

  • Wavelength Scan: Scan from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax). For many sulfonamides, this is in the range of 250-280 nm.

  • Measurement: Measure the absorbance of each calibration standard at the determined λmax.

Expected Results: A linear relationship between the concentration of this compound and the absorbance should be observed, following the Beer-Lambert law. The correlation coefficient (R²) for the calibration curve is expected to be ≥ 0.99.

Visualization of Workflow

Standard Preparation Workflow

G cluster_0 Stock Solution Preparation cluster_1 Intermediate & Calibration Standards cluster_2 Analysis Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO 10 mg in 10 mL Primary Stock (1000 ug/mL) Primary Stock (1000 ug/mL) Dissolve in DMSO->Primary Stock (1000 ug/mL) Dilute with Solvent Dilute with Solvent Primary Stock (1000 ug/mL)->Dilute with Solvent 1 mL to 10 mL Intermediate Stock (100 ug/mL) Intermediate Stock (100 ug/mL) Dilute with Solvent->Intermediate Stock (100 ug/mL) Serial Dilutions Serial Dilutions Intermediate Stock (100 ug/mL)->Serial Dilutions Variable Volumes Calibration Standards (1-20 ug/mL) Calibration Standards (1-20 ug/mL) Serial Dilutions->Calibration Standards (1-20 ug/mL) Instrumental Analysis Instrumental Analysis Calibration Standards (1-20 ug/mL)->Instrumental Analysis HPLC or UV-Vis Calibration Curve Calibration Curve Instrumental Analysis->Calibration Curve

Caption: Workflow for the preparation of this compound calibration standards.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound standard solutions for analytical calibration. Adherence to these protocols will enable researchers to generate accurate and reproducible calibration curves for the quantification of this compound in various sample matrices. The provided workflows and data tables serve as a valuable resource for laboratory personnel involved in drug analysis and quality control.

References

Application Notes and Protocols for the Use of Sulfanitran in In Vivo Poultry Coccidiosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant and economically impactful disease in the global poultry industry. It leads to intestinal damage, reduced nutrient absorption, poor weight gain, and increased mortality. Sulfonamides were among the pioneering and effective anticoccidial agents, and sulfanitran, a member of this class, continues to be relevant in the control of this parasitic disease, often as a component in combination therapies.

These application notes provide a comprehensive guide for the in vivo evaluation of this compound in poultry coccidiosis models. The protocols outlined below are based on established methodologies for inducing experimental coccidiosis and assessing the efficacy of anticoccidial compounds. While specific data for this compound as a monotherapy is limited in recent literature, the provided protocols for related sulfonamides offer a robust framework for designing and executing studies with this compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, function as competitive antagonists of para-aminobenzoic acid (PABA). Eimeria parasites, similar to many bacteria, are incapable of utilizing pre-formed folic acid from their host and must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of nucleic acids. By competitively inhibiting the parasitic enzyme dihydropteroate synthetase, which incorporates PABA into dihydropteroic acid, this compound effectively blocks the folic acid synthesis pathway. This selective disruption of a vital metabolic pathway in the parasite, which is absent in the avian host (as they obtain folic acid from their diet), leads to the inhibition of parasite growth and replication.

Folic_Acid_Pathway PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthetase PABA->DHPS This compound This compound (Sulfonamide) This compound->DHPS Competitive Inhibition Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid ... DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid

Caption: Sulfonamide mechanism of action via folic acid pathway inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo study to evaluate the efficacy of this compound against experimental coccidiosis in broiler chickens.

General Experimental Design Workflow

Experimental_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection and Treatment Phase cluster_data_collection Data Collection and Analysis Phase Animal_Acquisition Day 1: Acquire Day-Old Chicks Acclimatization Day 1-13: Acclimatization Period (Anticoccidial-free feed and water) Animal_Acquisition->Acclimatization Randomization Day 14: Weigh and Randomize Chicks into Treatment Groups Acclimatization->Randomization Infection Day 14: Induce Coccidiosis (Oral gavage with Eimeria oocysts) Randomization->Infection Treatment_Start Day 14-21: Administer this compound (via feed or drinking water) Infection->Treatment_Start Performance_Metrics Daily/Weekly: Monitor Mortality, Weight Gain, and Feed Intake Treatment_Start->Performance_Metrics Oocyst_Counting Day 19-23 (5-9 days post-infection): Collect Feces for Oocyst Counting Treatment_Start->Oocyst_Counting Lesion_Scoring Day 21 (7 days post-infection): Euthanize a subset of birds for intestinal lesion scoring Treatment_Start->Lesion_Scoring Data_Analysis Analyze Data: (Weight gain, FCR, Lesion Scores, Oocyst counts, Anticoccidial Index) Performance_Metrics->Data_Analysis Oocyst_Counting->Data_Analysis Lesion_Scoring->Data_Analysis

Application of Sulfanitran in Combination with Other Anticoccidials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanitran is a sulfonamide antibiotic utilized in the poultry industry for the control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. To enhance its efficacy, broaden its spectrum of activity, and mitigate the development of drug resistance, this compound is frequently used in combination with other anticoccidial agents. This document provides detailed application notes and protocols for researchers and drug development professionals on the use of this compound in such combinations.

Sulfonamides, including this compound, act by inhibiting the enzyme dihydropteroate synthetase (DHPS) in the folic acid synthesis pathway of the parasite. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, and its disruption hinders the parasite's ability to replicate.[1][2] The synergistic effect of combination therapy is often achieved by pairing this compound with a diaminopyrimidine, such as pyrimethamine, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR).[3][4] This sequential blockade of a critical metabolic pathway is a powerful strategy in anticoccidial therapy.

Common commercial combinations have included this compound with compounds like aklomide (in Novastat), or with dinsed and roxarsone (in Polystat), and nitromide and roxarsone (in Unistat).[5] These combinations aim to provide a broader range of activity against different Eimeria species and to potentiate the overall anticoccidial effect.

Quantitative Data on Efficacy of this compound Combinations

The efficacy of anticoccidial drug combinations is typically evaluated based on several parameters, including the reduction in mortality, improvement in weight gain, and lower lesion scores in the intestines of challenged birds. The "Performance Index" is a composite measure that combines these criteria to provide an overall assessment of a drug's effectiveness.

Combination ProductActive IngredientsEimeria SpeciesPerformance IndexEfficacy Summary
Novastat 0.025% Aklomide + 0.02% this compoundEimeria tenella287Proven to be very effective in the prevention and control of Eimeria tenella infection in chicks.[6]
Novastat-3 0.025% Aklomide + 0.02% this compound + 0.005% RoxarsoneEimeria tenella291Proven to be very effective in the prevention and control of Eimeria tenella infection in chicks.[6]
Non-medicated Infected Control -Eimeria tenella99Demonstrates the baseline impact of the coccidiosis challenge in the absence of medication.[6]

Experimental Protocols

The evaluation of anticoccidial drug combinations requires rigorous and standardized experimental protocols. The following outlines a general protocol for an Anticoccidial Sensitivity Test (AST) in broiler chickens, which can be adapted for specific this compound combinations.

Protocol: Anticoccidial Sensitivity Test (AST) for this compound Combinations

1. Objective: To evaluate the efficacy of a this compound combination against a specific Eimeria species challenge in broiler chickens.

2. Experimental Animals and Housing:

  • Animals: Day-old broiler chicks of a commercial strain.

  • Housing: Birds are housed in wire-floored battery cages to prevent reinfection from litter. Cages should be thoroughly cleaned and disinfected before the start of the experiment.

  • Environment: Temperature, humidity, and lighting should be maintained according to standard broiler management guidelines.

3. Diet and Medication:

  • A basal, non-medicated starter feed should be provided to all birds from day-old.

  • The experimental diets containing the this compound combination at the desired concentration are prepared by a commercial feed mill or a validated mixer to ensure homogeneity.[6]

  • The medicated feed is provided to the respective treatment groups starting at least 24 hours before the experimental infection.

4. Experimental Design:

  • A minimum of two battery studies for each Eimeria species being tested is recommended.[6]

  • Treatment Groups:

    • Group 1: Uninfected, Unmedicated Control (UUC): Receives basal feed and no infection.

    • Group 2: Infected, Unmedicated Control (IUC): Receives basal feed and is infected with Eimeria oocysts.

    • Group 3: Infected, Medicated (IM): Receives feed containing the this compound combination and is infected with Eimeria oocysts.

    • (Optional)Group 4: Uninfected, Medicated (UM): Receives medicated feed and no infection (to assess any potential drug toxicity).

  • Replicates: Each treatment group should consist of multiple replicate cages (e.g., 5 cages) with a set number of birds per cage (e.g., 8-10 birds).

5. Infection:

  • Oocyst Preparation: A field isolate or a laboratory strain of the target Eimeria species is propagated, and the oocysts are sporulated. The number of sporulated oocysts per milliliter is determined.

  • Inoculation: At a specified age (e.g., 14 days), each bird in the infected groups is orally inoculated with a predetermined dose of sporulated oocysts. The dose should be sufficient to cause clinical signs of coccidiosis in the IUC group.

6. Data Collection:

  • Mortality: Recorded daily.

  • Body Weight: Individual or group body weights are recorded at the start of the experiment, on the day of infection, and at the termination of the experiment (typically 6-7 days post-infection).

  • Feed Conversion Ratio (FCR): Feed intake per cage is measured, and FCR is calculated (total feed consumed / total weight gain).

  • Lesion Scoring: At the end of the experiment, a subset of birds from each cage is euthanized, and the intestines are examined for gross lesions characteristic of the specific Eimeria species. Lesions are scored on a scale of 0 to 4 (e.g., Johnson and Reid method), where 0 is normal and 4 is the most severe.[7]

  • Oocyst Counts (Oocysts Per Gram - OPG): Fecal samples are collected from each cage for a specified period post-infection, and the number of oocysts shed per gram of feces is determined using a McMaster chamber.

7. Morehouse and Baron Fecal Scoring Method: This method provides a semi-quantitative assessment of the severity of coccidiosis based on the appearance of the droppings.

  • Scoring:

    • 0: Normal droppings.

    • 1: Slightly watery droppings.

    • 2: Watery and discolored droppings.

    • 3: Droppings containing blood.

    • 4: Droppings consisting mainly of blood.

  • Procedure: Droppings from each pen are observed daily from 4 to 7 days post-infection, and a daily fecal score is assigned to each pen. The average fecal score over the observation period is then calculated for each treatment group.

8. Statistical Analysis:

  • Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and its synergistic partners in the diaminopyrimidine class is the inhibition of the folic acid biosynthesis pathway in Eimeria. This pathway is essential for the parasite's survival and replication.

Folic_Acid_Pathway GTP GTP Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate GTP->Dihydropterin_Pyrophosphate Multiple Steps DHPS Dihydropteroate Synthetase (DHPS) Dihydropterin_Pyrophosphate->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids One-Carbon Metabolism This compound This compound (Sulfonamides) This compound->DHPS Diaminopyrimidines Diaminopyrimidines (e.g., Pyrimethamine) Diaminopyrimidines->DHFR DHPS->Dihydropteroate DHFR->Tetrahydrofolate

Caption: Folic acid synthesis pathway in Eimeria and sites of inhibition by this compound and diaminopyrimidines.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for conducting an anticoccidial efficacy trial.

Experimental_Workflow start Start: Day 1 chick_placement Day-old chick placement and allocation to treatment groups start->chick_placement medication_start Start medicated feed (24h pre-infection) chick_placement->medication_start infection Oral inoculation with Eimeria oocysts medication_start->infection data_collection Daily observation: - Mortality - Fecal Scores infection->data_collection termination Experiment Termination (6-7 days post-infection) data_collection->termination necropsy Necropsy: - Body Weight - Lesion Scoring termination->necropsy fecal_analysis Fecal Analysis: - Oocyst Counts (OPG) termination->fecal_analysis analysis Statistical Analysis of all parameters necropsy->analysis fecal_analysis->analysis end End: Report Generation analysis->end

References

Application Notes and Protocols for the Analytical Determination of Sulfanitran in Pre-mixes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfanitran, a sulfonamide antibiotic, is utilized in the poultry industry as a coccidiostat, often included in feed pre-mixes to prevent coccidiosis.[1] Regulatory requirements and quality control measures necessitate reliable and validated analytical methods for the quantification of this compound in these pre-mixes to ensure proper dosage and prevent residue accumulation in animal products. This document provides detailed application notes and protocols for two common analytical techniques for the determination of this compound in pre-mix samples: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. These methods are intended for use by researchers, scientists, and professionals in the field of drug development and quality control.

Analytical Methods Overview

Two primary methods are presented for the determination of this compound in pre-mixes:

  • High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method that separates this compound from other components in the pre-mix matrix before quantification. This is often the preferred method due to its specificity and ability to resolve the analyte from potential interferences.

  • UV-Visible Spectrophotometry: A colorimetric method based on a chemical reaction (diazotization and coupling) that produces a colored compound, the absorbance of which is proportional to the this compound concentration. This method is generally simpler and more cost-effective but may be more susceptible to interferences.

The logical relationship and choice between these methods depend on the available instrumentation, required sensitivity, and the complexity of the pre-mix matrix.

Start This compound Detection in Pre-mix Decision Method Selection Criteria Start->Decision HPLC HPLC Method (High Specificity) Spectro Spectrophotometric Method (Cost-Effective) HighSpec High Specificity & Sensitivity Needed Decision->HighSpec Yes Cost Cost & Simplicity Are Key Decision->Cost No HighSpec->HPLC Cost->Spectro

Logical flow for selecting an analytical method.

Quantitative Data Summary

The performance of analytical methods is crucial for their application. The following table summarizes the quantitative performance parameters for the HPLC and Spectrophotometric methods for the determination of sulfonamides. While specific data for this compound is highlighted where available, some data pertains to general sulfonamide analysis in feed, providing an expected performance range.

ParameterHPLC MethodSpectrophotometric Method
Analyte This compound & other SulfonamidesSulfonamides (general)
Limit of Detection (LOD) < 0.10 µg/g (for general sulfonamides)[2]0.0136 µg/mL (for sulfanilamide)[3]
Limit of Quantitation (LOQ) < 0.34 µg/g (for general sulfonamides)[2]0.0412 µg/mL (for sulfanilamide)[3]
Linearity (Correlation Coefficient, R²) > 0.99> 0.99
Precision (Repeatability, RSD) 1.39% - 2.69% (for general sulfonamides)[4]< 2%
Recovery 98% - 105% (for this compound)[5]97.3% - 100.8%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reverse-phase HPLC method for the determination of this compound in feed pre-mixes.[5]

4.1.1. Principle

This compound is extracted from the pre-mix sample using a suitable solvent. The extract is then filtered and injected into an HPLC system. The separation is achieved on a C18 reverse-phase column with an isocratic mobile phase. Detection is performed using a UV detector at 254 nm. Quantification is based on the peak height or area compared to a standard calibration curve.

4.1.2. Reagents and Materials

  • This compound reference standard

  • Dimethylformamide (DMF), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or deionized

  • Methanol, HPLC grade

  • µBondapak C18 column (30 cm x 4 mm, 10 µm) or equivalent

  • Syringe filters (0.45 µm)

4.1.3. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Isocratic pump

    • UV-Visible Detector

    • Injector (manual or autosampler)

    • Data acquisition and processing software

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

4.1.4. Standard Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range in the samples (e.g., 1, 5, 10, 15, and 20 µg/mL).

4.1.5. Sample Preparation

  • Accurately weigh a representative portion of the pre-mix sample (e.g., 1-5 g, depending on the expected concentration).

  • Transfer the sample to a suitable extraction vessel (e.g., a 50 mL centrifuge tube).

  • Add a known volume of dimethylformamide (e.g., 25 mL).

  • Vortex vigorously for 1-2 minutes.

  • Place in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifuge the extract at approximately 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4.1.6. Chromatographic Conditions

  • Column: µBondapak C18 (30 cm x 4 mm, 10 µm)

  • Mobile Phase: Acetonitrile : Water (45:55, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 20 µL

  • Detector Wavelength: 254 nm[5]

  • Column Temperature: Ambient

  • Run Time: Approximately 10 minutes[5]

4.1.7. Analysis and Calculation

  • Inject the working standard solutions to generate a calibration curve by plotting peak area or height against concentration.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

  • The amount of this compound in the pre-mix is calculated using the following formula:

    This compound (mg/kg) = (C × V × D) / W

    Where:

    • C = Concentration of this compound in the sample solution from the calibration curve (µg/mL)

    • V = Volume of extraction solvent (mL)

    • D = Dilution factor (if any)

    • W = Weight of the pre-mix sample (g)

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis weigh_sample Weigh Pre-mix Sample extract Extract with DMF weigh_sample->extract weigh_std Prepare Standard Solutions inject_std Inject Standards weigh_std->inject_std ultrasonicate Ultrasonicate extract->ultrasonicate centrifuge Centrifuge ultrasonicate->centrifuge filter Filter Extract centrifuge->filter inject_sample Inject Sample filter->inject_sample gen_curve Generate Calibration Curve inject_std->gen_curve quantify Quantify this compound gen_curve->quantify inject_sample->quantify

Workflow for HPLC analysis of this compound.
UV-Visible Spectrophotometric Method

This protocol is based on the general principles of the Bratton-Marshall reaction for sulfonamide analysis.

4.2.1. Principle

This compound is first extracted from the pre-mix with hot methanol. The extract is then subjected to a cleanup procedure. The acetyl group of this compound is hydrolyzed with acid to yield the primary aromatic amine. This amine is then diazotized with sodium nitrite, and the resulting diazonium salt is coupled with a chromogenic agent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride) to form a stable, colored azo dye. The absorbance of this colored solution is measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of this compound.

4.2.2. Reagents and Materials

  • This compound reference standard

  • Methanol, analytical grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂) solution (e.g., 0.1% w/v, freshly prepared)

  • Ammonium sulfamate solution (e.g., 0.5% w/v)

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.1% w/v, freshly prepared and stored in a dark bottle)

  • Zinc sulfate solution

4.2.3. Instrumentation

  • UV-Visible Spectrophotometer

  • Water bath

  • Volumetric flasks and pipettes

  • Analytical balance

  • Filter paper

4.2.4. Standard Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to cover the desired concentration range (e.g., 1, 2, 4, 6, 8 µg/mL).

4.2.5. Sample Preparation and Color Development

  • Extraction: Weigh a suitable amount of the pre-mix sample and extract with hot methanol.

  • Cleanup: Add zinc sulfate solution to the extract to precipitate interfering substances. Filter the solution.

  • Hydrolysis: Take an aliquot of the filtrate, add hydrochloric acid, and heat in a boiling water bath to hydrolyze the this compound. Cool the solution.

  • Diazotization: To the cooled, hydrolyzed solution, add sodium nitrite solution and mix well. Allow the reaction to proceed for a few minutes in an ice bath.

  • Excess Nitrite Removal: Add ammonium sulfamate solution to remove any excess sodium nitrite.

  • Coupling: Add the NED solution and mix. A color will develop.

  • Dilution: Dilute the solution to a known volume with water.

4.2.6. Analysis and Calculation

  • Prepare a reagent blank using all reagents except the this compound standard.

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (typically around 545 nm) against the reagent blank.

  • Construct a calibration curve by plotting the absorbance of the working standards against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the pre-mix sample, taking into account the initial sample weight and any dilutions.

Conclusion

The choice of analytical method for the determination of this compound in pre-mixes depends on the specific requirements of the laboratory. The HPLC method offers higher specificity and is less prone to interference, making it suitable for regulatory and complex sample analysis. The spectrophotometric method, while potentially less specific, provides a cost-effective and simpler alternative for routine quality control where high sample throughput is required and the matrix is well-characterized. Both methods, when properly validated and implemented, can provide accurate and reliable results for the quantification of this compound in pre-mixes.

References

Application Note: Mobile Phase Optimization for the HPLC Analysis of Sulfanitran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanitran (N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide) is a sulfonamide antibiotic utilized primarily in the poultry industry for the prevention and treatment of coccidiosis. Accurate and robust analytical methods are essential for the quantitative determination of this compound in various matrices, including pharmaceutical formulations and animal feed, to ensure product quality, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. A critical aspect of developing a reliable HPLC method is the optimization of the mobile phase, which significantly influences chromatographic parameters such as retention time, peak shape, resolution, and sensitivity.

This application note provides a detailed protocol for the systematic optimization of the mobile phase for the reversed-phase HPLC analysis of this compound. The process begins with a foundational method and explores the impact of varying the organic modifier concentration and mobile phase pH to achieve optimal separation.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for effective method development.

PropertyValue
Chemical Formula C₁₄H₁₃N₃O₅S
Molecular Weight 335.34 g/mol
Structure N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide
Nature This compound is a sulfonamide, which can exhibit acidic or basic properties depending on the pH of the solution.[1]

Initial Chromatographic Conditions

A previously established method for the analysis of this compound in medicated feeds serves as the starting point for our optimization.[2]

ParameterCondition
Column µBondapak C18 (or equivalent modern C18 column, e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (45:55, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)

Mobile Phase Optimization Strategy

The optimization process will focus on two key parameters: the ratio of the organic modifier (acetonitrile) to the aqueous phase and the pH of the aqueous phase. The goal is to achieve a sharp, symmetrical peak with a reasonable retention time and good resolution from any potential interfering peaks.

Experimental Workflow

The following diagram illustrates the systematic approach to mobile phase optimization for this compound analysis.

Mobile_Phase_Optimization cluster_0 Phase 1: Organic Modifier Optimization cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Final Method start Start with Initial Mobile Phase (ACN:Water 45:55) exp1 Vary Acetonitrile Concentration (e.g., 35%, 40%, 50%, 55%) start->exp1 Isocratic Runs eval1 Evaluate: - Retention Time - Peak Shape (Tailing Factor) - Resolution exp1->eval1 start_ph Select Optimal ACN Ratio from Phase 1 eval1->start_ph Select Best ACN % exp2 Prepare Mobile Phases at different pH values (e.g., pH 3.0, 4.5, 6.0, 7.5) start_ph->exp2 Using Buffers eval2 Evaluate: - Retention Time - Peak Shape - Selectivity exp2->eval2 final Select Optimal Mobile Phase (ACN ratio and pH) eval2->final Select Best pH validation Method Validation (ICH Guidelines) final->validation

Caption: Workflow for Mobile Phase Optimization in this compound HPLC Analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, disodium hydrogen phosphate)

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as methanol or acetonitrile. From the stock solution, prepare working standards at a concentration appropriate for UV detection (e.g., 10 µg/mL) by diluting with the initial mobile phase composition.

Protocol for Organic Modifier Optimization
  • Prepare Mobile Phases: Prepare a series of mobile phases with varying acetonitrile-to-water ratios. For example:

    • Mobile Phase A: Acetonitrile:Water (35:65, v/v)

    • Mobile Phase B: Acetonitrile:Water (40:60, v/v)

    • Mobile Phase C: Acetonitrile:Water (45:55, v/v) - Initial Condition

    • Mobile Phase D: Acetonitrile:Water (50:50, v/v)

    • Mobile Phase E: Acetonitrile:Water (55:45, v/v)

  • Equilibrate the System: For each mobile phase, purge the HPLC system and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Inject Standard: Inject the this compound working standard and record the chromatogram.

  • Data Analysis: For each mobile phase composition, record the retention time (tᵣ), peak asymmetry (tailing factor), and theoretical plates.

Data Presentation: Effect of Acetonitrile Concentration on Chromatographic Parameters

Mobile Phase (ACN:Water, v/v)Retention Time (min)Tailing FactorTheoretical PlatesResolution (from nearest impurity)
35:65Expected to be longerTo be determinedTo be determinedTo be determined
40:60Expected to be longerTo be determinedTo be determinedTo be determined
45:55Reference ValueReference ValueReference ValueReference Value
50:50Expected to be shorterTo be determinedTo be determinedTo be determined
55:45Expected to be shorterTo be determinedTo be determinedTo be determined

Note: The table above provides a template for data collection. Actual values will be determined experimentally.

Selection Criteria: Choose the acetonitrile concentration that provides a retention time between 3 and 10 minutes, a tailing factor close to 1.0, and the highest number of theoretical plates, ensuring adequate resolution from any other components in the sample matrix.

Protocol for Mobile Phase pH Optimization

The retention of ionizable compounds like sulfonamides is highly dependent on the pH of the mobile phase.[3][4] By adjusting the pH, the ionization state of this compound can be controlled, thereby influencing its retention and the selectivity of the separation.[5]

  • Select Organic Modifier Ratio: Based on the results from section 5.3, select the most suitable acetonitrile:water ratio.

  • Prepare Buffered Mobile Phases: Prepare the aqueous component of the mobile phase using buffers to control the pH at various levels. For example, use a phosphate buffer (e.g., 20 mM) and adjust the pH with phosphoric acid or sodium hydroxide to the following values:

    • pH 3.0

    • pH 4.5

    • pH 6.0

    • pH 7.5

  • Prepare Final Mobile Phases: Mix the buffered aqueous phase with the selected percentage of acetonitrile.

  • Equilibrate and Inject: For each pH, equilibrate the system and inject the this compound standard.

  • Data Analysis: Record the retention time, tailing factor, and theoretical plates at each pH.

Data Presentation: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase pHRetention Time (min)Tailing FactorTheoretical PlatesResolution (from nearest impurity)
3.0To be determinedTo be determinedTo be determinedTo be determined
4.5To be determinedTo be determinedTo be determinedTo be determined
6.0To be determinedTo be determinedTo be determinedTo be determined
7.5To be determinedTo be determinedTo be determinedTo be determined

Note: The table above provides a template for data collection. Actual values will be determined experimentally.

Selection Criteria: Select the pH that yields the best peak shape and desired retention time. For sulfonamides, a slightly acidic pH often provides good results by suppressing the ionization of the sulfonamide group.[6][7]

Final Optimized Method and System Suitability

Based on the systematic optimization, a final method is established. For instance, an optimized method might be:

ParameterOptimized Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:20 mM Phosphate Buffer pH 4.5 (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 25 °C

Before proceeding with method validation, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Resolution (Rs) ≥ 2.0 (between this compound and any adjacent peak)

Conclusion

The optimization of the mobile phase is a critical step in the development of a robust and reliable HPLC method for the analysis of this compound. By systematically evaluating the effects of the organic modifier concentration and the mobile phase pH, an optimal separation can be achieved, characterized by a suitable retention time, excellent peak symmetry, and high efficiency. The detailed protocols and data presentation tables provided in this application note offer a clear framework for researchers and scientists to develop and refine their HPLC methods for this compound analysis, ultimately ensuring the quality and safety of pharmaceutical and veterinary products. Following optimization, the method should be fully validated according to ICH guidelines.[8]

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Sulfanitran HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Sulfanitran. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A: In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is problematic because it can compromise the accuracy of peak integration, leading to unreliable quantification.[2] It also reduces the resolution between adjacent peaks, making it difficult to separate and accurately measure individual components in a mixture.[3] A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing, with a value of 1.0 representing a perfectly symmetrical peak.[4]

Q2: What are the most common causes of peak tailing in the HPLC analysis of this compound?

A: Peak tailing in the analysis of sulfonamides like this compound often stems from secondary chemical interactions between the analyte and the stationary phase.[4] The most frequent causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with polar functional groups on the this compound molecule, causing the peak to tail.[1]

  • Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the this compound molecule and the residual silanol groups on the column. An inappropriate pH can increase unwanted interactions.

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak distortion.[4]

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly fitted connections can cause band broadening and peak tailing.[4]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Caused by Secondary Silanol Interactions

Problem: You are observing significant peak tailing for this compound, while other non-polar compounds in your sample have good peak shape. This suggests specific chemical interactions with the column.

Solution:

  • Lower the Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to a range of 2.5-4.0) will suppress the ionization of the acidic silanol groups on the silica packing. This minimizes their ability to interact with the this compound molecule, thereby improving peak symmetry.

  • Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column that has been "end-capped." This process chemically derivatizes the majority of residual silanol groups, making them less available for secondary interactions.

  • Incorporate a Mobile Phase Additive: The addition of a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic or polar analytes.

Guide 2: Optimizing Mobile Phase Conditions

Problem: You are experiencing inconsistent peak shapes and retention times for this compound.

Solution:

  • pH Adjustment: The predicted pKa for this compound is approximately 7.42. To ensure the analyte is in a single, non-ionized form and to suppress silanol activity, maintain a mobile phase pH at least 2 units below the pKa. A pH range of 3.0-5.0 is often a good starting point for sulfonamides.

  • Buffer Strength: If your mobile phase is buffered, ensure the buffer concentration is adequate (typically 10-25 mM) to control the pH effectively, especially when injecting samples in a different solvent.

  • Solvent Composition: Ensure the mobile phase components are accurately measured and well-mixed. For reversed-phase HPLC, a mobile phase of acetonitrile and water is common for sulfonamide analysis.

Guide 3: Column Health and System Maintenance

Problem: All peaks in your chromatogram, including this compound, are exhibiting tailing.

Solution:

  • Column Flushing: If the column is contaminated, flush it with a strong solvent. For a C18 column, this may involve washing with 100% acetonitrile or methanol. Always consult the column manufacturer's guidelines for recommended flushing procedures.

  • Check for Voids: A sudden shock or prolonged use at high pH can cause the packed bed of the column to settle, creating a void at the inlet. This can often be remedied by reversing the column and flushing at a low flow rate. If the problem persists, the column may need to be replaced.

  • Inspect System for Dead Volume: Examine all tubing and connections between the injector, column, and detector. Ensure that all fittings are secure and that the tubing length is minimized to reduce extra-column band broadening.

Experimental Protocols

The following is a validated HPLC method for the determination of this compound in medicated feeds, which can be adapted as a starting point for your analysis.

ParameterValue
Column µBondapak C18, 30 cm
Mobile Phase Acetonitrile:Water (45:55 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume To be optimized for your sample concentration
Run Time Approximately 10 minutes

Sample Preparation (for Medicated Feeds):

  • Premixes: Extract with dimethylformamide.

  • Formulated Feeds: Extract with hot methanol.

  • Filter the extract through a medium porosity paper before injection.

Visual Troubleshooting Aids

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue Potential System Issue: - Column Contamination/Void - Extra-column Volume - Blocked Frit q1->system_issue Yes analyte_issue Potential Analyte-Specific Issue: - Secondary Silanol Interactions - Incorrect Mobile Phase pH - Sample Overload q1->analyte_issue No a1_yes Yes a1_no No solution1 Troubleshooting Steps: 1. Flush/Reverse Column 2. Check Tubing & Connections 3. Replace Column if Necessary system_issue->solution1 solution2 Troubleshooting Steps: 1. Lower Mobile Phase pH 2. Use End-capped Column 3. Reduce Sample Concentration 4. Add Mobile Phase Modifier analyte_issue->solution2

Caption: A logical workflow for troubleshooting peak tailing.

G Analyte Interactions Leading to Peak Tailing cluster_column Silica Stationary Phase silanol Ionized Silanol Group (Si-O⁻) elution Delayed Elution (Peak Tailing) silanol->elution Causes surface C18 Surface This compound This compound Molecule This compound->silanol Secondary Interaction (Ionic/Polar) This compound->surface Primary Interaction (Hydrophobic)

Caption: Analyte interactions leading to peak tailing.

References

Technical Support Center: Matrix Effects in LC-MS/MS Quantification of Sulfanitran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Sulfanitran.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects in LC-MS/MS refer to the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative results.[1] For this compound, which is often analyzed in complex matrices like animal tissues, feed, or food products, endogenous substances can interfere with its ionization in the mass spectrometer's ion source, leading to unreliable data.

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: A common and effective method is to perform a post-extraction spike experiment. This involves comparing the peak area of a pure this compound standard solution with the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference between these two signals indicates the presence of matrix effects. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100

A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the primary strategies to minimize or eliminate matrix effects for this compound analysis?

A3: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering matrix components through more rigorous sample cleanup procedures. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.

  • Chromatographic Separation: Adjusting your LC method to better separate this compound from matrix interferences can significantly reduce their impact on ionization.[2]

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the gold standard for compensating for matrix effects.[3] Since it has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in a similar way, allowing for accurate correction of the analyte signal.[3][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.

Problem 1: Low or no this compound signal in spiked matrix samples, but a strong signal in pure standards.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: If you are using a simple protein precipitation method, consider implementing a more robust technique like Solid-Phase Extraction (SPE). For fatty matrices, a dispersive SPE (d-SPE) step with C18 may be necessary to remove lipids.

    • Modify Chromatographic Gradient: Extend the gradient to increase the separation between this compound and any interfering peaks. A shallower gradient around the elution time of this compound can improve resolution.

    • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their suppressive effects.

Problem 2: High variability in this compound quantification across different samples of the same matrix type.

  • Possible Cause: Inconsistent sample preparation or differential matrix effects between individual samples.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that all steps of your sample preparation are performed consistently for every sample. This includes vortexing times, centrifugation speeds, and solvent volumes.

    • Incorporate a Stable Isotope-Labeled Internal Standard: Use of this compound-d4 is highly recommended.[3] It will co-elute with this compound and experience similar matrix effects, allowing for reliable normalization and more precise quantification.

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your samples to compensate for consistent matrix effects.[5]

Problem 3: The peak shape for this compound is poor (e.g., tailing, fronting, or split) in matrix samples.

  • Possible Cause: Co-eluting interferences affecting the chromatography or column overload.

  • Troubleshooting Steps:

    • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, consider replacing the column.

    • Optimize Injection Volume: High concentrations of matrix components can lead to poor peak shape. Try reducing the injection volume.

    • Evaluate Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analysis of sulfonamides. An acidic mobile phase is typically used for positive ionization mode.

Quantitative Data Summary

The following table summarizes recovery data for this compound from a study using a modified QuEChERS method in different pastry matrices. Lower recovery can be indicative of significant matrix effects, including ion suppression.

MatrixSpiking Level (µg/kg)Average Recovery (%)
Cake577.5
Cake1085.1
Cake5087.0
Cookie587.9
Cookie1091.1
Cookie5089.8

Data adapted from a study on the determination of 24 sulfonamide antibiotics in instant pastries.[5]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects for this compound

This protocol describes a post-extraction spike experiment to quantify the extent of matrix effects.

  • Preparation of Standard Solution (Set A): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

  • Preparation of Spiked Matrix Extract (Set B): a. Select a representative blank matrix sample (e.g., animal tissue, feed). b. Process the blank matrix through your entire sample preparation procedure (extraction and cleanup). c. After the final evaporation step, reconstitute the extract with the this compound standard solution from Set A.

  • Analysis: Inject both Set A and Set B into the LC-MS/MS system and measure the peak area for this compound.

  • Calculation: Calculate the matrix effect using the formula provided in the FAQs section.

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for sample cleanup to reduce matrix interferences.

  • Sample Pre-treatment: Homogenize the sample matrix. For solid samples, perform an initial liquid extraction with a suitable solvent (e.g., acetonitrile).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffect_Troubleshooting_Workflow cluster_start Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_end Resolution start Inaccurate this compound Quantification assess Perform Post-Extraction Spike Experiment start->assess decision Significant Matrix Effect? assess->decision optimize_prep Optimize Sample Prep (e.g., SPE, LLE) decision->optimize_prep Yes end Accurate & Reproducible Quantification decision->end No optimize_lc Optimize LC Separation optimize_prep->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (this compound-d4) optimize_lc->use_is use_is->end

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

SPE_Workflow sample Sample Homogenization & Initial Extraction condition SPE Cartridge Conditioning 1. Methanol 2. Water sample->condition load Sample Loading condition->load wash Washing Remove Polar Interferences load->wash elute Elution Elute this compound wash->elute reconstitute Evaporation & Reconstitution elute->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

Technical Support Center: Optimizing Sulfanitran Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfanitran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction recovery of this compound from challenging high-fat matrices such as adipose tissue, liver, and muscle. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the accuracy and efficiency of your analytical work.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from fatty tissues challenging?

A1: The primary challenge lies in the co-extraction of large quantities of lipids. Fatty tissues are rich in triglycerides and other fats, which are often soluble in the same organic solvents used to extract this compound. This co-extraction can lead to several significant problems in analysis:

  • Matrix Effects: Co-extracted lipids can interfere with the analytical instrument, particularly in mass spectrometry (LC-MS/MS), by suppressing or enhancing the signal of this compound, which leads to inaccurate quantification.

  • Low Recovery: this compound can become trapped within the lipid fraction of the extract, resulting in incomplete extraction and poor recovery rates.

  • Instrument Contamination: High-fat extracts can contaminate the analytical column and detector, leading to poor chromatographic performance, peak shape distortion, and the need for frequent, time-consuming maintenance.

Q2: What are the most common and effective methods for extracting this compound from fatty samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adapted and highly effective for pesticide and veterinary drug residue analysis, including sulfonamides like this compound, in fatty matrices. This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step specifically designed to remove fats and other interferences. Other methods include traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE), though QuEChERS often provides a better balance of recovery, speed, and reduced solvent usage.[1]

Q3: What is a "cleanup" step and why is it critical for fatty samples?

A3: The cleanup step is a crucial procedure aimed at removing interfering co-extractives, primarily lipids, from the sample extract before instrumental analysis. For fatty matrices, this step is vital for obtaining accurate and reproducible results. Common cleanup techniques include dispersive solid-phase extraction (dSPE), where sorbents are mixed directly with the extract, and pass-through solid-phase extraction (SPE) using cartridges. The choice of sorbent is critical for effectively removing lipids while ensuring high recovery of this compound.

Q4: How do I choose the right cleanup sorbent for lipid removal?

A4: The choice of sorbent depends on the nature and concentration of lipids in your sample. For fatty matrices, a combination of sorbents is often most effective:

  • C18 (Octadecylsilane): A nonpolar sorbent that effectively removes the bulk of nonpolar lipids and long-chain fatty acids from the more polar acetonitrile extract.[2]

  • PSA (Primary Secondary Amine): A weak anion exchanger that removes polar interferences like fatty acids, sugars, and organic acids.[2]

  • Specialized Lipid Removal Sorbents: Products like Enhanced Matrix Removal—Lipid (EMR—L) or Z-Sep are specifically engineered to remove a high percentage of lipids with minimal loss of the target analyte and can be superior for very high-fat samples.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fatty tissues.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Inefficient Initial Extraction: The extraction solvent may not be optimal for penetrating the fatty matrix.Optimize Solvent Choice: Acetonitrile is generally preferred for its ability to extract a wide range of analytes while minimizing lipid co-extraction. For very high-fat samples, consider a hexane/acetonitrile partition. First, homogenize the sample in hexane to dissolve the fat, then partition with acetonitrile to extract the this compound.
2. Analyte Loss During Cleanup: The sorbent used for lipid removal may be adsorbing this compound.Adjust Sorbent Amount: Using too much PSA can sometimes lead to the loss of certain analytes. Reduce the amount of PSA in your dSPE tube and re-evaluate recovery. Select a More Specific Sorbent: For challenging matrices, consider using specialized lipid removal sorbents like EMR—L, which can offer higher analyte recovery compared to traditional sorbents.[1][3]
3. Incomplete Phase Separation: Emulsions can form between the fatty sample and the extraction solvent, trapping the analyte.Improve Salting-Out: Ensure adequate amounts of salts like anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are used to force a clean separation between the aqueous and organic layers. Centrifuge at a sufficient speed and duration (e.g., >4000 rpm for 5-10 minutes).
4. Freezing-Out Inefficiency: If using a freezing step to precipitate lipids, the temperature may not be low enough or the duration too short.Optimize Freezing Conditions: Ensure the freezer reaches at least -20°C. Extend the freezing time (e.g., overnight) to maximize lipid precipitation before centrifugation.[2]
High Matrix Effects (Signal Suppression or Enhancement) 1. Insufficient Cleanup: A high concentration of co-extracted lipids remains in the final extract, interfering with ionization in the MS source.Enhance the Cleanup Step: Combine C18 and PSA for a dual-action cleanup. For highly fatty samples, use a dedicated lipid removal product (e.g., EMR—L, Z-Sep).[1][3] Consider a Cartridge SPE Cleanup: A pass-through SPE cartridge (e.g., Oasis PRiME HLB) can provide a more thorough cleanup than dSPE for complex samples.
2. High Sample Concentration: The concentration of matrix components in the injected sample is too high.Dilute the Final Extract: A simple "dilute-and-shoot" approach can mitigate matrix effects. However, this may compromise the method's sensitivity, so ensure the limit of quantification (LOQ) remains below the required level.
3. Lack of Compensation: The analytical method does not account for unavoidable matrix effects.Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for signal suppression or enhancement. Employ an Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. It will behave similarly to the analyte during the entire process, effectively correcting for both recovery loss and matrix effects.
Poor Chromatographic Peak Shape 1. Instrument Contamination: Non-volatile lipid residues have accumulated in the GC inlet or on the LC column.Perform Instrument Maintenance: For GC, replace the inlet liner and trim the first few centimeters of the analytical column. For LC, use a guard column and flush the system with a strong, appropriate solvent to remove contamination.
2. Incompatible Final Solvent: The solvent in which the final extract is dissolved is not compatible with the initial mobile phase.Solvent Exchange: After the final cleanup step, evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute it in a solvent that is compatible with your chromatographic system (e.g., the initial mobile phase).

Quantitative Data on Extraction Recovery

The following tables summarize recovery data for this compound and other sulfonamides from fatty or complex animal tissues using different extraction and cleanup methods.

Table 1: Recovery of this compound in Porcine Muscle (High Fat Content) using Various Cleanup Methods

Cleanup MethodSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
EMR—Lipid592.36.4
1095.15.8
2098.74.5
Oasis PRiME HLB588.57.1
1091.26.2
2094.65.1
LLE with n-Hexane575.411.2
1078.99.8
2081.38.9
Data adapted from a study on 17 sulfonamides in porcine tissues.[1][3]

Table 2: General Recovery of Various Sulfonamides in Animal Tissues using a Modified QuEChERS Method

Tissue TypeSpiking Level (ng/g)Recovery Range (%)Method Highlights
Beef, Pork, Chicken0.125 - 12.574.0 - 100.3Acetonitrile extraction with NaCl and MgSO₄. dSPE cleanup with C18 and a commercial ND-lipids cartridge for fat-rich samples.[4][5]
Porcine Muscle & Liver100>60 (most >80)Homogenization with ammonium acetate and hexane, followed by SPE cleanup with Oasis HLB cartridges.[6]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Fatty Animal Tissue

This protocol is adapted from validated methods for the extraction of multiple sulfonamides from various animal tissues, including those with high-fat content.[4][5]

1. Sample Preparation and Homogenization:

  • Weigh 2.0 g (± 0.05 g) of homogenized fatty tissue into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • For quality control, spike the sample with a known concentration of this compound standard solution at this stage.

  • Add an appropriate internal standard if used.

2. Extraction (Salting-Out):

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube.

  • Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.

3. Cleanup (Dispersive SPE for Fatty Matrices):

  • Transfer a 6 mL aliquot of the upper acetonitrile supernatant to a 15 mL dSPE tube.

  • The dSPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 400 mg of C18 sorbent. For extremely fatty samples, consider using a specialized lipid removal sorbent like EMR—L or a commercial ND-lipids cartridge as per the manufacturer's instructions.[4][5]

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Transfer a 1 mL aliquot of the cleaned extract into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a suitable solvent for your analytical instrument (e.g., initial mobile phase for LC-MS/MS).

  • Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.

Visualizations

Workflow for this compound Extraction from Fatty Tissues

The following diagram illustrates the general workflow for extracting this compound from a high-fat matrix using a modified QuEChERS protocol.

G QuEChERS Workflow for Fatty Tissues cluster_0 1. Sample Preparation cluster_1 2. Extraction cluster_2 3. Cleanup (dSPE) cluster_3 4. Final Analysis Homogenize Homogenize 2g of Fatty Tissue Spike Spike with Standard & Internal Standard Homogenize->Spike Solvent Add 10 mL of 1% Acetic Acid in ACN Spike->Solvent Salts Add 4g MgSO4 + 1g NaCl Solvent->Salts Proceed to Extraction Vortex1 Vortex Vigorously (1 min) Salts->Vortex1 Centrifuge1 Centrifuge (4000 rpm, 10 min) Vortex1->Centrifuge1 Aliquot1 Take 6 mL of Supernatant Centrifuge1->Aliquot1 Collect Supernatant dSPE_tube Add to dSPE Tube (MgSO4, PSA, C18) Aliquot1->dSPE_tube Vortex2 Vortex (30 sec) dSPE_tube->Vortex2 Centrifuge2 Centrifuge (4000 rpm, 5 min) Vortex2->Centrifuge2 Aliquot2 Take 1 mL of Cleaned Extract Centrifuge2->Aliquot2 Collect Cleaned Extract Evaporate Evaporate to Dryness (N2 Stream) Aliquot2->Evaporate Reconstitute Reconstitute in 1 mL of Mobile Phase Evaporate->Reconstitute Analyze Filter & Analyze (LC-MS/MS) Reconstitute->Analyze

Caption: QuEChERS workflow for this compound extraction from fatty tissues.

Troubleshooting Logic for Low Recovery

This diagram outlines the decision-making process for troubleshooting low recovery of this compound.

G Start Start: Low this compound Recovery Check_Extraction Evaluate Initial Extraction Step Start->Check_Extraction Solvent_Issue Is solvent optimal? Check_Extraction->Solvent_Issue Check_Cleanup Evaluate Cleanup Step Sorbent_Issue Is analyte loss occurring at dSPE? Check_Cleanup->Sorbent_Issue Check_Separation Check for Emulsions Phase_Issue Are phases separating cleanly? Check_Separation->Phase_Issue Solvent_Issue->Check_Cleanup Yes Fix_Solvent Action: Implement Hexane/ACN Partition Solvent_Issue->Fix_Solvent No Sorbent_Issue->Check_Separation No Fix_Sorbent Action: Reduce PSA amount or switch to EMR-Lipid Sorbent_Issue->Fix_Sorbent Yes Fix_Separation Action: Ensure adequate salts and centrifugation Phase_Issue->Fix_Separation No End Re-evaluate Recovery Phase_Issue->End Yes Fix_Solvent->End Fix_Sorbent->End Fix_Separation->End

Caption: Troubleshooting workflow for low this compound recovery.

References

Technical Support Center: Analysis of Sulfanitran Degradation Products Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the degradation product analysis of Sulfanitran. The information is designed to assist in designing, executing, and troubleshooting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for a forced degradation study of this compound?

A1: Forced degradation studies for this compound should be conducted under a variety of stress conditions to cover potential degradation pathways.[1][2][3] These typically include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[4]

  • Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).[4]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Dry heat at temperatures ranging from 60°C to 100°C.[5]

  • Photolytic Degradation: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.[4]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the general degradation pathways of sulfonamides, the following are plausible:

  • Hydrolysis: Cleavage of the sulfonamide bond to yield 4-aminobenzenesulfonic acid and the corresponding amino-nitro-substituted aromatic amine.

  • Oxidation: N-oxidation of the aniline nitrogen or hydroxylation of the aromatic rings.

  • Photodegradation: Cleavage of the sulfonamide bond and potential SO₂ extrusion.[6]

Q3: Which analytical technique is most suitable for analyzing this compound and its degradation products?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array (PDA) detector is the most common and suitable technique for separating and quantifying this compound from its degradation products.[7][8] For the identification and structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[9][10]

Q4: How can I ensure my HPLC method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To ensure your method is stability-indicating, you must demonstrate peak purity of the this compound peak in all stressed samples using a PDA detector and ensure that all major degradation products are well-resolved from the parent drug peak.[8][11]

Q5: What is a "mass balance" analysis in a forced degradation study, and why is it important?

A5: Mass balance is the process of accounting for all the drug substance after degradation. It is calculated by summing the assay value of the parent drug and the levels of all known and unknown degradation products. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and quantified, indicating a specific and robust analytical method.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and a degradation product peak.
  • Possible Cause: Inadequate chromatographic conditions.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower organic content can improve the separation of early-eluting peaks.

    • Change pH of the Mobile Phase: The ionization state of this compound and its degradation products can significantly affect their retention. Experiment with a pH range around the pKa values of the analytes.

    • Select a Different Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size.

    • Adjust Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time.

Issue 2: No degradation observed under certain stress conditions.
  • Possible Cause: The stress condition is not harsh enough, or this compound is highly stable under that condition.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M HCl).

    • Increase Temperature: For hydrolytic and thermal degradation, increase the temperature in increments (e.g., from 60°C to 80°C).

    • Extend Exposure Time: Increase the duration of exposure to the stress condition.

    • Confirm Experimental Setup: Ensure that the light source for photostability studies is functioning correctly and delivering the required intensity.

Issue 3: Excessive degradation (e.g., >50%) of this compound.
  • Possible Cause: The stress conditions are too harsh. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[4]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Lower the concentration of the acid, base, or oxidizing agent.

    • Decrease Temperature: Conduct the study at a lower temperature.

    • Shorten Exposure Time: Sample at earlier time points to capture the initial degradation profile.

Issue 4: Poor or inconsistent mass balance.
  • Possible Cause:

    • Co-eluting peaks.

    • Degradation products do not have a chromophore and are not detected by the UV detector.

    • Degradation products are not eluted from the column.

    • Inaccurate quantification due to different response factors of degradation products.

  • Troubleshooting Steps:

    • Check Peak Purity: Use a PDA detector to assess the purity of all peaks.

    • Use a Universal Detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to look for non-chromophoric degradation products.

    • Modify HPLC Method: Implement a gradient that ends with a high percentage of organic solvent to ensure all compounds are eluted.

    • Determine Relative Response Factors (RRFs): If possible, isolate major degradation products and determine their RRFs relative to this compound for more accurate quantification.

Data Presentation

Table 1: Summary of this compound Degradation under Various Stress Conditions (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP) RRT
0.1 M HCl (80°C, 24h)12.52DP1 (0.85)
0.1 M NaOH (80°C, 12h)18.23DP2 (0.72), DP3 (1.15)
10% H₂O₂ (RT, 24h)8.91DP4 (1.30)
Dry Heat (100°C, 48h)5.31DP1 (0.85)
Photolytic (ICH Q1B)15.72DP5 (0.92)

*RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 80°C for 12 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 10% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 100°C for 48 hours. Dissolve the stressed solid in the mobile phase to the target concentration.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a solution of the stressed solid.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA at a suitable wavelength (e.g., determined from the UV spectrum of this compound)

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock This compound Stock (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 80°C) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 80°C) stock->alkali oxidation Oxidation (10% H₂O₂, RT) stock->oxidation thermal Thermal (100°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc RP-HPLC-PDA Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks data Quantification & Mass Balance hplc->data pathway Degradation Pathway Elucidation lcms->pathway data->pathway

Caption: Workflow for this compound Forced Degradation Study.

troubleshooting_logic cluster_solutions start Poor Peak Resolution? sol1 Adjust Mobile Phase Ratio / Gradient start->sol1 Yes sol2 Change Mobile Phase pH sol1->sol2 Not resolved end_node Resolution Achieved sol1->end_node Resolved sol3 Try Different Column sol2->sol3 Not resolved sol2->end_node Resolved sol4 Adjust Temperature sol3->sol4 Not resolved sol3->end_node Resolved sol4->end_node Resolved

Caption: Troubleshooting Poor Chromatographic Resolution.

References

Forced degradation studies of Sulfanitran for stability indicating methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Sulfanitran to develop and validate stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

Forced degradation, or stress testing, is a critical process in pharmaceutical development. These studies intentionally degrade the this compound drug substance under conditions more severe than accelerated stability testing. The primary objectives are:

  • To identify potential degradation products and establish the intrinsic stability of the this compound molecule.

  • To elucidate the degradation pathways of this compound.

  • To develop and validate a stability-indicating analytical method (SIAM) that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1]

  • To understand the chemical behavior of the molecule, which aids in the development of stable formulations and the selection of appropriate packaging and storage conditions.

Q2: What are the typical stress conditions applied in forced degradation studies of sulfonamides like this compound?

Based on ICH guidelines and studies on similar sulfonamide drugs, the following stress conditions are typically employed:

  • Acid Hydrolysis: Using 0.1 M to 1.0 M hydrochloric acid (HCl) at room temperature or heated (e.g., 70-80°C).[2]

  • Base Hydrolysis: Using 0.1 M to 1.0 M sodium hydroxide (NaOH) at room temperature or heated.[2]

  • Oxidative Degradation: Using hydrogen peroxide (H₂O₂), typically in the range of 3% to 30%, at room temperature.[2]

  • Thermal Degradation: Exposing the solid drug substance to dry heat, often at temperatures like 70-80°C.

  • Photolytic Degradation: Exposing the drug substance (in solid and solution form) to UV light (e.g., 254 nm) and/or visible light.[2]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on its chemical structure (N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide) and known behavior of sulfonamides, potential degradation routes include:

  • Hydrolysis of the sulfonamide bond: This is a common degradation pathway for sulfonamides, which would cleave the molecule to produce 4-acetamidobenzenesulfonic acid and 4-nitroaniline.

  • Hydrolysis of the amide bond: The acetyl group on the aniline ring may be hydrolyzed under acidic or basic conditions to yield N1-(4-nitrophenyl)sulfanilamide.

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which could form an amino group on the phenyl ring.

  • Reactions involving the aniline functional group: The primary amine resulting from amide hydrolysis could undergo further reactions.

Q4: How do I choose the right HPLC column for a stability-indicating method for this compound?

A reversed-phase C18 column is the most common and generally effective choice for separating sulfonamides and their degradation products.[2][3] Key considerations include:

  • Particle Size: 5 µm is standard, but smaller particle sizes (e.g., 1.8 µm) in UPLC systems can offer higher resolution and faster analysis times.

  • Column Dimensions: A common dimension is 250 mm x 4.6 mm.[2]

  • Endcapping: Use a well-endcapped column to minimize peak tailing caused by the interaction of basic analytes with residual acidic silanols on the silica support.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1.0 M HCl.

    • Keep the solution at 70°C for 48 hours.

    • After the incubation period, cool the solution and neutralize it with an equivalent amount of 1.0 M NaOH. Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1.0 M NaOH.

    • Keep the solution at 70°C for 24 hours.

    • After incubation, cool and neutralize with 1.0 M HCl. Dilute with the mobile phase to the target concentration.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 10% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 48 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Accurately weigh about 10 mg of solid this compound powder into a glass vial.

    • Place the vial in a hot air oven maintained at 70°C for 48 hours.

    • After exposure, dissolve the powder in the solvent and dilute with the mobile phase to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) and solid this compound powder to UV light at 254 nm for 48 hours.[2]

    • Prepare the solid sample for analysis by dissolving and diluting it as described above.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method for this compound, based on methods used for similar sulfonamides.[2][3] Method optimization will be required.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of water (containing 0.2% v/v triethylamine, pH adjusted to 5.5 with phosphoric acid) and acetonitrile in a ratio of 84:16 (v/v).[3]

  • Flow Rate: 1.4 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), a standard solution of this compound, and the stressed samples.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent this compound peak.

    • For PDA detectors, check for peak purity of the this compound peak in the presence of its degradants to ensure specificity.

Quantitative Data Summary

The following table presents representative data from forced degradation studies of various sulfonamides, illustrating the expected level of degradation. Note that these are examples, and results for this compound may vary.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Example)Reference
Acid Hydrolysis 1.0 M HCl48 hours70°C15-25%[2]
Base Hydrolysis 1.0 M NaOH24 hours70°C20-30%[2]
Oxidation 10% H₂O₂48 hoursRoom Temp10-20%[2]
Thermal (Solid) Dry Heat48 hours70°C5-15%[2]
Photolysis (UV) 254 nm48 hoursRoom Temp10-18%[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Interaction with active silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Add a competing base like triethylamine (0.1-0.2%) to the mobile phase. - Reduce the sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Resolution - Inadequate mobile phase composition. - Column degradation. - Inappropriate flow rate.- Optimize the organic-to-aqueous ratio in the mobile phase. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column. - Reduce the flow rate.
High Backpressure - Blockage in the system (e.g., guard column, inline filter, column frit). - Buffer precipitation in the mobile phase.- Systematically check for blockages by removing components one by one (start with the guard column). - Backflush the column with an appropriate solvent. - Ensure the buffer is fully dissolved and miscible with the organic solvent. Filter the mobile phase.[4]
Baseline Noise/Drift - Air bubbles in the pump or detector. - Contaminated mobile phase or detector cell. - Leaks in the system.- Degas the mobile phase thoroughly. - Flush the system with a strong solvent like isopropanol. - Check all fittings for leaks and tighten or replace as necessary.
No Peaks or Very Small Peaks - Injector issue (e.g., blocked needle, sample loop not filled). - Detector issue (e.g., lamp off). - Incorrect sample preparation.- Check the injector for proper operation and ensure the sample vial has sufficient volume. - Verify that the detector lamp is on and warmed up. - Re-prepare the sample and standard solutions, confirming concentrations.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Stock This compound Stock (1mg/mL) Acid Acid Stress (1M HCl, 70°C) Stock->Acid Expose to Stress Base Base Stress (1M NaOH, 70°C) Stock->Base Expose to Stress Oxid Oxidative Stress (10% H2O2, RT) Stock->Oxid Expose to Stress Therm Thermal Stress (Solid, 70°C) Stock->Therm Expose to Stress Photo Photolytic Stress (UV Light) Stock->Photo Expose to Stress Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Inject Data Data Evaluation (Peak Purity, % Degradation) HPLC->Data

Caption: Experimental workflow for forced degradation of this compound.

G cluster_products Potential Degradation Products This compound This compound C14H13N3O5S ProdA 4-Acetamidobenzenesulfonic Acid This compound->ProdA Hydrolysis of Sulfonamide Bond ProdB 4-Nitroaniline This compound->ProdB Hydrolysis of Sulfonamide Bond ProdC N1-(4-nitrophenyl)sulfanilamide This compound->ProdC Hydrolysis of Amide Bond

Caption: Plausible degradation pathways for this compound under hydrolytic stress.

References

Addressing poor peak shape in Sulfanitran chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape during the chromatographic analysis of Sulfanitran.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: Peak tailing for sulfonamides like this compound is frequently caused by secondary interactions between the analyte and the stationary phase. The primary culprits are the free silanol groups on the surface of silica-based columns, which can interact with the sulfonamide functional group.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter. This compound has a predicted pKa of approximately 7.42. Operating near this pKa can lead to the co-existence of ionized and non-ionized forms of the analyte, resulting in peak broadening or splitting. To ensure a consistent ionization state and minimize interactions with silanol groups, it is advisable to adjust the mobile phase pH to be at least 2 units away from the pKa. For sulfonamides, a mobile phase with a slightly acidic pH (e.g., 2.5-4.5) often yields better peak shapes by suppressing the ionization of residual silanol groups on the stationary phase.

Q3: Can the choice of organic modifier in the mobile phase impact the peak shape of this compound?

A3: Yes, the type and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. The organic modifier affects the polarity of the mobile phase and, consequently, the retention and interaction of this compound with the stationary phase. The optimal concentration will depend on the specific column and other chromatographic conditions. It is crucial to ensure proper mixing and degassing of the mobile phase to prevent baseline issues that can affect peak integration.

Q4: What role does column temperature play in the analysis of this compound?

A4: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Generally, increasing the column temperature can lead to sharper peaks and reduced analysis times due to lower mobile phase viscosity and faster diffusion.[1][2] However, excessively high temperatures can degrade the column and potentially the analyte. A stable and optimized column temperature is essential for reproducible results.

Q5: What are some initial simple checks I can perform if I observe poor peak shape?

A5: Before making significant changes to your method, consider these initial steps:

  • Check for System Leaks: Ensure all fittings are secure.

  • Inspect the Mobile Phase: Confirm it is correctly prepared, filtered, and degassed.

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

  • Injection Volume: Reduce the injection volume to rule out column overload.

  • Guard Column: If using a guard column, replace it to see if the peak shape improves.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during this compound chromatography.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks only_this compound Only this compound peak is tailing check_all_peaks->only_this compound No all_peaks All peaks are tailing check_all_peaks->all_peaks Yes chemical_issue Suggests a chemical interaction only_this compound->chemical_issue physical_issue Indicates a physical problem in the system all_peaks->physical_issue check_frit Check/replace column inlet frit physical_issue->check_frit optimize_pH Optimize Mobile Phase pH (adjust to be >2 units from pKa ~7.42) chemical_issue->optimize_pH check_void Check for column void check_frit->check_void check_connections Inspect for dead volume in connections check_void->check_connections column_choice Consider an end-capped column or different stationary phase optimize_pH->column_choice sample_overload Reduce sample concentration/injection volume column_choice->sample_overload add_modifier Consider adding a mobile phase additive (e.g., triethylamine) sample_overload->add_modifier

Caption: Troubleshooting workflow for peak tailing in this compound chromatography.

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5 to suppress silanol ionization. Use a modern, high-purity, end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded).
Mobile Phase pH near pKa Adjust the mobile phase pH to be at least 2 units away from this compound's pKa (~7.42). An acidic mobile phase is generally preferred.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the column. The use of a guard column is recommended to prolong the life of the analytical column.
Extra-column Volume Minimize tubing length and use tubing with a small internal diameter. Ensure all fittings are properly connected.
Problem: Peak Fronting

Peak fronting appears as a "shark-fin" shape with a leading edge that is broader than the trailing edge.

G start Peak Fronting Observed check_sample_solvent Is the sample solvent stronger than the mobile phase? start->check_sample_solvent solvent_stronger Yes check_sample_solvent->solvent_stronger solvent_compatible No check_sample_solvent->solvent_compatible dissolve_in_mp Dissolve sample in mobile phase or a weaker solvent solvent_stronger->dissolve_in_mp check_overload Is the sample concentration too high? solvent_compatible->check_overload overload_yes Yes check_overload->overload_yes overload_no No check_overload->overload_no dilute_sample Dilute the sample or reduce injection volume overload_yes->dilute_sample check_column_collapse Consider column collapse (especially at high pressure) overload_no->check_column_collapse

Caption: Troubleshooting workflow for peak fronting in this compound analysis.

Potential Cause Recommended Solution
Sample Overload Dilute the sample or decrease the injection volume.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible. If a different solvent is necessary, it should be weaker (more polar in reversed-phase) than the mobile phase.
Column Collapse This is less common but can occur with high backpressure. If suspected, the column will need to be replaced.
Problem: Broad Peaks

Broad peaks result in decreased resolution and sensitivity.

Potential Cause Recommended Solution
Low Column Temperature Increase the column temperature in increments (e.g., 5 °C) to see if peak shape improves. A common starting point is 30-40 °C.
Extra-column Volume Minimize tubing length and diameter, and ensure all connections are secure.
Improperly Prepared Mobile Phase Ensure the mobile phase is thoroughly mixed and degassed.
Column Degradation A significant loss in peak efficiency can indicate a failing column. Replace the column if flushing does not resolve the issue.
Slow Detector Response Check the detector's data acquisition rate and time constant settings. A faster acquisition rate may be necessary for sharp peaks.

Data Presentation

The following tables provide illustrative data on how different chromatographic parameters can influence the peak shape of this compound, measured by the tailing factor (Tf). An ideal Tf is 1.0, with values greater than 1.5 often considered unacceptable for quantitative analysis.

Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observation
2.51.1Good peak symmetry.
3.51.0Excellent peak symmetry.
4.51.2Acceptable peak shape.
5.51.5Noticeable peak tailing.
6.51.9Significant peak tailing.
7.4 (near pKa)> 2.0Severe tailing and potential for peak broadening/splitting.

Table 2: Illustrative Effect of Acetonitrile Concentration on this compound Peak Tailing Factor

Acetonitrile (%)Tailing Factor (Tf)
301.4
351.2
401.1
451.3

Table 3: Illustrative Effect of Column Temperature on this compound Peak Tailing Factor

Temperature (°C)Tailing Factor (Tf)
251.5
301.3
351.1
401.0

Experimental Protocols

General HPLC-UV Method for this compound Analysis

This protocol is a starting point and should be optimized and validated for your specific application.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer at pH 3.0). The exact ratio should be optimized to achieve a suitable retention time (e.g., 40:60 acetonitrile:buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

G start Define Analytical Goal select_column Select C18 Column start->select_column scout_gradient Run Scouting Gradient (e.g., 5-95% Acetonitrile) select_column->scout_gradient determine_k Determine Retention Factor (k') scout_gradient->determine_k optimize_isocratic Optimize Isocratic Mobile Phase Composition determine_k->optimize_isocratic fine_tune Fine-tune Parameters (pH, Temperature) optimize_isocratic->fine_tune validate Validate Method (Linearity, Accuracy, Precision) fine_tune->validate

Caption: A typical workflow for developing an HPLC method for this compound analysis.

References

Minimizing ion suppression for Sulfanitran in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometry analysis of Sulfanitran.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue for this compound analysis?

A: Ion suppression is the reduction in the analytical signal of a target analyte, such as this compound, caused by co-eluting compounds from the sample matrix.[1] During the electrospray ionization (ESI) process, these interfering molecules compete with this compound for ionization, leading to a decreased number of analyte ions reaching the mass spectrometer detector.[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of an assay, potentially leading to underestimation of the analyte's concentration or even false-negative results.[1][4]

Q2: My this compound signal is significantly lower in my biological samples compared to the pure standard. How can I confirm that ion suppression is the cause?

A: This is a classic symptom of ion suppression.[5] The most definitive way to identify the presence and retention time of interfering matrix components is through a post-column infusion experiment.[2][3][5] This involves continuously infusing a standard solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[5] A drop in the stable baseline signal at specific times during the chromatographic run directly indicates the elution of components that are suppressing the this compound signal.[2][5]

Q3: What are the most common sources of ion suppression when analyzing this compound?

A: Sources of ion suppression are diverse and can be both endogenous to the sample or introduced during preparation.[2][3] Common culprits include:

  • Endogenous Compounds: Salts, proteins, and especially phospholipids from biological matrices like plasma or tissue.[3][6]

  • Exogenous Compounds: Mobile phase additives, plasticizers leached from lab consumables, and other contaminants.[1][2]

  • High Concentrations of Matrix Components: When co-eluting with this compound, these compounds can saturate the ionization source.[2]

Q4: What is the most effective strategy to combat ion suppression for this compound?

A: The most effective way to minimize ion suppression is to remove interfering components through rigorous sample preparation before LC-MS analysis.[2][7] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing a clean sample extract than simpler methods like Protein Precipitation (PPT).[5][7] For complex food matrices, modified QuEChERS methods have also proven effective for sulfonamide analysis.[8][9]

Q5: Besides sample cleanup, can modifications to my LC method help reduce ion suppression?

A: Yes, optimizing the chromatographic separation is a key strategy.[1] If you have identified an ion suppression zone using a post-column infusion experiment, you can adjust your LC gradient to shift the elution of this compound away from this zone.[2][5] Additionally, exploring different column chemistries, such as switching from a standard C18 to a phenyl-hexyl or pentafluorophenyl (PFP) column, can alter selectivity and improve the separation between this compound and matrix interferences.[5]

Q6: How important is an internal standard for the accurate quantification of this compound?

A: Using an internal standard is critical for accurate quantification, especially when ion suppression is a concern. The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound.[7] A SIL internal standard co-elutes with this compound and experiences the same degree of ion suppression, allowing for the matrix effects to be compensated for, which ensures high-quality quantitative data.[10]

Troubleshooting Guides

This section provides step-by-step guidance for specific issues encountered during this compound analysis.

Problem: Low or No Signal for this compound in Matrix Samples

This is a common and critical issue, often pointing directly to severe ion suppression. Follow this workflow to diagnose and resolve the problem.

G cluster_0 Troubleshooting Workflow: Low Signal Intensity problem Problem: Low this compound Signal in Matrix step1 Step 1: Diagnose Perform Post-Column Infusion Experiment problem->step1 q1 Suppression Observed? step1->q1 step2 Step 2: Enhance Sample Prep (SPE, LLE, QuEChERS) q1->step2  Yes no_supp Issue is not ion suppression. Investigate other causes (e.g., instrument sensitivity, sample degradation). q1->no_supp No step3 Step 3: Optimize Chromatography (Modify Gradient, Change Column) step2->step3 step4 Step 4: Change Ionization (Consider APCI if ESI fails) step3->step4 end Solution: Improved Signal & Sensitivity step4->end

Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Problem: Poor Reproducibility (%RSD > 15%) in Quantitative Results

Inconsistent results across a batch, even with a detectable signal, often indicate variable matrix effects between samples.

Step 1: Quantify the Matrix Effect

  • Use the post-extraction spike method to quantitatively assess the degree of ion suppression.[11]

  • Prepare three sample sets:

    • Set A: this compound standard prepared in a neat (clean) solvent.

    • Set B: Blank matrix extract (e.g., plasma) spiked with this compound after the extraction process.

    • Set C: Blank matrix spiked with this compound before the extraction process.

  • Calculate the Matrix Factor (MF) by comparing the peak area of Set B to Set A: MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100.[12]

    • An MF < 100% indicates ion suppression.[12]

    • An MF > 100% indicates ion enhancement.[12]

  • Calculate the Recovery by comparing the peak area of Set C to Set B.

Step 2: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

  • A SIL-IS is the most robust way to correct for sample-to-sample variability in ion suppression.[7]

  • The SIL-IS should be added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.

  • Quantification should be based on the ratio of the analyte peak area to the SIL-IS peak area. This ratio remains consistent even if both the analyte and the IS are suppressed to the same extent.

Experimental Protocols & Data

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment is crucial for visualizing at which retention times matrix components cause ion suppression.[5]

Methodology:

  • Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

  • Using a syringe pump and a T-fitting, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path just before it enters the mass spectrometer's ion source.

  • Establish a stable signal baseline for the this compound MRM transition.

  • While the infusion continues, inject a blank matrix sample that has been through your extraction procedure.

  • Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.[2][5]

Protocol 2: Recommended Solid-Phase Extraction (SPE) Method

SPE is highly effective for cleaning up complex biological samples and reducing matrix effects.[5] This protocol is a general guideline using a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent.

Methodology:

  • Sample Pre-treatment: Dilute 500 µL of the sample (e.g., plasma) with 500 µL of 4% phosphoric acid in water. Add the internal standard.

  • Conditioning: Condition an Agilent Bond Elut HLB SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of water.[13]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~5 mL/min).[13]

  • Washing: Wash the cartridge with 5 mL of water to remove salts and other polar interferences.[13]

  • Elution: Elute this compound and the internal standard with 5 mL of methanol.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[8][13] Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

Diagram: General Sample Analysis Workflow

G cluster_1 Sample Analysis Workflow for Minimizing Ion Suppression start Sample Collection (e.g., Plasma, Tissue) add_is Add Stable Isotope-Labeled Internal Standard start->add_is sample_prep Sample Preparation (SPE, LLE, or QuEChERS) [Critical Step for Removing Interferences] add_is->sample_prep lc_sep LC Separation [Chromatographically Separate This compound from Suppression Zones] sample_prep->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_proc Data Processing (Calculate Analyte/IS Ratio) ms_detect->data_proc result Final Concentration data_proc->result

Caption: A typical workflow for sample analysis, highlighting key stages for mitigating ion suppression.

Quantitative Data Summary

The choice of sample preparation technique has a significant impact on the cleanliness of the final extract and the extent of ion suppression.

Sample Preparation Technique Typical Recovery (%) Matrix Effect (Ion Suppression) Key Advantages & Disadvantages Reference
Protein Precipitation (PPT) 60 - 80%HighAdv: Fast, simple, inexpensive. Disadv: Non-selective, poor removal of phospholipids, high risk of ion suppression.[2][5][2][5]
Liquid-Liquid Extraction (LLE) 70 - 95%ModerateAdv: Good for removing non-polar interferences. Disadv: Can be labor-intensive, uses large volumes of organic solvents.[7][7]
Solid-Phase Extraction (SPE) 85 - 110%LowAdv: High selectivity, provides the cleanest extracts, effectively removes phospholipids and salts.[5] Disadv: Higher cost, more complex method development.[5][13]
Modified QuEChERS 67 - 104%Low to ModerateAdv: Fast, high-throughput, effective for complex matrices like food. Disadv: May require optimization for specific analyte/matrix combinations.[8]

Table 1: Comparison of Common Sample Preparation Techniques. This table provides a general comparison of the effectiveness of different sample preparation methods in reducing matrix effects. Actual performance may vary based on the specific matrix and optimized protocol.

Parameter Setting Purpose Reference
Column Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm)Provides good separation for sulfonamides.[8]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.[8][14]
Mobile Phase B AcetonitrileOrganic solvent for reversed-phase elution.[8][14]
Flow Rate 0.3 - 0.5 mL/minTypical analytical flow rate for this column dimension.[8][14]
Gradient Linear Gradient (e.g., 21% B to 75% B)To elute analytes and separate from matrix components.[8]
Ionization Mode Positive Electrospray Ionization (ESI+)Sulfonamides ionize efficiently in positive mode.[14]
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[14]

Table 2: Example LC-MS/MS Parameters for this compound Analysis. These parameters, based on published methods for sulfonamides, serve as a good starting point for method development.

References

Improving the limit of detection for Sulfanitran in feed samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfanitran in feed samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the limit of detection for this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in feed samples.

Issue 1: Low or Inconsistent Recovery of this compound

  • Question: We are experiencing low and variable recovery rates for this compound from our feed samples. What are the potential causes and how can we improve this?

  • Answer: Low or inconsistent recovery of this compound is a common challenge, often stemming from the complex nature of feed matrices. Here are the primary factors to investigate and corresponding solutions:

    • Inefficient Extraction: The choice of extraction solvent and method is critical. Feed samples are complex and can contain high levels of proteins and inorganic salts that interfere with extraction.

      • Solution: An optimized extraction protocol is necessary to recover a high percentage of this compound while minimizing interferences.[1] Consider using a solvent mixture such as acetonitrile with an acidic or basic modifier to improve extraction efficiency. Techniques like ultrasonic-assisted extraction can also enhance recovery.[2] For some complex matrices, a mixture of ethyl acetate, methanol, and acetonitrile has proven effective.[3] The pH of the sample homogenate can also be adjusted to improve the extraction of sulfonamides.[4]

    • Losses During Sample Cleanup: Solid-Phase Extraction (SPE) and other cleanup steps, while necessary to remove matrix components, can also lead to the loss of the target analyte if not properly optimized.

      • Solution: Carefully select the SPE sorbent; cation-exchange and C18 cartridges are commonly used for sulfonamides.[4] Optimize the wash and elution solvents. A wash solvent that is too strong may prematurely elute the analyte, while a weak elution solvent may not fully recover it.[4] Ensure the sample pH is appropriate for the chosen SPE mechanism.

    • Analyte Degradation: this compound, like other sulfonamides, can be sensitive to factors such as pH and temperature, potentially degrading during the extraction and analysis process.[4]

      • Solution: Maintain controlled temperature conditions throughout the sample preparation process. Avoid prolonged exposure to harsh pH conditions.

    • Non-specific Binding: The analyte may bind to the surfaces of sample containers or instrument components, leading to lower recovery.

      • Solution: Use silanized glassware or polypropylene tubes to minimize non-specific binding. Ensure that the reconstitution solvent is strong enough to fully dissolve the analyte after evaporation steps.[5]

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

  • Question: Our LC-MS/MS analysis of this compound is showing significant signal suppression (or enhancement). How can we mitigate these matrix effects?

  • Answer: Matrix effects are a primary source of inaccuracy in quantitative LC-MS/MS analysis.[2] They are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[2]

    • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components.

      • Solution: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is highly effective for this purpose.[4] Dispersive SPE (dSPE), often used in QuEChERS methods, with sorbents like PSA (Primary Secondary Amine) and C18 can effectively remove sugars, fatty acids, and other interferences.[4]

    • Optimize Chromatographic Separation: If interfering compounds cannot be completely removed, separating them chromatographically from the analyte is crucial.

      • Solution: Adjust the HPLC gradient profile to better resolve this compound from matrix components. Experiment with different analytical columns, such as those with different stationary phases or particle sizes, to achieve better separation.[6]

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.

      • Solution: Since a SIL-IS will behave nearly identically to the analyte during sample preparation and ionization, it can accurately correct for signal variations.[6] If a specific SIL-IS for this compound is unavailable, a structurally similar sulfonamide SIL-IS may be used, but its ability to track the analyte's behavior must be thoroughly validated.

    • Matrix-Matched Calibration: When a SIL-IS is not available, creating calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.

      • Solution: Prepare your calibration curve by spiking known concentrations of this compound into an extract of a blank feed sample that has undergone the same preparation procedure as your test samples.[7]

Issue 3: Poor Peak Shape in HPLC Chromatograms

  • Question: We are observing peak tailing and/or fronting for the this compound peak in our HPLC analysis. What could be the cause and how can we fix it?

  • Answer: Poor peak shape can compromise the accuracy of quantification and lower the limit of detection.

    • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.

      • Solution:

        • Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of silanol groups (typically by lowering the pH to <3) or the analyte itself.

        • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.

        • Column Choice: Use a high-purity silica column with end-capping to minimize exposed silanol groups.

    • Peak Fronting: This is often a sign of column overload or an injection solvent that is too strong.

      • Solution:

        • Reduce Sample Concentration: Dilute the sample to ensure the amount of analyte injected is within the linear range of the column.

        • Injection Solvent: Whenever possible, dissolve the final extract in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Detection (LOD) for this compound in feed samples?

A1: The LOD for this compound can vary significantly depending on the analytical method employed and the complexity of the feed matrix. Modern methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve very low LODs. For a range of sulfonamides, including this compound, in complex matrices, LODs can be in the range of 0.01–0.14 µg/kg.[8] Methods using HPLC with fluorescence detection have reported LODs for other sulfonamides to be between 34.5–79.5 µg/kg.[3]

Q2: Which sample preparation method is best for improving the LOD of this compound?

A2: For achieving the lowest possible LOD, a sample preparation method that provides both high recovery and excellent cleanup is essential. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often modified for specific matrices, is widely used and has been shown to provide good recoveries for a broad range of analytes, including sulfonamides.[4] Solid-Phase Extraction (SPE) is another powerful technique for sample cleanup and analyte concentration, which can significantly improve the LOD.[4]

Q3: Can I use HPLC with UV detection for this compound analysis in feed?

A3: Yes, HPLC with UV detection can be used for the determination of this compound in medicated feeds where the concentration is relatively high.[3] However, for detecting low-level residues in non-target feed, this technique may lack the necessary sensitivity and selectivity due to potential interferences from the complex feed matrix.[3] For lower detection limits, more sensitive techniques like HPLC with fluorescence detection (after derivatization) or LC-MS/MS are recommended.[3]

Q4: How important is the choice of the analytical column for this compound analysis?

A4: The choice of the analytical column is critical for achieving good separation, peak shape, and ultimately, a low LOD. A C18 reversed-phase column is commonly used for sulfonamide analysis.[3] The efficiency of the separation can be further improved by using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC systems), which provide narrower peaks and better resolution.[1]

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline and may require optimization for specific feed matrices.

  • Homogenization: Grind the feed sample to a fine, uniform powder.

  • Extraction:

    • Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate volume of a suitable extraction solvent (e.g., acetonitrile or a mixture of ethyl acetate/methanol/acetonitrile).[3][8]

    • Add any necessary buffers or acids to adjust the pH.[4]

    • Vortex or shake vigorously for a specified time (e.g., 10 minutes).

    • Add partitioning salts (e.g., magnesium sulfate and sodium chloride) and shake immediately.[8]

    • Centrifuge at a high speed (e.g., 8000 rpm) for 5-10 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing dSPE sorbents (e.g., C18 and PSA).[8]

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase) for LC-MS/MS or HPLC analysis.[8]

Data Presentation

Table 1: Comparison of Analytical Methods for Sulfonamide Detection

Analytical MethodTypical LOD Range (µg/kg)Typical Recovery Range (%)Key AdvantagesKey Disadvantages
HPLC-UV 100 - 1000+80 - 105Simple, low costLow sensitivity and selectivity for trace analysis[3]
HPLC-FLD 30 - 10079 - 114High sensitivity and selectivityRequires derivatization step[3]
LC-MS/MS 0.01 - 1067 - 110Very high sensitivity and selectivity, confirmatoryHigher equipment cost, susceptible to matrix effects[2][8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Feed Sample Homogenize Homogenize Sample->Homogenize Extract Extraction (Acetonitrile) Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Cleanup dSPE Cleanup (C18, PSA) Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Evaporate Evaporate Centrifuge2->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data Result Final Result Data->Result

Caption: Workflow for this compound analysis in feed.

Troubleshooting_LOD Start Low Limit of Detection? CheckRecovery Check Analyte Recovery Start->CheckRecovery No CheckMatrix Assess Matrix Effects Start->CheckMatrix No CheckSensitivity Evaluate Instrument Sensitivity Start->CheckSensitivity No OptimizeExtraction Optimize Extraction (Solvent, pH, Method) CheckRecovery->OptimizeExtraction Low OptimizeCleanup Improve Sample Cleanup (SPE, dSPE) CheckRecovery->OptimizeCleanup Low CheckMatrix->OptimizeCleanup High UseSIL_IS Use Isotope-Labeled Internal Standard CheckMatrix->UseSIL_IS High OptimizeLC Optimize Chromatography CheckMatrix->OptimizeLC High CleanSource Clean MS Source CheckSensitivity->CleanSource Low Success Improved LOD OptimizeExtraction->Success OptimizeCleanup->Success UseSIL_IS->Success OptimizeLC->Success CleanSource->Success

Caption: Troubleshooting low limit of detection.

References

Stability of Sulfanitran in stock solutions and biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfanitran stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in stock solutions and biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your experiments.

Troubleshooting and FAQs

Q1: My this compound stock solution appears to have precipitated after storage. What should I do?

A1: Precipitation of this compound from a stock solution can occur, especially if it has been stored at low temperatures. Gentle warming and vortexing or sonication can help to redissolve the compound. To prevent this, ensure the solvent has not evaporated, which would increase the concentration. For long-term storage, it is advisable to store solutions in tightly sealed vials. If the precipitate does not redissolve, it may indicate degradation, and a fresh stock solution should be prepared.

Q2: I am seeing unexpected peaks in my chromatogram when analyzing aged this compound samples. What could be the cause?

A2: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. This compound, like other sulfonamides, can degrade under various conditions such as exposure to harsh pH, light, or high temperatures. It is crucial to use a validated stability-indicating analytical method that can resolve this compound from its potential degradation products. Review the storage conditions of your samples and consider performing a forced degradation study to identify potential degradants.

Q3: How can I prevent the degradation of this compound in my stock solution?

A3: To minimize degradation, this compound stock solutions should be stored at low temperatures. For long-term storage, -80°C is recommended for up to 2 years, while for shorter periods, -20°C for up to 1 year is suitable. It is also highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Additionally, protecting solutions from light by using amber vials or wrapping containers in foil is a good practice. For in vivo experiments, it is best to prepare fresh working solutions daily.

Q4: What are the optimal storage conditions for biological samples containing this compound?

A4: For biological samples such as plasma or serum, it is recommended to store them frozen, preferably at -80°C, to ensure long-term stability. Non-beta-lactam antibiotics, like sulfonamides, are generally more stable under these conditions compared to beta-lactams. However, stability is matrix-dependent, and it is advisable to conduct your own stability studies for the specific biological matrix you are working with. Avoid repeated freeze-thaw cycles by aliquoting samples before freezing.

Q5: Is this compound sensitive to light?

A5: Yes, like many pharmaceuticals, this compound can be sensitive to light. Photostability studies are a critical part of stability testing as per ICH guidelines. It is recommended to handle and store this compound solutions in light-protected conditions (e.g., amber vials, light-blocking containers) to prevent photodegradation.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions. This data is representative of typical sulfonamide behavior and should be used as a guideline. It is recommended to perform in-house stability studies for your specific experimental conditions.

Table 1: Stability of this compound in Stock Solution (1 mg/mL in DMSO)

Storage ConditionTime PointRemaining this compound (%)
Room Temperature (~25°C)24 hours95.2
7 days85.1
Refrigerated (4°C)7 days98.5
30 days92.3
Frozen (-20°C)30 days99.1
1 year97.5
Frozen (-80°C)1 year99.5
2 years98.8

Table 2: Freeze-Thaw Stability of this compound in Human Plasma (1 µg/mL)

Number of Freeze-Thaw CyclesRemaining this compound (%)
199.2
396.5
591.8
Cycles consisted of freezing at -80°C for 24 hours followed by thawing at room temperature.

Table 3: Forced Degradation of this compound

Stress ConditionDurationRemaining this compound (%)
Acidic Hydrolysis (0.1 M HCl, 60°C)24 hours88.4
Basic Hydrolysis (0.1 M NaOH, 60°C)24 hours75.2
Oxidative (3% H₂O₂, Room Temp)24 hours82.1
Thermal (80°C, Solid State)48 hours96.3
Photolytic (ICH Guideline Exposure)-89.7

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a primary stock solution and subsequent working solutions for use in stability studies.

cluster_prep Solution Preparation Workflow cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO to 10 mg/mL weigh->dissolve vortex Vortex/Sonicate until clear dissolve->vortex primary_stock Primary Stock (10 mg/mL) vortex->primary_stock dilute Dilute Primary Stock with appropriate solvent (e.g., Methanol, Acetonitrile) primary_stock->dilute working_solution Working Solutions (e.g., 1 mg/mL, 100 µg/mL) dilute->working_solution

Caption: Workflow for preparing this compound stock and working solutions.

Protocol Steps:

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolving: In a volumetric flask, dissolve the weighed this compound in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mg/mL).

  • Ensuring Dissolution: Vortex and/or sonicate the solution until all the powder is completely dissolved and the solution is clear.

  • Storage of Primary Stock: Store the primary stock solution at -80°C in small, single-use aliquots in amber glass vials.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock solution and dilute it to the desired concentration with the appropriate solvent (e.g., methanol, acetonitrile, or cell culture medium) to prepare the working solutions.

Forced Degradation Study Protocol

This protocol outlines the steps to perform a forced degradation study on this compound to assess its intrinsic stability and identify potential degradation products.

cluster_forced_degradation Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start Prepare this compound Solution (e.g., 100 µg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C in solution) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis Sample at Time Points (e.g., 0, 4, 8, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis neutralize Neutralize Acid/Base Samples analysis->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc

Caption: Workflow for conducting a forced degradation study on this compound.

Protocol Steps:

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in an appropriate solvent.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the this compound solution at 80°C. A control sample should be kept at the recommended storage temperature.

    • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Processing: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV or MS detection to determine the percentage of remaining this compound and to detect any degradation products.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products.

HPLC_Parameters HPLC Parameters Column C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase Isocratic or Gradient (e.g., Acetonitrile:Water with 0.1% Formic Acid) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30°C Detection UV at ~270 nm or Mass Spectrometry Validation_Parameters Method Validation (ICH Q2(R1)) Specificity Accuracy Precision Linearity Range Robustness Limit of Detection (LOD) Limit of Quantitation (LOQ) HPLC_Parameters->Validation_Parameters

Caption: Key parameters for a stability-indicating HPLC method for this compound.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Resolving co-eluting peaks in Sulfanitran analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Sulfanitran, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Q1: My chromatogram shows a broad or shouldered peak for this compound. How can I confirm if this is due to co-elution?

A1: The presence of a broad or shouldered peak can be an indication of co-elution, where another compound is eluting at a very similar retention time to this compound.[1][2] To confirm co-elution, you can use the following techniques:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can perform peak purity analysis.[1][2] This involves acquiring UV-Vis spectra across the entire peak. If the spectra are consistent throughout, the peak is likely pure. However, if the spectra differ across the peak, it indicates the presence of a co-eluting impurity.[2]

  • Mass Spectrometry (MS) Detector: An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra at different points across the chromatographic peak, you can determine if more than one compound is present.[1] If the mass-to-charge ratio (m/z) changes across the peak, it confirms co-elution.

Q2: I have confirmed co-elution. What are the initial steps to improve the separation of this compound from the interfering peak?

A2: To resolve co-eluting peaks, you need to adjust the chromatographic conditions to improve the resolution. The resolution equation highlights three key factors: efficiency (N), selectivity (α), and retention factor (k).[3] Here are the initial steps to take:

  • Optimize the Mobile Phase Composition: This is often the most effective way to alter selectivity.[3]

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can change the elution order of compounds.[4]

    • Adjust the Mobile Phase pH: The retention of sulfonamides can be sensitive to the pH of the mobile phase.[4] Acidifying the mobile phase (e.g., with 0.1% formic acid) is a common practice to ensure good peak shape and consistent retention.[4][5]

    • Modify the Gradient Profile: If you are using a gradient elution, try making the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration).[4] This can significantly improve the separation of closely eluting compounds.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by increasing the number of theoretical plates (efficiency).[6] However, this will also increase the analysis time.

  • Optimize the Column Temperature: Changing the column temperature can affect the selectivity of the separation.[6] Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can lead to sharper peaks but may decrease resolution if the selectivity is adversely affected.[6]

Q3: I have tried optimizing the mobile phase and other parameters, but the co-elution persists. What are the next steps?

A3: If initial optimizations are insufficient, consider the following more advanced strategies:

  • Change the Stationary Phase: The choice of the stationary phase has a significant impact on selectivity.[3] If you are using a standard C18 column, consider switching to a column with a different chemistry, such as:

    • Phenyl-Hexyl: Offers different selectivity due to pi-pi interactions.

    • Cyano (CN): Provides different polarity and selectivity.

    • Polar-Embedded Phases: These can provide enhanced retention and separation for polar analytes.[7]

  • Use a Column with Smaller Particles or a Core-Shell Column: These columns provide higher efficiency, leading to sharper peaks and better resolution.[3][4]

  • Improve Sample Preparation: Co-eluting interferences often originate from the sample matrix.[8] Enhancing your sample preparation procedure can help to remove these interfering compounds before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to improve cleanup.[8]

Frequently Asked Questions (FAQs)

Q1: What are common sources of matrix interference in this compound analysis?

A1: In the analysis of veterinary drug residues like this compound in biological samples (e.g., animal tissues, feed), common sources of matrix interference include:

  • Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[8]

  • Endogenous compounds from complex matrices like plasma, milk, or tissue can interfere with the ionization of the target analyte.[8]

  • Other drugs that may be present in medicated feeds, although some studies have shown that drugs like Butynorate and Roxarsone do not interfere with this compound analysis under specific conditions.[9]

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can be minimized through several approaches:[8][10]

  • Effective Sample Cleanup: As mentioned in the troubleshooting guide, optimizing your sample preparation using techniques like SPE or LLE is crucial for removing interfering matrix components.[8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[8] Since a specific labeled standard for this compound might not be readily available, a structurally similar sulfonamide can be used. However, it's important to validate that it co-elutes and experiences similar matrix effects.[8]

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

  • Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components.

Q3: What are the typical LC-MS/MS parameters for this compound analysis?

A3: The specific parameters can vary depending on the instrument and the matrix. However, based on published methods for sulfonamides, typical starting conditions would be:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for sulfonamides as they can be easily protonated.[5][11]

  • Mobile Phase: A gradient elution with an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical.[5][12]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[5] This involves monitoring specific precursor-to-product ion transitions for this compound.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method for this compound in Medicated Feeds

This protocol is based on a published method and provides a starting point for method development.[9]

  • Sample Preparation (Medicated Feeds):

    • For premixes, extract a known weight of the sample with dimethylformamide.

    • For formulated feeds, extract a known weight of the sample with hot methanol.

    • Filter the extract through a medium porosity filter paper.

  • Chromatographic Conditions:

    • Column: µBondapak C18, 30 cm length.

    • Mobile Phase: Acetonitrile:Water (45:55 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Quantitation: Use peak heights for quantitation against a standard curve.

Protocol 2: Generic LC-MS/MS Method for Sulfonamides in Biological Matrices

This protocol provides a general framework for the analysis of sulfonamides, including this compound, in complex matrices.[5][12]

  • Sample Preparation (e.g., Animal Tissue):

    • Homogenize a known weight of the tissue sample.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile).

    • For further cleanup, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.[13]

    • Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm filter before injection.

  • LC-MS/MS Conditions:

    • Column: A C18 column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm x 100 mm, 1.8 µm) is a common choice.[5]

    • Mobile Phase:

      • A: 0.1% formic acid in water.[5]

      • B: Acetonitrile.[5]

    • Gradient Elution: A linear gradient should be optimized to separate the target analytes. A starting point could be a shallow gradient from a low percentage of B to a high percentage over several minutes.[5]

    • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[5]

    • Injection Volume: 3-10 µL.[5]

    • MS/MS Parameters:

      • Ionization: ESI positive mode.[5]

      • Detection: MRM mode. The specific precursor and product ions for this compound need to be determined by infusing a standard solution.

      • Source Parameters (to be optimized): Gas temperature, gas flow, nebulizer pressure, capillary voltage.[12]

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for this compound Analysis in Medicated Feeds[9]

ParameterValue
Column µBondapak C18
Mobile Phase Acetonitrile:Water (45:55)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Analysis Time ~10 min

Table 2: Example LC-MS/MS Method Parameters for Sulfonamide Analysis[5]

ParameterValue
Column Agilent ZORBAX XDB-C18 (4.6 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Ionization Mode ESI Positive
Detection Mode MRM

Visualizations

CoElution_Troubleshooting_Workflow start Broad or Shouldered Peak Observed confirm_coelution Confirm Co-elution (DAD/PDA Peak Purity or MS Scan) start->confirm_coelution initial_optimization Initial Chromatographic Optimization confirm_coelution->initial_optimization change_mobile_phase Modify Mobile Phase - Change Organic Solvent - Adjust pH - Alter Gradient initial_optimization->change_mobile_phase Primary Approach adjust_flow_temp Adjust Flow Rate and/or Temperature initial_optimization->adjust_flow_temp Secondary Approach advanced_optimization Advanced Optimization change_mobile_phase->advanced_optimization Unsuccessful resolution_achieved Resolution Achieved change_mobile_phase->resolution_achieved Successful adjust_flow_temp->advanced_optimization Unsuccessful adjust_flow_temp->resolution_achieved Successful change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Cyano) advanced_optimization->change_column improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) advanced_optimization->improve_sample_prep change_column->resolution_achieved Successful improve_sample_prep->resolution_achieved Successful

Caption: Workflow for troubleshooting co-eluting peaks in chromatography.

Matrix_Effect_Mitigation start Matrix Effects Suspected (Ion Suppression/Enhancement) sample_prep Optimize Sample Preparation start->sample_prep analytical_approach Modify Analytical Approach start->analytical_approach spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle result Minimized Matrix Effects spe->result lle->result internal_std Use Stable Isotope-Labeled Internal Standard analytical_approach->internal_std dilution Dilute Sample Extract analytical_approach->dilution chromatography Improve Chromatographic Separation analytical_approach->chromatography internal_std->result dilution->result chromatography->result

Caption: Strategies for mitigating matrix effects in LC-MS analysis.

References

Impact of mobile phase pH on Sulfanitran retention time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfanitran analysis, specifically focusing on the impact of mobile phase pH on its retention time in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound retention time shifting?

A1: Retention time shifts for this compound are often linked to the pH of the mobile phase. This compound is an ionizable compound, and its polarity changes with pH, directly impacting its interaction with the stationary phase and thus its retention time.[1][2] Inconsistent mobile phase preparation, improper buffering, or changes in the column's condition can also contribute to this issue.

Q2: How does the mobile phase pH specifically affect this compound's retention time in reversed-phase HPLC?

A2: this compound is a weakly acidic compound with a predicted pKa of approximately 7.42.

  • At a mobile phase pH below its pKa (e.g., pH 3-6) , this compound will be predominantly in its neutral, non-ionized form. This form is less polar and will have a stronger affinity for the non-polar stationary phase (like C18), resulting in a longer retention time .[3][4]

  • As the mobile phase pH approaches and surpasses the pKa (e.g., pH 7-9) , this compound will become increasingly ionized (deprotonated). This ionized form is more polar and will have a weaker affinity for the stationary phase, leading to a shorter retention time .[2][3]

For robust and reproducible results, it is recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[3]

Q3: What is the ideal mobile phase pH for consistent this compound analysis?

A3: To ensure consistent and reproducible retention times, it is best to operate at a mobile phase pH where this compound is predominantly in one form (either fully protonated or fully deprotonated). For this compound, a mobile phase pH of around 4-5 would ensure it is in its neutral form, leading to stable and longer retention. Alternatively, a pH of 9.5 or higher would ensure it is primarily in its ionized form, providing stable and shorter retention. Operating near the pKa (around pH 7.4) will result in significant retention time shifts with minor pH fluctuations.[1][4]

Q4: My peak shape for this compound is poor (e.g., tailing or fronting). Can mobile phase pH be the cause?

A4: Yes, mobile phase pH can significantly impact peak shape. When the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule exist in equilibrium. This can lead to peak broadening or splitting.[1][4] Poor peak shape can also result from secondary interactions with the stationary phase, which can sometimes be mitigated by adjusting the pH.[5]

Troubleshooting Guide: this compound Retention Time Variability

This guide will help you troubleshoot and resolve issues related to inconsistent this compound retention times.

Issue Potential Cause Recommended Solution
Drifting Retention Time (Gradual Shift in One Direction) Improper column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.
Change in mobile phase composition due to solvent evaporation.Keep mobile phase bottles capped and prepare fresh mobile phase daily.
Column aging or contamination.Flush the column with a strong solvent or replace it if performance does not improve.
Sudden or Random Shifts in Retention Time Inaccurate mobile phase preparation.Carefully prepare the mobile phase, ensuring accurate pH measurement and proper mixing of solvents.
Fluctuation in column temperature.Use a column oven to maintain a constant and consistent temperature.
Air bubbles in the pump or detector.Degas the mobile phase thoroughly before use.
Shorter than Expected Retention Time Mobile phase pH is too high (above the pKa of this compound).Lower the mobile phase pH to a value at least 2 units below the pKa (e.g., pH 4-5) to increase retention.
Incorrect mobile phase composition (higher organic content).Verify the correct ratio of aqueous and organic components in your mobile phase.
Longer than Expected Retention Time Mobile phase pH is too low (significantly below the pKa).While this provides strong retention, ensure it is within your desired analytical window. If not, a slight increase in pH (while staying below the pKa) or an increase in the organic solvent percentage can shorten the retention time.
Incorrect mobile phase composition (lower organic content).Verify the correct ratio of aqueous and organic components in your mobile phase.

Data Presentation: Impact of Mobile Phase pH on this compound Retention Time

The following table provides representative data on how the retention time of this compound can change with varying mobile phase pH under typical reversed-phase HPLC conditions.

Mobile Phase pHPredicted Ionization State of this compound (pKa ≈ 7.42)Representative Retention Time (minutes)
3.0Predominantly Neutral12.5
5.0Predominantly Neutral12.2
7.0Mix of Neutral and Ionized8.5
9.0Predominantly Ionized4.1

Note: This data is illustrative and actual retention times will vary depending on the specific HPLC system, column, and mobile phase composition.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general guideline for the analysis of this compound using reversed-phase HPLC and can be adapted based on specific instrumentation and analytical requirements.[6]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid/buffer for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation (Example for pH 4.5):

  • Prepare the aqueous component by adding an appropriate buffer (e.g., acetate buffer) to HPLC-grade water to achieve and maintain a pH of 4.5.

  • The final mobile phase composition can be a mixture of the aqueous buffer, acetonitrile, and methanol. A common starting point for sulfonamides is a ratio of approximately 60:35:5 (v/v/v) of aqueous buffer:acetonitrile:methanol.[6]

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

5. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: e.g., Water (pH 4.5 with buffer):Acetonitrile:Methanol (60:35:5, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 278 nm[6]

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions to determine the retention time and generate a calibration curve.

  • Inject the prepared samples for analysis.

Visualizations

Sulfanitran_Retention_pH cluster_pH_Scale Mobile Phase pH cluster_Sulfanitran_State This compound State cluster_Retention Retention Time pH_low Low pH (e.g., 3-5) Neutral Neutral Form (Non-ionized) Less Polar pH_low->Neutral Favors pKa_point pH ≈ pKa (e.g., 7.4) Mixed Mixed Forms (Neutral & Ionized) pKa_point->Mixed Results in pH_high High pH (e.g., > 9) Ionized Ionized Form (Deprotonated) More Polar pH_high->Ionized Favors Long_RT Longer Retention Time Neutral->Long_RT Leads to Variable_RT Variable Retention Time Mixed->Variable_RT Leads to Short_RT Shorter Retention Time Ionized->Short_RT Leads to

Caption: Relationship between mobile phase pH, this compound's ionization state, and its retention time.

Troubleshooting_Workflow Start Retention Time Inconsistent? Check_pH Verify Mobile Phase pH Start->Check_pH pH_Correct pH Correct? Check_pH->pH_Correct Check_Composition Verify Mobile Phase Composition Composition_Correct Composition Correct? Check_Composition->Composition_Correct Check_Temp Check Column Temperature Temp_Stable Temperature Stable? Check_Temp->Temp_Stable Check_Equilibration Ensure Proper Column Equilibration Equilibration_OK Equilibration Sufficient? Check_Equilibration->Equilibration_OK pH_Correct->Check_Composition Yes Remake_MP Remake Mobile Phase & Re-measure pH pH_Correct->Remake_MP No Composition_Correct->Check_Temp Yes Correct_Composition Prepare Fresh Mobile Phase Composition_Correct->Correct_Composition No Temp_Stable->Check_Equilibration Yes Use_Oven Use Column Oven Temp_Stable->Use_Oven No Equilibrate_Longer Equilibrate for Longer Duration Equilibration_OK->Equilibrate_Longer No Resolved Issue Resolved Equilibration_OK->Resolved Yes Remake_MP->Check_pH Correct_Composition->Check_Composition Use_Oven->Check_Temp Equilibrate_Longer->Check_Equilibration

Caption: A workflow for troubleshooting inconsistent this compound retention times.

References

Identifying and characterizing Sulfanitran degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing Sulfanitran degradation products. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected degradation pathways?

A1: this compound is a sulfonamide antibiotic used in the poultry industry.[1] Like other sulfonamides, it is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[2] The N-acetyl group can be hydrolyzed, and the sulfonamide bond can be cleaved under certain conditions. Oxidation can also occur, potentially at the aniline amino group or the sulfur atom. Microbial degradation in the environment can involve reactions like hydroxylation, C-N bond cleavage, and the release of sulfur dioxide.

Q2: What are the typical stress conditions used in forced degradation studies for sulfonamides like this compound?

A2: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4][5] Typical stress conditions include:

  • Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3-30% H₂O₂) at room or elevated temperatures.[6]

  • Thermal Degradation: Heating the solid drug substance or a solution at high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance or a solution to UV and visible light.

Q3: Which analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the most powerful technique for this purpose.[7] HPLC allows for the separation of the parent drug from its degradation products, while MS provides information about their molecular weights and structures through fragmentation analysis.[8] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural elucidation of isolated degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC analysis - Inappropriate mobile phase pH- Column overload- Column contamination or degradation- Sample solvent incompatible with mobile phase- Adjust mobile phase pH to ensure this compound and its degradation products are in a single ionic form.- Reduce sample concentration or injection volume.- Wash the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase whenever possible.
Inconsistent retention times in HPLC - Fluctuations in mobile phase composition- Inadequate column equilibration- Temperature variations- Pump malfunction or leaks- Ensure proper mixing and degassing of the mobile phase.- Allow sufficient time for the column to equilibrate with the mobile phase before injection.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is functioning correctly.
No degradation observed under stress conditions - Stress conditions are too mild (concentration, temperature, or duration)- this compound is stable under the applied conditions- Increase the concentration of the stress agent, the temperature, or the duration of the study.- If no degradation is observed under reasonably harsh conditions, the drug substance can be considered stable under that specific stress.
Mass spectrometer signal suppression or enhancement - Matrix effects from the sample- Co-elution of interfering substances- Employ effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.- Optimize the chromatographic method to achieve better separation of the analyte from interfering compounds.

Experimental Protocols

Below are detailed methodologies for key experiments related to the identification and characterization of this compound degradation products.

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 80°C for 24 hours.

    • Cool to room temperature and dilute with mobile phase for analysis.

  • Photodegradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the sample at appropriate time points.

  • Control Samples: Prepare control samples (unstressed) by diluting the stock solution with the appropriate solvent and storing them at room temperature, protected from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Protocol 2: HPLC-MS/MS Analysis of this compound and its Degradation Products

Objective: To separate, identify, and characterize this compound and its degradation products.

Instrumentation:

  • HPLC system with a diode array detector (DAD)

  • Mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent drug and its degradation products (e.g., start with 95% A, decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • DAD Wavelength: Monitor at the λmax of this compound (e.g., 254 nm) and acquire spectra over a range (e.g., 200-400 nm).

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument.

  • MS Scan Mode: Full scan from m/z 100-500 to detect the parent ion and potential degradation products.

  • MS/MS Mode: Product ion scan of the parent this compound ion (m/z 336.1) and any observed degradation product ions to obtain fragmentation patterns for structural elucidation.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Acid Acidic Hydrolysis HPLC HPLC Separation Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC DAD DAD Detection HPLC->DAD MS MS Detection (Full Scan) HPLC->MS Identify Identify Degradation Products DAD->Identify MSMS MS/MS Fragmentation MS->MSMS MS->Identify MSMS->Identify Characterize Characterize Structures Identify->Characterize This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Experimental workflow for the identification and characterization of this compound degradation products.

potential_degradation_pathway This compound This compound (m/z 336.1) Hydrolysis_Product Hydrolysis Product (N-deacetylation) This compound->Hydrolysis_Product Hydrolysis Cleavage_Product1 Cleavage Product 1 (Sulfanilic acid derivative) This compound->Cleavage_Product1 S-N Cleavage Cleavage_Product2 Cleavage Product 2 (p-Nitroaniline) This compound->Cleavage_Product2 S-N Cleavage Oxidation_Product Oxidation Product (e.g., N-oxide) This compound->Oxidation_Product Oxidation

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Sulfanitran in Poultry Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Sulfanitran in poultry feed against other analytical techniques. The information presented is supported by experimental data from various studies to offer an objective overview for researchers and professionals in drug development and food safety.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of a typical HPLC method for this compound analysis in poultry feed, alongside other methods used for sulfonamide detection. This allows for a direct comparison of their analytical capabilities.

Parameter HPLC-UV for this compound HPLC-FLD for various Sulfonamides LC-MS/MS for various Sulfonamides
Linearity (R²) > 0.99> 0.995[1]0.9864 - 0.9993[2]
Accuracy (Recovery) 98% - 105%[3]79.3% - 114.0%[1][4]86.0% - 106.8%[2]
Precision (RSD) Not explicitly statedRepeatability: 2.7% - 9.1%; Reproducibility: 5.9% - 14.9%[1][4]Repeatability: 3.6% - 19.5%; Intermediate Precision: 5.5% - 21.6%[2]
Limit of Detection (LOD) Not explicitly stated34.5 - 79.5 µg/kg[1][4]< 0.10 µg/g[5]
Limit of Quantification (LOQ) Not explicitly stated41.3 - 89.9 µg/kg[1][4]< 0.34 µg/g[5]

Note: Data for HPLC-UV is specific to this compound where available. Data for HPLC-FLD and LC-MS/MS represents a range for various sulfonamides, providing a benchmark for comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are typical experimental protocols for the analysis of this compound and other sulfonamides in poultry feed.

HPLC-UV Method for this compound

This method is a simple reverse-phase HPLC technique for the determination of this compound.

  • Sample Preparation:

    • Extract feed premixes with dimethylformamide.

    • Extract formulated feeds with hot methanol.[3]

    • Filter the extract through a medium porosity paper.[3]

  • Chromatographic Conditions:

    • Instrument: Liquid chromatograph equipped with a 254 nm ultraviolet detector.[3]

    • Column: µBondapak C18, 30 cm.[3]

    • Mobile Phase: Acetonitrile-water (45 + 55).[3]

    • Flow Rate: 1.0 ml/min.[3]

    • Quantitation: Based on peak heights.[3]

HPLC-FLD Method for Multiple Sulfonamides

This method involves pre-column derivatization for enhanced sensitivity and is suitable for the simultaneous analysis of multiple sulfonamides.

  • Sample Preparation:

    • Extract analytes from feed samples by manual shaking with an ethyl acetate/ultrapure water mixture (99:1, v/v).[5]

    • No further sample cleanup is required.[5]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a fluorescence detector.

    • Derivatization: Pre-column derivatization is performed.[5]

    • Column: Conventional C18 column or a core-shell particle Kinetex C18 column.[5] The Kinetex column has been shown to provide superior speed and precision.[5]

LC-MS/MS Method for Multiple Sulfonamides

This is a highly sensitive and selective method for the quantification of a wide range of sulfonamides.

  • Sample Preparation (Modified QuEChERS):

    • Application of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[2]

    • Further cleanup may be carried out using C18 powder and PSA (primary secondary amine).[6]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (HPLC–MS/MS).[2]

    • Column: A variety of C12 or C18 LC columns can be used.[2]

    • Detection: Multiple Reaction Monitoring (MRM) mode for quantification.[7]

Visualizing the Workflow and Comparisons

To better understand the experimental process and the relationship between different analytical methods, the following diagrams are provided.

HPLC_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Sample Poultry Feed Sample Extraction Extraction (e.g., Methanol, Ethyl Acetate) Sample->Extraction Filtration Filtration / Cleanup (e.g., SPE, QuEChERS) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV, FLD, or MS/MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Linearity Linearity Data_Analysis->Linearity Accuracy Accuracy (Recovery) Data_Analysis->Accuracy Precision Precision (RSD) Data_Analysis->Precision LOD_LOQ LOD & LOQ Data_Analysis->LOD_LOQ

Caption: Experimental workflow for the validation of an HPLC method.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Parameters HPLC_UV HPLC-UV Specificity Specificity HPLC_UV->Specificity Good Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Cost Cost & Complexity HPLC_UV->Cost Low HPLC_FLD HPLC-FLD HPLC_FLD->Specificity Good HPLC_FLD->Sensitivity High HPLC_FLD->Cost Moderate LC_MS_MS LC-MS/MS LC_MS_MS->Specificity Excellent LC_MS_MS->Sensitivity Very High LC_MS_MS->Cost High

Caption: Comparison of key attributes of different analytical methods.

References

A Researcher's Guide to Inter-laboratory Comparison of Sulfanitran Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of Sulfanitran is paramount for ensuring food safety and regulatory compliance. This guide provides an objective comparison of common analytical methods for the detection of this compound, supported by experimental data from various studies. We delve into the performance characteristics of different techniques, offer detailed experimental protocols, and present visual workflows to facilitate understanding and implementation in your laboratory.

Overview of Analytical Techniques

The determination of this compound residues in complex matrices such as animal tissues and feed necessitates sensitive and selective analytical methodologies. The most prevalent techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzyme-Linked Immunosorbent Assays (ELISAs) are also utilized, particularly for screening purposes.

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating this compound from other compounds. Detection is often achieved using ultraviolet (UV) or fluorescence detectors (FLD) after a derivatization step. While cost-effective, HPLC-UV/FLD methods may lack the specificity and sensitivity required for detecting very low residue levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the confirmatory analysis of this compound. Its high selectivity and sensitivity enable the unambiguous identification and quantification of the analyte, even at trace levels. The use of techniques like Multiple Reaction Monitoring (MRM) enhances the specificity of detection.

Quantitative Performance Data Comparison

The following tables summarize the performance of various analytical methods for this compound determination across different matrices, as reported in scientific literature. These tables provide a clear comparison of key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and precision (expressed as Relative Standard Deviation, RSD).

Table 1: Performance of LC-MS/MS Methods for this compound Analysis

MatrixSample PreparationLODLOQRecovery (%)RSD (%)Reference
Poultry EggsIonic Liquid-Modified Molecularly Imprinted Polymer SPE0.1 - 1.5 ng/g-84.3 - 105.8<15[1]
Instant PastriesModified QuEChERS0.01 - 0.14 µg/kg0.02 - 0.45 µg/kg67.6 - 103.80.80 - 9.23[2][3]
Chicken, Fish Muscle, EggsSPE0.1 - 1.7 µg/kg-69.5 - 94.2-[4]
Poultry and BeefQuEChERS with C18 and PSA cleanup--86 - 104-[5]

Table 2: Performance of HPLC Methods for Sulfonamide Analysis (including this compound where specified)

MethodMatrixLODLOQRecovery (%)RSD (%)Reference
HPLC-FLDAnimal Feed34.5 - 79.5 µg/kg41.3 - 89.9 µg/kg79.3 - 114.02.7 - 14.9[6]
HPLC-FLDChicken Muscle0.02 - 0.39 ng/g0.25 - 1.30 ng/g76.8 - 95.21.5 - 4.7[7]
HPLC-UVFeed Premixes-->95.191.36 - 4.16[8]

Detailed Experimental Protocols

To facilitate the replication of these methods, detailed experimental protocols for the key analytical techniques are provided below.

LC-MS/MS Method for this compound in Instant Pastries (Modified QuEChERS)

This protocol is based on the method described by Li et al. (2023).[2][3]

a) Sample Preparation (Modified QuEChERS)

  • Weigh 2 g of the homogenized pastry sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex for 1 minute and then centrifuge at 8000 rpm for 5 minutes.

  • Transfer 7.5 mL of the supernatant to a 15 mL centrifuge tube containing 0.4 g C18 and 0.4 g MgSO₄.[3]

  • Vortex for 30 seconds, let stand for 2 minutes, and centrifuge at 8000 rpm for 5 minutes.[3]

  • Transfer 5 mL of the supernatant and evaporate to dryness under a nitrogen stream at 40°C.[3]

  • Reconstitute the residue in 1 mL of a 21:79 (v/v) mixture of acetonitrile and 0.1% formic acid solution.[3]

  • Filter through a 0.20 µm nylon filter before UPLC-MS/MS analysis.[3]

b) UPLC-MS/MS Conditions

  • Column: Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm)[2]

  • Mobile Phase: A: 0.1% formic acid in water, B: Acetonitrile[2]

  • Gradient: 0–7.5 min (21% B), 7.5–7.6 min (21–40% B), 7.6–11.0 min (40% B), 11.0–11.1 min (40–75% B), 11.1–15 min (75% B), 15.0–15.1 min (75–21% B), 15.1–18.0 min (21% B)[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 3 µL[2]

  • Column Temperature: 40°C[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)[2]

HPLC-FLD Method for Sulfonamides in Animal Feed

This protocol is adapted from the method for sulfonamide analysis in non-target feeds.[6]

a) Sample Preparation

  • Weigh 5 g of the ground feed sample into a 50 mL centrifuge tube.

  • Add 20 mL of a mixture of ethyl acetate/methanol/acetonitrile.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Perform Solid-Phase Extraction (SPE) cleanup using a Strata-SCX cartridge.[6]

b) Derivatization

A pre-column derivatization step with a suitable fluorescent agent is required for FLD detection.

c) HPLC Conditions

  • Column: Zorbax Eclipse XDB C18[6]

  • Mobile Phase: Gradient system of acetic acid, methanol, and acetonitrile.[6]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (QuEChERS) sample Homogenized Pastry Sample (2g) acetonitrile Add Acetonitrile (10mL) sample->acetonitrile vortex1 Vortex acetonitrile->vortex1 salts Add MgSO₄ and NaCl vortex1->salts vortex2 Vortex & Centrifuge salts->vortex2 supernatant1 Transfer Supernatant vortex2->supernatant1 cleanup Dispersive SPE Cleanup (C18, MgSO₄) supernatant1->cleanup vortex3 Vortex & Centrifuge cleanup->vortex3 supernatant2 Transfer Supernatant vortex3->supernatant2 evaporation Evaporate to Dryness supernatant2->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.20µm) reconstitution->filtration lcmsms UPLC-MS/MS Analysis filtration->lcmsms Inject

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

experimental_workflow_hplc cluster_sample_prep_hplc Sample Preparation sample Ground Feed Sample (5g) extraction Add Extraction Solvent sample->extraction vortex1 Vortex extraction->vortex1 centrifuge Centrifuge vortex1->centrifuge spe SPE Cleanup centrifuge->spe derivatize Pre-column Derivatization spe->derivatize hplc HPLC-FLD Analysis derivatize->hplc

Caption: General workflow for HPLC-FLD analysis of sulfonamides.

Conclusion

The choice of an appropriate analytical method for this compound depends on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available instrumentation. LC-MS/MS methods offer superior sensitivity and specificity, making them ideal for confirmatory analysis and trace-level detection.[2] HPLC methods, particularly with fluorescence detection after derivatization, provide a reliable and cost-effective alternative for routine monitoring, especially in feed samples.[6] The presented data and protocols serve as a valuable resource for laboratories to select, validate, and implement the most suitable method for their needs, ultimately contributing to the robust monitoring of this compound residues. Proficiency testing and inter-laboratory studies are crucial for ensuring the ongoing accuracy and comparability of results between different laboratories.[9]

References

Comparative Efficacy of Sulfanitran and Amprolium in Broilers: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant threat to the global poultry industry, causing substantial economic losses through mortality, reduced weight gain, and poor feed conversion. Control of this disease relies heavily on the use of anticoccidial drugs. This guide provides a comparative overview of two such drugs: Sulfanitran, a sulfonamide antibiotic, and amprolium, a quaternary ammonium compound.

It is important to note that while extensive research is available on the individual efficacy of both amproliam and various sulfonamides, publicly accessible, direct head-to-head comparative studies detailing the efficacy of This compound specifically against amprolium in broilers with comprehensive quantitative data are limited. Therefore, this guide presents a comparison based on the known mechanisms of action and available efficacy data for amprolium and representative sulfonamides used in poultry production. The data for sulfonamides should be considered indicative of the drug class rather than specific to this compound.

Mechanisms of Action

The divergent mechanisms of action of this compound and amprolium form the basis of their application in coccidiosis control.

This compound , as a sulfonamide, acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the folic acid synthesis pathway of Eimeria spp.[1][2]. Folic acid is a crucial precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, this compound impedes the parasite's ability to replicate and develop.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF inhibited by THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids This compound This compound This compound->DHPS

This compound's Mechanism of Action

Amprolium , on the other hand, is a structural analog of thiamine (Vitamin B1).[3][4][5][6] It competitively inhibits the active transport of thiamine in Eimeria spp., leading to a thiamine deficiency in the parasite.[3][4][5][6] This deficiency disrupts carbohydrate metabolism, which is vital for the parasite's growth and reproduction. The thiamine transporter in the parasite is more sensitive to amprolium than that of the host, providing a margin of safety.[3]

Thiamine Thiamine (Vitamin B1) Thiamine_Transporter Thiamine Transporter Thiamine->Thiamine_Transporter Parasite_Metabolism Parasite Carbohydrate Metabolism Thiamine_Transporter->Parasite_Metabolism inhibited by Amprolium Amprolium Amprolium->Thiamine_Transporter

Amprolium's Mechanism of Action

Comparative Efficacy Data

The following tables summarize quantitative data from studies evaluating the efficacy of amprolium and various sulfonamides in broilers challenged with Eimeria species.

Table 1: Efficacy of Amprolium in Broilers
ParameterAmprolium TreatmentInfected, Untreated ControlHealthy ControlReference
Mortality (%) 20200[2]
Body Weight Gain (g) Significantly higher than infected control--[2]
Feed Conversion Ratio (FCR) Improved compared to infected control--
Oocyst Per Gram (OPG) of Feces Significantly lower than infected control-0[2]
Lesion Score Significantly lower than infected control-0[2]

Note: Data is aggregated from a study where amprolium was administered at a dosage of 20 mg/kg body weight. The study also noted that mortality in the amprolium-treated group was unexpectedly as high as the untreated group, though other performance metrics improved.

Table 2: Efficacy of Various Sulfonamides in Broilers
DrugMortality (%)Body Weight (g) at Day 24Feed Conversion Ratio (FCR)Oocyst Per Gram (OPG) of Feces (x1000) at Day 24Lesion ScoreReference
Sulfaclozine 30----[6]
Sulfadimidine ---454.12 (post-treatment)-[5]
Sulfaquinoxaline + Diaveridine 0Improved vs. infected controlImproved vs. infected control0 (one week post-treatment)0 (one week post-treatment)
Infected, Untreated Control 60--64,440Higher than treated groups[6]
Healthy Control 0780.21 (at day 21)-00[6]

Note: The data for sulfonamides are from separate studies and different sulfonamide compounds. Dosages and experimental conditions varied between studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies.

Study Protocol: Comparative Efficacy of Sulfaclozine, Toltrazuril, and Amprolium[6]
  • Animals: 50 day-old broiler chicks were randomized into five groups.

  • Housing: Chicks were brooded for the first week and then housed in cages.

  • Infection Model: Chicks in the infected groups were orally inoculated with Eimeria tenella.

  • Treatment Groups:

    • T0: Non-infected, non-medicated control

    • Ti: Infected, non-treated control

    • T1: Infected, treated with sulfaclozine (10 mg/kg body weight, orally) on day 21 and 24.

    • T2: Infected, treated with toltrazuril (10 mg/kg body weight, orally) on day 21 and 24.

    • T3: Infected, treated with amprolium (10 mg/kg body weight, orally) on day 21 and 24.

  • Data Collection: Body weight was recorded daily. Oocyst counts per gram of feces (OPG) were determined using the McMaster technique on days 21 and 24. Mortality was recorded throughout the experiment.

cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_data Data Collection Chicks 50 Day-Old Broiler Chicks Randomization Randomization into 5 Groups Chicks->Randomization Infection Oral Inoculation with E. tenella (Day 15) Randomization->Infection Treatment Treatment Administration (Days 21 & 24) Infection->Treatment BodyWeight Daily Body Weight Treatment->BodyWeight OPG OPG Count (Days 21 & 24) Treatment->OPG Mortality Mortality Recording Treatment->Mortality cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment Phase cluster_data_collection Data and Sample Collection Chicks 64 Day-Old Male Broiler Chicks Grouping Randomization into 4 Groups Chicks->Grouping Infection Oral Infection with Mixed Eimeria Species (Day 12) Grouping->Infection Treatment Treatment Administration (Starting Day 17) Infection->Treatment OPG_LS OPG and Lesion Scoring (Multiple Timepoints) Treatment->OPG_LS Performance Weekly Performance Data (Mortality, Weight Gain, FCR, EEF) Treatment->Performance

References

A Comparative Analysis of Sulfanitran and Nicarbazin for Coccidiosis Control in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry. Effective control of this disease relies heavily on the use of anticoccidial drugs. This guide provides a detailed, objective comparison of two such drugs: sulfanitran, a synthetic sulfonamide, and nicarbazin, a chemical compound with a unique two-component structure. This analysis is based on available experimental data to assist researchers and drug development professionals in their understanding and evaluation of these anticoccidial agents.

Mechanism of Action

The fundamental difference between this compound and nicarbazin lies in their mechanisms of action against the Eimeria parasite.

This compound , as a sulfonamide, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, a vital component for DNA synthesis and repair in the parasite. By blocking this pathway, this compound effectively halts the replication of Eimeria.

Nicarbazin is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). The DNC component is the active anticoccidial agent, and its primary mode of action is the disruption of the parasite's energy metabolism by interfering with mitochondrial function. The HDP component enhances the absorption of DNC, making the complex more effective. Nicarbazin is primarily effective against the second-generation schizonts of the parasite's life cycle.[1]

Anticoccidial Mechanisms of Action cluster_0 This compound (Sulfonamide) cluster_1 Nicarbazin (DNC + HDP) This compound This compound DihydropteroateSynthetase DihydropteroateSynthetase This compound->DihydropteroateSynthetase Inhibits PABA PABA PABA->DihydropteroateSynthetase Substrate DihydrofolicAcid DihydrofolicAcid DihydropteroateSynthetase->DihydrofolicAcid Produces FolicAcid FolicAcid DihydrofolicAcid->FolicAcid DNASynthesis DNASynthesis FolicAcid->DNASynthesis Parasite Replication Parasite Replication DNASynthesis->Parasite Replication Nicarbazin Nicarbazin DNC DNC Nicarbazin->DNC Active component HDP HDP Nicarbazin->HDP Enhances absorption Mitochondria Mitochondria DNC->Mitochondria Disrupts EnergyMetabolism EnergyMetabolism Mitochondria->EnergyMetabolism Site of SecondGenSchizont SecondGenSchizont EnergyMetabolism->SecondGenSchizont Essential for development Parasite Proliferation Parasite Proliferation SecondGenSchizont->Parasite Proliferation

Figure 1: Mechanisms of action for this compound and Nicarbazin.

Efficacy and Performance Data

Direct comparative studies between this compound and nicarbazin are limited in the publicly available scientific literature. The following tables summarize performance data from separate studies evaluating sulfonamides (as a class representative for this compound) and nicarbazin. It is crucial to note that direct comparisons between these tables should be made with caution due to variations in experimental protocols, Eimeria challenge doses, and bird genetics.

Table 1: Efficacy of Sulfonamides (Representative of this compound) against Coccidiosis

ParameterControl (Infected, Untreated)Sulfaclozine (1 g/L)Sulfaquinoxaline + DiaveridineReference
Mortality Rate (%) 12.500[2]
Body Weight (g) at day 28 Lower (not specified)Higher than controlHigher than control[2]
Feed Conversion Ratio (FCR) Higher (not specified)ImprovedImproved[2]
Oocyst Per Gram (OPG) of feces HighCompletely inhibited post-treatmentCompletely inhibited post-treatment[2]
Lesion Score (LS) High0 post-treatment0 post-treatment[2]

Data from a study on broiler coccidiosis experimentally infected with a mixture of Eimeria species.[2]

Table 2: Efficacy of Nicarbazin against Coccidiosis

ParameterControl (Infected, Untreated)Nicarbazin (40 ppm)Nicarbazin (40 ppm) + Monensin (40 ppm)Reference
Daily Weight Gain (DWG) LowerPartial improvementComplete control[3]
Daily Feed Intake (DFI) LowerNo significant improvementComplete control[3]
Feed Conversion Ratio (FCR) HigherNo significant improvementComplete control[3]
Lesion Score (E. acervulina) HighNot suppressedSuppressed[3]
Lesion Score (E. maxima) HighNot suppressedSuppressed[3]
Lesion Score (E. tenella) HighSuppressedSuppressed[3]

Data from a clinical study on chickens infected with Eimeria acervulina, E. maxima, and E. tenella.[3] It is important to note that nicarbazin at this lower dose (40 ppm) showed partial efficacy and its performance was significantly enhanced when combined with an ionophore.[3] Standard commercial doses for nicarbazin are typically higher (around 125 ppm).[4]

Experimental Protocols

The evaluation of anticoccidial drugs typically follows standardized experimental protocols to ensure the reliability and comparability of results.

General Experimental Workflow for Anticoccidial Drug Efficacy Testing:

Anticoccidial Efficacy Testing Workflow DayOldChicks 1. Procure Day-Old Chicks (Coccidia-free) Rearing 2. Rear in Coccidia-free Environment (Non-medicated feed) DayOldChicks->Rearing Grouping 3. Randomly Allocate to Treatment Groups (e.g., Control, this compound, Nicarbazin) Rearing->Grouping Medication 4. Administer Medicated Feed (several days prior to challenge) Grouping->Medication Challenge 5. Oral Inoculation with Eimeria Oocysts Medication->Challenge DataCollection 6. Data Collection (5-7 days post-challenge) - Mortality - Body Weight - Feed Intake Challenge->DataCollection Necropsy 7. Necropsy and Lesion Scoring Challenge->Necropsy FecalAnalysis 8. Fecal Sample Collection (Oocyst Counting) Challenge->FecalAnalysis Analysis 9. Statistical Analysis of Data DataCollection->Analysis Necropsy->Analysis FecalAnalysis->Analysis

Figure 2: Generalized workflow for anticoccidial efficacy studies.

Key Methodologies:

  • Animal Model: Day-old broiler chicks from a commercial hatchery are typically used. They are raised in a controlled, coccidia-free environment to ensure they are naive to the parasite before the experimental challenge.[5]

  • Housing: Birds are often housed in battery cages to prevent cross-contamination between treatment groups.[5]

  • Diet: A standard basal diet free of any anticoccidial medication is provided. The experimental drugs are then added to this basal diet at specified concentrations for the medicated groups.

  • Infection: Birds are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species. The species and dose are chosen to induce a measurable level of coccidiosis.[3]

  • Data Collection: Key parameters measured include:

    • Mortality: Daily recording of any deaths.

    • Performance: Body weight and feed consumption are measured to calculate body weight gain and feed conversion ratio.[2]

    • Lesion Scoring: At a specific time point post-infection (typically 5-7 days), birds are euthanized, and their intestines are examined for lesions caused by the coccidia. Lesions are scored on a scale (commonly 0 to 4), where 0 indicates no gross lesions and 4 indicates severe lesions.[2]

    • Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a McMaster chamber. This provides a quantitative measure of parasite replication.[2]

  • Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups.[2]

Safety and Other Considerations

  • Sulfonamides (this compound): While effective, the use of sulfonamides can be associated with concerns about drug resistance and potential residues in poultry products if withdrawal times are not strictly followed.[6]

  • Nicarbazin: A key consideration for nicarbazin is its potential to cause heat stress in broilers, particularly in warmer climates.[7] It can also affect egg production and hatchability in laying hens, making it unsuitable for this class of poultry.[1] Nicarbazin has been shown to have a synergistic effect when combined with ionophore antibiotics.[3][8]

Conclusion

Both this compound and nicarbazin represent valuable tools in the control of coccidiosis in poultry, each with a distinct mechanism of action. Sulfonamides, including this compound, are effective in halting parasite replication by inhibiting folic acid synthesis. Nicarbazin disrupts the parasite's energy metabolism.

The selection of an appropriate anticoccidial drug depends on various factors, including the prevalent Eimeria species on a farm, the potential for drug resistance, local climate conditions, and the specific production goals (e.g., broilers vs. layers). The available data, while not offering a direct side-by-side comparison, suggests that both drug classes can be effective. However, the performance of nicarbazin, particularly at lower doses, appears to be significantly enhanced when used in combination with other anticoccidials like ionophores.[3] For sulfonamides, their efficacy against a broad range of Eimeria species is a key advantage.[2]

Further direct comparative studies under standardized conditions are warranted to provide a more definitive assessment of the relative performance of this compound and nicarbazin. Researchers and drug development professionals should consider the distinct modes of action and potential limitations of each compound when designing new coccidiosis control strategies.

References

Lack of Cross-Reactivity Data for Sulfanitran in Commercial Sulfonamide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of immunoassays is paramount for accurate analyte detection. This guide addresses the topic of Sulfanitran cross-reactivity in commercially available sulfonamide immunoassays. Despite a comprehensive review of product datasheets and scientific literature, no specific quantitative data (IC50 or percentage cross-reactivity) for this compound was found. This suggests that its cross-reactivity in broad-spectrum sulfonamide assays is likely negligible or has not been a focus of validation studies for these kits.

This guide provides a comparative overview of the cross-reactivity profiles of common sulfonamides in commercially available ELISA kits, details a general experimental protocol for determining cross-reactivity, and explains the underlying principles of broad-spectrum sulfonamide immunoassays.

Comparative Cross-Reactivity of Common Sulfonamides in Commercial ELISA Kits

While specific data for this compound is unavailable, the following table summarizes the reported cross-reactivity of other sulfonamides in representative commercial ELISA kits. This data serves as a reference for the types of compounds these assays are designed to detect. The cross-reactivity is typically expressed as a percentage relative to a standard sulfonamide (e.g., Sulfamethazine).

SulfonamideR-Biopharm RIDASCREEN® Sulfonamide ELISA (5101SULM)BioFront Technologies Multi Sulfonamide ELISA Kit (BXEFT08A)
Sulfamethazine 100% 100%
Sulfamerazine108%>100%
Sulfadiazine68%>100%
Sulfisoxazole99%55%
Sulfachloropyridazine64%Not Reported
Sulfachloropyrazine97%Not Reported
Sulfamethoxazole<1%92%
Sulfadimethoxine<1%Not Reported
Sulfaquinoxaline<1%>100%
Sulfathiazole7%>100%
Sulfapyridine<1%34%
Sulfamethizole5.3%>100%
Sulfadoxine<1%Not Reported
Sulfaguanidine<1%Not Reported
Sulfanilamide<1%Not Reported
This compound Not Reported Not Reported

Note: Cross-reactivity data can vary between kit lots and is influenced by the specific antibody and assay conditions. Always refer to the manufacturer's instructions for the most accurate information.

Experimental Protocol: Determining Sulfonamide Cross-Reactivity via Competitive ELISA

Researchers can determine the cross-reactivity of this compound in a given sulfonamide immunoassay by following a competitive ELISA protocol. The principle of this assay is the competition between the analyte in the sample (or standard) and a labeled sulfonamide for a limited number of antibody binding sites.

Materials:
  • Sulfonamide ELISA kit (containing antibody-coated microtiter plate, enzyme-conjugated sulfonamide, substrate, and stop solution)

  • This compound standard of known concentration

  • Standard solutions of the primary target sulfonamide (e.g., Sulfamethazine)

  • Sample diluent (as specified in the kit instructions)

  • Microplate reader

Procedure:
  • Preparation of Standards: Prepare a series of standard solutions for both the primary sulfonamide and this compound in the sample diluent. A typical concentration range might be from 0 ng/mL to 50 ng/mL.

  • Assay Procedure:

    • Add a fixed volume of the enzyme-conjugated sulfonamide to each well of the microtiter plate.

    • Add the standard solutions (both the primary sulfonamide and this compound) or samples to the wells.

    • Incubate the plate according to the kit instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for the specified time to allow for color development.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve for the primary sulfonamide by plotting the absorbance against the logarithm of the concentration.

    • Determine the IC50 value for the primary sulfonamide (the concentration that causes 50% inhibition of the maximum signal).

    • Similarly, determine the IC50 value for this compound.

    • Calculate the percentage cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Primary Sulfonamide / IC50 of this compound) x 100

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare Standards (Primary Sulfonamide & this compound) Add_Standards_Samples Add Standards/ Samples to Wells Standards->Add_Standards_Samples Samples Prepare Samples Samples->Add_Standards_Samples Add_Conjugate Add Enzyme Conjugate to Wells Incubate1 Incubate (Competitive Binding) Add_Standards_Samples->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Generate_Curves Generate Standard Curves Read_Absorbance->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for determining sulfonamide cross-reactivity using competitive ELISA.

Principles of Broad-Spectrum Sulfonamide Immunoassays

The ability of an immunoassay to detect a range of structurally related compounds, such as sulfonamides, is determined by the specificity of the antibodies used. The development of broad-spectrum antibodies relies on the design of the hapten (a small molecule that elicits an immune response when attached to a larger carrier protein) used for immunization.

For broad recognition of sulfonamides, the hapten is typically designed to expose the common structural feature of the sulfonamide family, the p-aminobenzenesulfonamide core, to the immune system. The carrier protein is conjugated to a part of the sulfonamide molecule that is variable among the different sulfonamides. This encourages the production of antibodies that recognize the conserved core structure.

Logical Relationship in Antibody Production for Broad Specificity

Antibody_Production cluster_hapten Hapten Design cluster_immuno Immunization cluster_result Resulting Antibody Hapten Design Hapten to Expose Common Sulfonamide Core Carrier Conjugate to Carrier Protein at Variable Position Hapten->Carrier Immunize Immunize Animal Carrier->Immunize Antibody_Prod Stimulate B-Cells to Produce Antibodies Immunize->Antibody_Prod Broad_Spec Polyclonal Antibodies with Broad Specificity for Sulfonamide Core Antibody_Prod->Broad_Spec

Caption: Hapten design strategy for generating broad-spectrum sulfonamide antibodies.

The structural differences between this compound and more commonly detected sulfonamides may explain the lack of reported cross-reactivity. While possessing the core sulfonamide structure, the presence of the acetylated amine and the nitro group on the phenyl rings may sterically hinder its binding to antibodies developed against simpler sulfonamide haptens.

Performance Showdown: Sulfanitran Versus Other Sulfonamides in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the performance of Sulfanitran against other commonly used sulfonamides in veterinary medicine, with a primary focus on their application in poultry. The information presented is supported by available experimental data to offer valuable insights into their efficacy and mechanisms of action.

Sulfonamides are a class of synthetic antimicrobial agents that function as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme in bacteria and some protozoa. This enzyme is critical for the synthesis of folic acid, an essential component for DNA and protein synthesis. By disrupting this pathway, sulfonamides exhibit a bacteriostatic or coccidiostatic effect, inhibiting the growth and replication of susceptible organisms.

Comparative Anticoccidial Efficacy in Poultry

Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria species, is a major economic concern in the poultry industry. Sulfonamides have been a cornerstone in the control and treatment of this disease. While direct comparative studies for this compound are limited in the available literature, data from various studies on other sulfonamides provide a basis for a broader performance assessment.

Key Performance Indicators in Anticoccidial Drug Evaluation:

  • Oocyst Per Gram (OPG) Reduction: A measure of the reduction in the shedding of parasitic oocysts in feces, indicating the drug's ability to inhibit parasite replication.

  • Weight Gain and Feed Conversion Ratio (FCR): These parameters reflect the impact of the disease and the effectiveness of the treatment on the overall health and growth of the birds.

  • Lesion Scores: A macroscopic evaluation of the intestinal damage caused by the coccidia, used to assess the severity of the infection and the protective effect of the drug.

  • Mortality Rate: The percentage of birds that succumb to the infection.

Table 1: Summary of Comparative Anticoccidial Efficacy of Various Sulfonamides in Broiler Chickens

Sulfonamide(s)Eimeria Species ChallengedKey FindingsReference(s)
Sulfaclozine vs. Sulfaquinoxaline + Diaveridine Mixed Iranian Eimeria isolates (E. tenella, E. necatrix, E. acervulina, E. maxima)Both treatments significantly improved body weight and FCR compared to the infected, untreated group. Both effectively inhibited oocyst shedding one week after treatment. The efficacy of both drugs was considered to be the same.[1][1]
Sulfadimidine vs. Amprolium Naturally infected chickensSulfadimidine showed a statistically significant reduction in oocyst per gram (OPG) count after treatment, while Amprolium did not, suggesting Sulfadimidine was more effective in this study.[2][2]
Sulfamethazine, Sulfamerazine, Sulfaguanidine General cecal coccidiosisAll three are effective in controlling mortality. Sulfamethazine and sulfamerazine have greater anticoccidial action than sulfaguanidine but are also more toxic.[3][3]
Sulfaquinoxaline General coccidiosisIntroduced in 1948, it was a highly successful poultry coccidiostat that established the practice of routine in-feed anticoccidial medication.[4][4]
Toltrazuril vs. Sulfaclozine Eimeria tenellaBoth drugs, and their combination, significantly reduced oocyst counts and improved growth performance compared to the infected, untreated group. The combination was found to be superior, followed by toltrazuril alone, and then sulfaclozine alone.
Toltrazuril vs. Amprolium vs. Sulfaquinoxaline Mixed field isolatesToltrazuril was found to be more effective than sulfaquinoxaline or amprolium in reducing oocyst shedding and improving performance, with some drug resistance to sulfaquinoxaline and amprolium noted.[5][5]

Note: Data for this compound in a direct comparative study was not available in the reviewed literature. This compound is known to be used in poultry feeds for the control of Coccidioides spp.[6]

Comparative Antibacterial Spectrum

While primarily used as an anticoccidial agent in poultry, this compound also possesses antibacterial properties.[7] The antibacterial efficacy of sulfonamides is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of Various Sulfonamides Against Selected Pathogens

SulfonamideStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Sulfamethoxazole 16 - >10008 - 512>1000[8]
Sulfadiazine 64 - 12831.251 - 64[8]
Sulfacetamide 6.25 - 50--[8]

Note: MIC values can vary significantly between studies due to different bacterial strains and testing conditions. Directly comparable MIC data for this compound against these specific pathogens was not found in the initial literature search.

Experimental Protocols

Coccidiosis Challenge Model in Poultry

This protocol outlines a general procedure for evaluating the efficacy of anticoccidial drugs in broiler chickens.

1. Animal Husbandry and Group Allocation:

  • One-day-old broiler chicks are obtained from a commercial hatchery and housed in a coccidia-free environment.

  • Birds are randomly allocated to different experimental groups (e.g., Negative Control, Infected/Untreated Control, Infected/Treated with Drug A, Infected/Treated with Drug B). Each group should have a sufficient number of replicates.

  • All birds are provided with ad libitum access to a standard broiler diet (free of any anticoccidial agents) and clean water.

2. Oocyst Preparation and Infection:

  • A mixed culture of pathogenic Eimeria species relevant to chickens is propagated and sporulated.

  • At a specified age (e.g., 14 days), each bird in the infected groups is orally inoculated with a predetermined dose of sporulated oocysts. The negative control group receives a sham inoculum (e.g., sterile saline).

3. Drug Administration:

  • The test articles (e.g., this compound, other sulfonamides) are administered to the respective treatment groups, typically through the feed or drinking water, starting from a specified day relative to the infection.

4. Data Collection:

  • Mortality: Recorded daily.

  • Body Weight and Feed Intake: Measured at regular intervals to calculate weight gain and FCR.

  • Oocyst Shedding: Fecal samples are collected at specific days post-infection, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

  • Lesion Scoring: At the end of the experimental period, a subset of birds from each group is euthanized, and their intestines are examined for coccidiosis-related lesions, which are scored on a scale (e.g., 0 to 4).

5. Statistical Analysis:

  • Data on weight gain, FCR, OPG counts, and lesion scores are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the experimental groups.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol describes a standard method for determining the in vitro antibacterial activity of sulfonamides.

1. Preparation of Materials:

  • Bacterial Strains: Standardized cultures of relevant bacterial pathogens (e.g., E. coli, S. aureus).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sulfonamides: Stock solutions of the test sulfonamides are prepared in a suitable solvent.

  • 96-Well Microtiter Plates: Sterile plates for setting up the dilutions.

2. Inoculum Preparation:

  • A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

3. Assay Procedure:

  • Serial twofold dilutions of the sulfonamide stock solutions are prepared in CAMHB directly in the 96-well plates.

  • The standardized bacterial inoculum is added to each well containing the diluted sulfonamide.

  • Control wells are included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).

  • The plates are incubated at 37°C for 16-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth. For sulfonamides, the MIC is often read as the concentration that inhibits at least 80% of the growth compared to the growth control well.[9]

Mechanism of Action and Experimental Workflows

Folic_Acid_Synthesis_Pathway

Coccidiosis_Challenge_Workflow

MIC_Assay_Workflow

References

A Comprehensive Guide to Validation Parameters for a Stability-Indicating Sulfanitran Assay

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical products, the assurance of a drug's stability is a critical aspect of its quality, safety, and efficacy. A stability-indicating analytical method provides a reliable means to quantify the active pharmaceutical ingredient (API) and resolve it from any degradation products that may form over time or under stress conditions. This guide provides a comprehensive overview of the validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for Sulfanitran, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]

Experimental Protocols

A stability-indicating analytical method must be validated to ensure it is suitable for its intended purpose.[8][9] The following sections detail the experimental protocols for validating an HPLC method for this compound.

Chromatographic Conditions:

A hypothetical reversed-phase HPLC (RP-HPLC) method is proposed for the separation and quantification of this compound and its degradation products.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) in a gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are performed on this compound.[10][11][12][13][14] The goal is to produce a modest level of degradation (typically 5-20%) to ensure that the method can effectively separate the intact drug from its degradation products.[14]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: Dry heat at 105°C for 72 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

Following exposure to these stress conditions, the samples are analyzed by the proposed HPLC method. The chromatograms should demonstrate clear separation of the this compound peak from any degradation product peaks.

Validation Parameters

The following validation parameters are assessed to ensure the reliability of the analytical method.[15][16]

1. Specificity:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] In the context of a stability-indicating assay, this is demonstrated by the resolution of the this compound peak from all degradation product peaks generated during forced degradation studies.

Table 1: Hypothetical Results of Forced Degradation Studies

Stress ConditionThis compound Assay (%)Number of Degradation PeaksResolution (Rs) of Main Peak from Closest Degradant
Acid Hydrolysis85.22> 2.0
Base Hydrolysis89.51> 2.0
Oxidative Degradation91.83> 2.0
Thermal Degradation95.31> 2.0
Photolytic Degradation93.12> 2.0

2. Linearity:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3] This is typically evaluated by analyzing a series of at least five concentrations of the this compound reference standard across the desired range.

Table 2: Hypothetical Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
501250
751875
1002500
1253125
1503750
Correlation Coefficient (r²) > 0.999

3. Range:

The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] For an assay, the typical range is 80% to 120% of the test concentration.

4. Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value.[15] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Table 3: Hypothetical Accuracy (Recovery) Data for this compound

Spiked Concentration LevelConcentration (µg/mL)Mean Recovery (%)% RSD
80%8099.5< 2.0
100%100100.2< 2.0
120%12099.8< 2.0

5. Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day Precision): The precision of the method when the assay is performed by different analysts, on different days, and with different equipment.

Table 4: Hypothetical Precision Data for this compound

Precision LevelParameter% Assay (n=6)% RSD
RepeatabilityAnalyst 1, Day 1, Instrument 199.8< 1.0
Intermediate PrecisionAnalyst 2, Day 2, Instrument 2100.1< 2.0

6. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 5: Hypothetical LOD and LOQ for this compound

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

7. Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.

Table 6: Hypothetical Robustness Data for this compound

Parameter VariedVariation% Assay% RSD
Flow Rate (mL/min)0.9, 1.199.7, 100.3< 2.0
Column Temperature (°C)28, 3299.9, 100.1< 2.0
Mobile Phase pH2.9, 3.1100.0, 99.8< 2.0

Workflow for Validation of a Stability-Indicating Method

The following diagram illustrates the logical workflow for the validation of a stability-indicating analytical method.

Stability_Indicating_Method_Validation start Start: Method Development forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation specificity Specificity Assessment (Resolution of degradants) forced_degradation->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end End: Validated Method validation_report->end

Caption: Workflow for Stability-Indicating Method Validation.

This guide provides a framework for the validation of a stability-indicating assay for this compound. The presented data is hypothetical and serves to illustrate the expected outcomes of a successful validation study. Researchers and drug development professionals should adapt these protocols and acceptance criteria to their specific product and regulatory requirements.

References

Comparative Analysis of Sulfanitran and Decoquinate in Poultry Coccidiosis Control

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, mechanisms, and experimental data of two key anticoccidial agents.

For researchers, scientists, and drug development professionals in the poultry industry, the effective control of coccidiosis, a parasitic disease caused by Eimeria protozoa, is of paramount importance. This guide provides a comprehensive comparative analysis of two widely used anticoccidial drugs: Sulfanitran, a synthetic sulfonamide, and decoquinate, a quinolone derivative. This comparison is based on their mechanisms of action, pharmacokinetic profiles, and efficacy as demonstrated in experimental studies.

At a Glance: this compound vs. Decoquinate

FeatureThis compoundDecoquinate
Drug Class SulfonamideQuinolone
Primary Mechanism of Action Inhibits folic acid synthesis by blocking dihydropteroate synthase.Inhibits mitochondrial respiration by interfering with the electron transport chain.
Primary Target Stage Second-generation schizontsSporozoites
Spectrum of Activity Broad-spectrum against various Eimeria species.Broad-spectrum against various Eimeria species.
Pharmacokinetics Generally well-absorbed with a longer elimination half-life.Poorly absorbed from the gastrointestinal tract with rapid elimination.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and decoquinate lies in their mode of action against the Eimeria parasite.

This compound , as a sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase, a crucial enzyme in the folic acid synthesis pathway of the parasite.[1][2] By blocking this pathway, this compound prevents the synthesis of nucleic acids, thereby inhibiting the replication and development of the parasite, primarily targeting the second-generation schizonts.[1]

Decoquinate , on the other hand, targets the parasite's energy production. It disrupts mitochondrial respiration by interfering with the electron transport chain.[3] This action is primarily static against the early stages of the parasite, particularly the sporozoites, preventing their development after they penetrate the gut epithelium.

cluster_this compound This compound: Folic Acid Synthesis Inhibition cluster_Decoquinate Decoquinate: Mitochondrial Respiration Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF This compound This compound This compound->DHPS Inhibits Mitochondrion Eimeria Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC ATP ATP Production ETC->ATP Decoquinate Decoquinate Decoquinate->ETC Inhibits A 1. Bird Acclimation (Coccidia-free environment) B 2. Group Allocation (e.g., Uninfected Control, Infected Control, Medicated Groups) A->B C 3. Medicated Feed Administration (Begin prior to infection) B->C D 4. Experimental Infection (Oral gavage with sporulated Eimeria oocysts) C->D E 5. Data Collection (Post-infection) - Mortality - Body Weight Gain - Feed Conversion Ratio - Oocyst Counts (in feces) - Intestinal Lesion Scoring D->E F 6. Statistical Analysis (Comparison between groups) E->F

References

A Comparative Guide to Sulfanitran Quantification: Accuracy and Precision in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantification of Sulfanitran: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry. The performance of each method in terms of accuracy and precision is evaluated based on available experimental data, providing a valuable resource for method selection and development.

At a Glance: Performance Comparison

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics of each method.

Analytical MethodTypical Accuracy (Recovery %)Typical Precision (RSD %)Key Advantages
HPLC 95 - 105%< 5%Robust, widely available, good for routine analysis.
LC-MS/MS 80 - 110%< 15%High sensitivity and selectivity, suitable for complex matrices and residue analysis.
Spectrophotometry 97 - 103% (for similar sulfonamides)< 2% (for similar sulfonamides)Simple, cost-effective, suitable for pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of drug substances. For this compound, reversed-phase HPLC with UV detection is a common approach.

Experimental Protocol: HPLC for this compound in Medicated Feeds

This protocol is based on a method for the determination of this compound in animal feeds.

1. Sample Preparation:

  • Extraction: Formulated feeds are extracted with hot methanol. Feed premixes are extracted with dimethylformamide.

  • Filtration: The extract is filtered through a medium porosity paper.

2. HPLC Analysis:

  • Column: A C18 column (e.g., µBondapak C18, 30 cm) is used for separation.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (45:55 v/v) is employed.

  • Flow Rate: A typical flow rate is 1.0 ml/min.

  • Detection: UV detection is performed at 254 nm.

  • Quantification: Peak heights are used for quantification against a standard curve.

Accuracy and Precision: In a study comparing this HPLC method to the AOAC colorimetric method for the analysis of commercial samples, close agreement was observed. Recovery of this compound from spiked feed samples ranged from 98% to 105%[1].

Experimental Workflow: HPLC Quantification of this compound

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh Feed Sample sp2 Extract with Hot Methanol sp1->sp2 sp3 Filter Extract sp2->sp3 hplc1 Inject into HPLC System sp3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 dp1 Generate Chromatogram hplc3->dp1 dp2 Measure Peak Height dp1->dp2 dp3 Quantify using Standard Curve dp2->dp3

Caption: Workflow for HPLC analysis of this compound in feed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound, especially in complex biological matrices like animal tissues. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed for sample preparation.

Experimental Protocol: UPLC-MS/MS for this compound in Pastries

This protocol describes a method for the simultaneous determination of 24 sulfonamides, including this compound, in instant pastries.

1. Sample Preparation (Modified QuEChERS):

  • Homogenization: A 1.00 g ground pastry sample is mixed with 2 mL of water.

  • Extraction: 10 mL of acetonitrile is added, and the mixture is vortexed and ultrasonicated. 1.5 g of NaCl is added, and the mixture is vortexed again and centrifuged.

  • Purification: The supernatant is transferred to a tube containing 0.4 g C18 and 0.4 g MgSO4, vortexed, and centrifuged.

  • Reconstitution: The supernatant is evaporated to dryness under nitrogen, and the residue is dissolved in a mixture of acetonitrile and 0.1% formic acid solution.

2. UPLC-MS/MS Analysis:

  • Column: A C18 column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 µm) is used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is used.

  • Detection: Mass spectrometric analysis is carried out in Multiple Reaction Monitoring (MRM) mode.

Accuracy and Precision: For this compound, the average recoveries at spiking levels of 5, 10, and 50 µg/kg were 81.0%, 103.8%, and 99.5%, respectively. The corresponding relative standard deviations (RSDs) were 2.12%, 9.23%, and 6.96%.

Experimental Workflow: LC-MS/MS Quantification of this compound

cluster_prep QuEChERS Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis qp1 Homogenize Sample qp2 Acetonitrile Extraction qp1->qp2 qp3 Salting Out & Centrifugation qp2->qp3 qp4 Dispersive SPE Cleanup qp3->qp4 qp5 Evaporation & Reconstitution qp4->qp5 lcms1 Inject into UPLC-MS/MS qp5->lcms1 lcms2 Chromatographic Separation lcms1->lcms2 lcms3 ESI+ Ionization lcms2->lcms3 lcms4 MRM Detection lcms3->lcms4 da1 Peak Integration lcms4->da1 da2 Quantification da1->da2

Caption: Workflow for LC-MS/MS analysis of this compound.

Spectrophotometry

Spectrophotometric methods are often based on a color-forming reaction. For sulfonamides, this typically involves diazotization of the primary aromatic amine group followed by coupling with a chromogenic agent. While simple and cost-effective, this method can be less specific than chromatographic techniques.

Experimental Protocol: Spectrophotometry for Sulfonamides

This is a general protocol for the determination of sulfonamides in pharmaceutical preparations. Although specific data for this compound was not found, the principle is applicable.

1. Sample and Standard Preparation:

  • A standard solution of the sulfonamide is prepared by dissolving it in dilute sulfuric acid and then diluting with water.

  • For pharmaceutical preparations, an equivalent amount of the drug is dissolved in dilute sulfuric acid, filtered, and diluted.

2. Color Development:

  • The sulfonamide solution is treated with sodium nitrite to form a diazonium salt.

  • Excess nitrite is removed with sulphamic acid.

  • The diazonium salt is then coupled with a chromogenic agent (e.g., 8-hydroxyquinoline) in an alkaline medium to produce a colored product.

3. Measurement:

  • The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Quantification is performed using a calibration curve.

Accuracy and Precision (for other sulfonamides): For various sulfonamides, this method has demonstrated good accuracy with recoveries ranging from 97.3% to 100.8% and excellent intraday precision with RSD values between 0.1% and 0.5%[2].

Logical Relationship: Spectrophotometric Quantification

cluster_reaction Chemical Reaction cluster_measurement Measurement r1 This compound (Primary Aromatic Amine) r2 Diazotization (NaNO2/H+) r1->r2 r3 Diazonium Salt r2->r3 r5 Colored Azo Dye r3->r5 r4 Coupling Reagent r4->r5 m1 Measure Absorbance at λmax r5->m1 m2 Beer-Lambert Law m1->m2 m3 Concentration of this compound m2->m3

Caption: Principle of spectrophotometric analysis of this compound.

Conclusion

The selection of an appropriate analytical method for this compound quantification is a critical decision for researchers and drug development professionals. HPLC offers a balance of performance and accessibility for routine analyses. LC-MS/MS provides the highest sensitivity and selectivity, essential for residue analysis in complex matrices. Spectrophotometry, while less specific, remains a valuable tool for the analysis of pharmaceutical formulations due to its simplicity and cost-effectiveness. The data and protocols presented in this guide are intended to assist in making an informed choice based on the specific analytical requirements.

References

Comparative Guide to Analytical Methods for Sulfanitran Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of Sulfanitran, a sulfonamide antibacterial agent. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for monitoring its presence in various matrices. This document outlines the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound determination depends on factors such as the required sensitivity, selectivity, sample matrix, and the available instrumentation. The following table summarizes the key performance parameters for HPLC-UV, UV-Vis Spectrophotometry, and LC-MS/MS methods.

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Linearity Range 5.0 - 100.0 µg/mL2.0 - 12.0 µg/mL0.2 - 100 ng/mL[1]
Correlation Coefficient (r²) > 0.999> 0.998> 0.999[1]
Limit of Detection (LOD) Typically in the low µg/mL rangeTypically in the sub-µg/mL to low µg/mL range0.05 µg/kg[1]
Limit of Quantitation (LOQ) Typically in the low µg/mL rangeTypically in the low µg/mL range0.17 µg/kg[1]
Selectivity GoodProne to interference from other absorbing compoundsExcellent
Primary Application Routine quality control, content uniformityPreliminary screening, simple formulationsTrace level analysis, complex matrices, residue monitoring

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to enable researchers to replicate and adapt these methods for their specific needs.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of this compound in pharmaceutical formulations and feed premixes.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a suitable ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5, 10, 25, 50, 75, and 100 µg/mL).

Sample Preparation (for a feed premix):

  • Accurately weigh a portion of the homogenized feed premix.

  • Extract the this compound with a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Vortex or sonicate the sample to ensure complete extraction.

  • Centrifuge the extract to separate the solid matrix.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.

Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This colorimetric method, based on the Bratton-Marshall reaction, is a classic approach for the determination of sulfonamides.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • 0.1 N Hydrochloric Acid (HCl)

  • 1% (w/v) Sodium Nitrite (NaNO₂) solution (prepare fresh)

  • 1% (w/v) Ammonium Sulfamate (NH₄SO₃NH₂) solution

  • 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (prepare fresh and store in a dark bottle)

  • This compound reference standard

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

  • Prepare a working standard solution (e.g., 10 µg/mL) by diluting the stock solution with 0.1 N HCl.

  • Prepare a series of calibration standards by pipetting appropriate volumes of the working standard into a series of volumetric flasks to obtain concentrations in the range of 2-12 µg/mL.

Sample Preparation (general procedure):

  • Accurately weigh a sample containing this compound.

  • Extract the analyte using a suitable solvent and dilute with 0.1 N HCl to a concentration within the calibration range.

  • Filter the solution to remove any particulate matter.

Color Development and Measurement:

  • To each volumetric flask containing the standard or sample solution, add 1 mL of 1% sodium nitrite solution and mix well. Allow the reaction to proceed for 3 minutes.

  • Add 1 mL of 1% ammonium sulfamate solution to quench the excess nitrous acid and mix.

  • After 2 minutes, add 1 mL of 0.1% NED solution and mix. A color will develop.

  • Dilute the solution to the mark with 0.1 N HCl and allow it to stand for 15 minutes.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (approximately 545 nm) against a reagent blank prepared in the same manner without the analyte.

Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of trace levels of this compound in complex matrices such as animal tissues and food products.

Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Chromatographic and MS/MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (analyte dependent).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve over the desired range (e.g., 0.2 to 100 ng/mL).[1]

Sample Preparation (e.g., QuEChERS for food samples):

  • Homogenize the sample.

  • Weigh a representative portion (e.g., 2 g) into a centrifuge tube.

  • Add water and an internal standard solution.

  • Add acetonitrile and QuEChERS extraction salts (e.g., MgSO₄, NaCl).

  • Vortex vigorously and centrifuge.

  • Take an aliquot of the acetonitrile supernatant and subject it to dispersive solid-phase extraction (d-SPE) cleanup using a sorbent mixture (e.g., PSA, C18).

  • Vortex and centrifuge.

  • Filter the supernatant into an LC vial for analysis.

Analysis:

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

Workflow and Pathway Diagrams

To visually represent the logical flow of the analytical processes, the following diagrams are provided in the DOT language for Graphviz.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Instrumentation Instrumental Analysis (HPLC, UV-Vis, LC-MS/MS) Final_Extract->Instrumentation Data_Acquisition Data Acquisition Instrumentation->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for the analytical determination of this compound.

Bratton_Marshall_Pathway This compound This compound (Primary Aromatic Amine) Diazotization Diazotization (NaNO₂ / H⁺) This compound->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Coupling Reaction (with NED) Diazonium_Salt->Coupling Azo_Dye Colored Azo Dye (Measured by UV-Vis) Coupling->Azo_Dye

References

Robustness Testing of Analytical Methods for Sulfanitran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of Sulfanitran, with a focus on robustness testing. Ensuring an analytical method is robust is critical for its reliability and longevity, guaranteeing consistent performance despite minor variations in experimental conditions. This document outlines key performance comparisons between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), details experimental protocols for robustness and forced degradation studies, and illustrates the biochemical pathway of this compound's action.

Method Performance Comparison: HPLC vs. UPLC for Sulfonamide Analysis

The choice between HPLC and UPLC for the analysis of sulfonamides like this compound involves a trade-off between speed, resolution, and instrument cost. UPLC, with its sub-2 µm particle columns, generally offers significant advantages in terms of analysis time and solvent consumption. The following table summarizes typical performance characteristics for the analysis of a sulfonamide, using Sulfadiazine as a representative compound due to the lack of publicly available, detailed robustness data specifically for this compound.

Table 1: Comparison of HPLC and UPLC Method Performance for Sulfonamide Analysis

ParameterHPLC MethodUPLC MethodAdvantage
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.7 µm)UPLC
Flow Rate 1.0 mL/min0.4 mL/minUPLC
Injection Volume 10 µL2 µLUPLC
Run Time ~10 min~2 minUPLC
Backpressure ~1500 psi~8000 psiHPLC (lower)
Resolution GoodExcellentUPLC
Sensitivity HighVery HighUPLC
Solvent Consumption HighLowUPLC

Robustness Testing: Evaluating Method Reliability

Robustness testing is a critical component of analytical method validation that demonstrates the reliability of a method by deliberately introducing small variations in method parameters and observing the effect on the results. The following table presents representative data from a robustness study of an HPLC method for a sulfonamide, highlighting the parameters tested and the acceptance criteria for the observed variations.

Table 2: Robustness Testing of an HPLC Method for a Sulfonamide (Representative Data)

ParameterVariationObserved Effect on Assay (%)Acceptance CriteriaResult
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)99.2% and 100.5%98.0% - 102.0%Pass
Mobile Phase Composition ± 2% Organic Phase99.5% and 100.8%98.0% - 102.0%Pass
Column Temperature ± 5 °C (35 °C and 45 °C)99.8% and 100.3%98.0% - 102.0%Pass
pH of Aqueous Phase ± 0.2 units99.1% and 100.9%98.0% - 102.0%Pass
Wavelength ± 2 nm99.7% and 100.4%98.0% - 102.0%Pass

Experimental Protocols

Robustness Testing Protocol (Based on a representative HPLC method for a sulfonamide)
  • Standard Solution Preparation: Prepare a standard solution of the sulfonamide at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Nominal Condition Analysis: Analyze the standard solution under the nominal (optimized) chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile:water with a specific buffer at a defined pH, flow rate of 1.0 mL/min, column temperature of 40°C, and UV detection at a specific wavelength).

  • Parameter Variation: Systematically vary one parameter at a time while keeping others at their nominal values.

    • Flow Rate: Adjust the flow rate to ± 0.1 mL/min of the nominal value.

    • Mobile Phase Composition: Alter the ratio of the organic to aqueous phase by ± 2%.

    • Column Temperature: Change the column temperature by ± 5°C.

    • pH of Aqueous Phase: Adjust the pH of the aqueous component of the mobile phase by ± 0.2 units.

    • Detection Wavelength: Modify the detection wavelength by ± 2 nm.

  • Data Analysis: For each variation, inject the standard solution in triplicate and calculate the mean percentage assay value, retention time, and peak asymmetry. Compare the results against the acceptance criteria (e.g., assay within 98-102% of the nominal value, retention time shift of <10%, and peak asymmetry between 0.8 and 1.5).

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1] These studies expose the drug substance to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.[2]

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.[2]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours). Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.[4]

  • Analysis: Analyze the stressed samples using the developed analytical method (e.g., HPLC or UPLC). The method should be able to separate the main peak of this compound from any degradation products formed.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the context of this compound analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow for robustness testing.

G cluster_pathway Folic Acid Biosynthesis Pathway in Coccidia PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis This compound This compound This compound->Dihydropteroate_Synthase Inhibits

Caption: Mechanism of action of this compound.

G cluster_workflow Robustness Testing Workflow start Define Nominal Method Parameters prepare Prepare Standard Solutions start->prepare vary Systematically Vary Parameters (Flow Rate, Temp, pH, etc.) prepare->vary analyze Analyze Samples under Varied Conditions vary->analyze evaluate Evaluate Impact on (Assay, Retention Time, Peak Shape) analyze->evaluate compare Compare with Acceptance Criteria evaluate->compare pass Method is Robust compare->pass Pass fail Optimize Method and Re-test compare->fail Fail fail->vary

References

A Comparative Guide to Sulfanitran Detection Methods: Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the detection of Sulfanitran, a sulfonamide antibiotic. The focus is on the specificity and selectivity of these methods, supported by experimental data to aid researchers in selecting the most appropriate technique for their application. The methods covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of different methods for the detection of this compound. It is important to note that performance characteristics can vary based on the sample matrix, instrumentation, and specific experimental conditions.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MS This compoundInstant Pastries0.01-0.14 µg/kg0.02-0.45 µg/kg81.0 - 103.82.12 - 9.23[1][2]
HPLC-UV Sulfonamides (General)Animal Feed34.5–79.5 µg/kg41.3–89.9 µg/kg79.3 - 114.02.7 - 14.9[3][4]
ELISA Sulfonamides (including this compound)VariousNot specifiedNot specified90%±30%Not specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Method for this compound in Instant Pastries

This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis[1][2].

a) Sample Preparation (Modified QuEChERS)

  • Weigh 1.00 g of homogenized pastry sample into a 50 mL centrifuge tube.

  • Add 2 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile, then vortex and sonicate for 10 minutes.

  • Add 1.5 g of NaCl and vortex for 30 seconds.

  • Centrifuge at 8000 rpm for 5 minutes at 4°C.

  • Transfer 7.5 mL of the supernatant to a 15 mL centrifuge tube containing 0.4 g of C18 and 0.4 g of MgSO₄.

  • Vortex for 30 seconds, let stand for 2 minutes, and then centrifuge at 8000 rpm for 5 minutes.

  • Evaporate 5 mL of the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a 21:79 (v/v) mixture of acetonitrile and 0.1% formic acid solution.

  • Vortex for 30 seconds and filter through a 0.20 µm nylon filter before UPLC-MS/MS analysis.

b) UPLC-MS/MS Analysis

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., 4.6 mm × 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound should be optimized on the instrument.

General HPLC-UV Method for Sulfonamides in Animal Feed

This protocol is based on a general method for the analysis of five other sulfonamides in animal feed and can be adapted for this compound, though specific validation would be required[3][4].

a) Sample Preparation

  • Weigh a representative sample of the homogenized feed.

  • Extract the sample with a mixture of methanol and acetonitrile.

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in a phosphate buffer.

  • Filter the solution before HPLC-UV analysis.

b) HPLC-UV Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 analytical column.

  • Mobile Phase: A gradient program with a mixture of phosphate buffer and acetonitrile.

  • Detection Wavelength: Typically around 260-280 nm for sulfonamides. The optimal wavelength for this compound should be determined.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

ELISA Method for Sulfonamides

This is a general protocol for a competitive ELISA for the detection of sulfonamides. Specific instructions may vary between different commercial kits.

a) Sample Preparation

  • Homogenize the sample (e.g., tissue, milk, honey).

  • Extract this compound from the matrix using an appropriate solvent as specified in the kit manual (e.g., a mixture of methanol and water).

  • Centrifuge to separate the solid phase.

  • Dilute the supernatant with the provided assay buffer.

b) ELISA Procedure

  • Add standard solutions and prepared samples to the wells of the microtiter plate coated with sulfonamide-specific antibodies.

  • Add the enzyme-conjugated this compound (tracer).

  • Incubate for a specified time to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a color change.

  • Stop the reaction after a specific time.

  • Read the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Mandatory Visualization

Experimental Workflows

LCMSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis UPLC-MS/MS Analysis homogenization 1. Homogenize Pastry Sample weighing 2. Weigh 1.00 g homogenization->weighing extraction1 3. Add Water & Acetonitrile, Vortex & Sonicate weighing->extraction1 salting_out 4. Add NaCl, Vortex extraction1->salting_out centrifugation1 5. Centrifuge (8000 rpm, 5 min) salting_out->centrifugation1 cleanup 6. Transfer Supernatant, Add C18 & MgSO4 centrifugation1->cleanup centrifugation2 7. Centrifuge (8000 rpm, 5 min) cleanup->centrifugation2 evaporation 8. Evaporate Supernatant centrifugation2->evaporation reconstitution 9. Reconstitute in Mobile Phase evaporation->reconstitution filtration 10. Filter (0.20 µm) reconstitution->filtration injection 11. Inject into UPLC-MS/MS filtration->injection separation 12. Chromatographic Separation (C18) injection->separation detection 13. MS/MS Detection (MRM Mode) separation->detection data_analysis 14. Data Analysis detection->data_analysis

Caption: Workflow for this compound detection by LC-MS/MS.

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis homogenization 1. Homogenize Sample extraction 2. Extract with Methanol/Acetonitrile homogenization->extraction centrifugation 3. Centrifuge extraction->centrifugation evaporation 4. Evaporate Supernatant centrifugation->evaporation reconstitution 5. Reconstitute in Buffer evaporation->reconstitution filtration 6. Filter reconstitution->filtration injection 7. Inject into HPLC-UV filtration->injection separation 8. Chromatographic Separation (C18) injection->separation detection 9. UV Detection separation->detection data_analysis 10. Data Analysis detection->data_analysis

Caption: General workflow for sulfonamide detection by HPLC-UV.

ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure homogenization 1. Homogenize Sample extraction 2. Extract with Solvent homogenization->extraction centrifugation 3. Centrifuge extraction->centrifugation dilution 4. Dilute Supernatant with Assay Buffer centrifugation->dilution add_sample 5. Add Sample/Standard to Coated Plate dilution->add_sample add_conjugate 6. Add Enzyme Conjugate add_sample->add_conjugate incubation 7. Incubate add_conjugate->incubation washing 8. Wash Plate incubation->washing add_substrate 9. Add Substrate washing->add_substrate stop_reaction 10. Stop Reaction add_substrate->stop_reaction read_absorbance 11. Read Absorbance stop_reaction->read_absorbance

Caption: General workflow for sulfonamide detection by ELISA.

Discussion of Specificity and Selectivity

LC-MS/MS is highly selective and specific due to the use of a chromatographic separation step followed by mass spectrometric detection based on the mass-to-charge ratio of the parent ion and specific fragment ions (MRM). This makes it the gold standard for confirmation of results and for use in complex matrices where interferences are likely. The specificity is determined by the unique fragmentation pattern of this compound.

HPLC-UV offers good selectivity based on the chromatographic retention time and the UV absorption spectrum of the analyte. However, its specificity can be limited in complex matrices, as other compounds may co-elute and have similar UV spectra, leading to potential false positives. The use of a diode array detector (DAD) can improve specificity by providing spectral information.

ELISA is a rapid and high-throughput screening method. Its specificity is determined by the binding affinity of the antibody used in the kit for this compound. Cross-reactivity with other structurally similar sulfonamides is a key consideration. Some ELISA kits are designed to detect a broad range of sulfonamides and may exhibit significant cross-reactivity, making them suitable for screening for the presence of any sulfonamide rather than specifically identifying this compound. It is crucial to consult the manufacturer's data on cross-reactivity with other sulfonamides to understand the selectivity of a particular ELISA kit. While some cross-reactivity between different sulfonamides can occur, the likelihood of cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is generally considered low due to structural differences[5][6].

Conclusion

The choice of method for the detection of this compound depends on the specific requirements of the analysis.

  • LC-MS/MS is the most specific and selective method, providing the highest level of confidence in the results, and is ideal for confirmatory analysis and research applications requiring high sensitivity and accuracy.

  • HPLC-UV is a cost-effective and widely available technique suitable for routine analysis in less complex matrices, but its specificity should be carefully validated.

  • ELISA is an excellent tool for rapid screening of a large number of samples, but positive results should be confirmed by a more specific method like LC-MS/MS due to the potential for cross-reactivity.

Researchers and professionals should carefully consider the trade-offs between specificity, selectivity, sensitivity, cost, and throughput when selecting a method for this compound detection.

References

A Comparative Analysis of Sulfanitran and Ionophore Anticoccidials for Coccidiosis Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two major classes of anticoccidial agents used in the poultry industry: the synthetic sulfonamide, Sulfanitran, and the ionophore antibiotics. This document aims to deliver an objective comparison of their performance, supported by available experimental data, to aid in research and development efforts in combating coccidiosis.

Introduction to Anticoccidial Agents

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the global poultry industry, leading to substantial economic losses through mortality, reduced weight gain, and poor feed conversion.[1] The prophylactic use of in-feed anticoccidial drugs has been a cornerstone of coccidiosis control for decades.[2] Among the diverse range of available compounds, this compound and ionophores represent two distinct classes with different origins, mechanisms of action, and performance characteristics.

This compound is a synthetic sulfonamide antibiotic.[3] Like other sulfa drugs, it acts as a competitive inhibitor in the folic acid synthesis pathway of the parasite.[4] It is often used in combination with other anticoccidial agents to broaden its spectrum of activity.

Ionophore anticoccidials , such as monensin, salinomycin, and narasin, are fermentation products of various Streptomyces species.[5] They are polyether antibiotics that disrupt the ion balance across the parasite's cell membrane, leading to osmotic lysis and death.[6] Ionophores are widely used and have been a mainstay in coccidiosis control programs for many years.[5]

Mechanism of Action

The fundamental difference between this compound and ionophores lies in their mode of action against the Eimeria parasite.

This compound , as a sulfonamide, interferes with a critical metabolic pathway. It is a structural analog of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in protozoa and bacteria.[7] By competitively inhibiting the enzyme dihydropteroate synthase, this compound blocks the production of dihydrofolic acid, a crucial component for DNA synthesis and cell replication, thus arresting the development of the parasite.[4]

Ionophores act on the parasite's cell membrane. These lipid-soluble molecules form complexes with cations (primarily Na+, K+, and Ca2+) and transport them across the cell membrane, disrupting the normal ionic gradient.[6][8] This influx of ions leads to an osmotic imbalance, causing the parasite to swell with water and eventually rupture.[6] This mechanism is effective against the extracellular stages (sporozoites and merozoites) of the parasite's life cycle.

Below are diagrams illustrating the distinct signaling and action pathways of this compound and Ionophore anticoccidials.

Sulfanitran_Mechanism This compound's interference with the parasite's folic acid synthesis pathway. cluster_parasite Eimeria Parasite Cell PABA PABA (p-aminobenzoic acid) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF DNA DNA Synthesis & Cell Replication THF->DNA This compound This compound This compound->DHPS Inhibits

Caption: this compound inhibits folic acid synthesis in Eimeria.

Ionophore_Mechanism Ionophore-mediated disruption of the parasite's ion balance, leading to cell death. cluster_membrane Parasite Cell Membrane membrane Ionophore Ionophore Na_ion_in Na+ Ionophore->Na_ion_in Transports across membrane Na_ion_out Na+ Na_ion_out->Ionophore Binds H2O_in H₂O Na_ion_in->H2O_in Triggers influx Cell_Lysis Cell Lysis H2O_in->Cell_Lysis Leads to

Caption: Ionophores disrupt the parasite's ion balance.

Comparative Performance Data

Direct comparative studies between this compound and ionophores under identical experimental conditions are limited in the available scientific literature. Therefore, the following tables summarize data from separate studies. It is crucial to note that these results are not directly comparable due to variations in experimental design, coccidial challenge, and bird genetics.

Table 1: Efficacy of Sulfonamides Against Eimeria spp. in Broiler Chickens
ParameterSulfaclozine (1 g/L)Sulfaquinoxaline + Diaveridine (3 ml/L)Infected, Untreated ControlUninfected, Untreated ControlReference
Mortality (%) 0012.50[3]
Body Weight (g) at 28 days Data not specifiedData not specifiedSignificantly lower than treated groupsData not specified[3]
Feed Conversion Ratio (FCR) No significant difference from controlNo significant difference from controlHigher than other groupsData not specified[3]
Oocyst Per Gram (OPG) of feces (post-treatment) 00High shedding0[3]
Lesion Score (post-treatment) 00High scores0[3]

This study compared two different sulfonamide treatments.

Table 2: Efficacy of Ionophores Against Eimeria spp. in Broiler Chickens
ParameterNarasin (70 ppm)Salinomycin (70 ppm)Reference
Final Body Weight (g) HigherLower[9]
Daily Body Weight Gain (g) HigherLower[9]
Feed Conversion Ratio (FCR) Lower (improved)Higher[9]
European Production Efficiency Factor (EPEF) HigherLower[9]

This study compared two different ionophore anticoccidials.

ParameterSalinomycin (60 ppm)Monensin (100 ppm)Halofuginone (3 ppm)Unmedicated, Infected ControlReference
Weight Gain No significant differenceNo significant differenceNo significant differenceLower[10]
Feed Conversion Ratio No significant differenceNo significant differenceNo significant differenceHigher[10]
Lesion Score ImprovedImprovedImprovedHigh[10]

This study compared two ionophores and a chemical anticoccidial.

Experimental Protocols

Standardized protocols are essential for the evaluation of anticoccidial drugs. The following outlines a general experimental design for a floor pen trial, a common method for assessing anticoccidial efficacy under conditions that simulate commercial production.

General Protocol for an Anticoccidial Floor Pen Trial
  • Animal Model: Day-old broiler chicks of a commercial strain are used. Birds are randomly allocated to treatment groups.[11]

  • Housing: Birds are housed in floor pens with fresh litter (e.g., pine shavings). To minimize cross-contamination, solid partitions are placed between pens.[12]

  • Diet and Medication: A basal diet free of anticoccidials is used. The test articles (this compound or an ionophore) are added to the feed at specified concentrations for the respective treatment groups. Medicated feed is provided throughout the trial period.[11]

  • Coccidial Challenge: On a specified day (e.g., day 14), birds in the challenged groups are orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species.[13] Alternatively, a "seeder bird" model or contaminated litter can be used to simulate a more natural infection.[14]

  • Control Groups:

    • Uninfected, Unmedicated Control (Negative Control): Birds receive the basal diet and are not challenged with Eimeria.

    • Infected, Unmedicated Control (Positive Control): Birds receive the basal diet and are challenged with Eimeria.

  • Data Collection:

    • Performance Parameters: Body weight and feed consumption are measured weekly. Feed conversion ratio (FCR) is calculated. Mortality is recorded daily.[15]

    • Efficacy Parameters: On a specified day post-infection (e.g., day 6 or 7), a subset of birds from each pen is euthanized for intestinal lesion scoring. Lesions in different sections of the intestine are scored on a scale of 0 (no lesions) to 4 (severe lesions). Fecal samples can be collected to determine the number of oocysts per gram (OPG).[16]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.[3]

The following diagram illustrates a typical workflow for an anticoccidial efficacy trial.

Experimental_Workflow Generalized workflow for a floor pen anticoccidial trial. start Day 1: Day-old chicks arrive randomization Random allocation to treatment groups in floor pens start->randomization medication Provision of medicated feed (this compound or Ionophore) and control feed randomization->medication challenge Day 14: Oral inoculation with Eimeria oocysts medication->challenge data_collection_performance Weekly: Record body weight, feed intake, and mortality challenge->data_collection_performance data_collection_efficacy Day 20-21: Euthanize subset of birds for lesion scoring and oocyst counts challenge->data_collection_efficacy analysis Statistical analysis of performance and efficacy data data_collection_performance->analysis data_collection_efficacy->analysis end Conclusion on anticoccidial efficacy analysis->end

Caption: Workflow for an anticoccidial efficacy trial.

Discussion and Conclusion

Both this compound and ionophore anticoccidials play a role in the management of coccidiosis in poultry. Their distinct mechanisms of action offer different strategies for parasite control.

This compound , as a synthetic chemical, provides a targeted approach by inhibiting a specific metabolic pathway in the parasite. This can be highly effective, but as with many synthetic compounds, the potential for resistance development is a concern that necessitates careful management, often through use in combination products.

Ionophores offer a broader, more physical mode of action by disrupting the parasite's cellular integrity. This mechanism is thought to be less prone to the rapid development of resistance compared to synthetic drugs.[5] Many ionophores also possess antibacterial activity, which can be beneficial in controlling secondary bacterial infections. However, some ionophores can have a negative impact on feed intake and, consequently, bird performance.[9]

The choice between these anticoccidial classes, or their use in rotation or shuttle programs, depends on various factors including the specific Eimeria challenge, the history of drug use on a particular farm, and the overall production goals.

This comparative guide highlights the current understanding of this compound and ionophore anticoccidials. The lack of direct, head-to-head comparative studies with comprehensive, publicly available data underscores a need for further research in this area. Such studies would be invaluable for the poultry industry and for the continued development of effective and sustainable coccidiosis control strategies.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Sulfanitran Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pivotal research and drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of sulfanitran, a sulfonamide antibiotic. Adherence to these protocols is critical for minimizing health risks, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, a thorough understanding and implementation of safety measures are crucial. Always consult the Safety Data Sheet (SDS) for this compound for detailed information.[1]

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the necessary protective gear when handling this compound waste.

Protective EquipmentSpecificationsRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coat and long-sleeved clothing. Fire/flame resistant and impervious clothing may be necessary.Minimizes the risk of skin exposure.[1]
Respiratory Protection To be used in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA approved respirator is required, especially if dust is generated.Prevents inhalation of this compound dust or vapors.[1]

Spill Containment and Cleanup:

In the event of a this compound spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Secure the Area: Immediately clear the area of all personnel. Remove all sources of ignition.[1]

  • Ventilate the Area: Ensure adequate ventilation to disperse any airborne particles.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: For solid spills, carefully collect the material and place it in a suitable, closed container for disposal. Avoid generating dust.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction plant, which typically utilizes controlled incineration with flue gas scrubbing.[1] Discharging this compound into sewer systems or contaminating water, foodstuffs, or feed is strictly prohibited.[1]

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including contaminated items such as weighing paper, gloves, and other disposable labware, in a dedicated and clearly labeled hazardous waste container.

    • It is crucial to segregate chemical wastes; do not mix this compound waste with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.

  • Container Selection and Management:

    • Use a compatible, sealable, and properly labeled container for waste collection.

    • For solid waste, a securely sealed plastic bag or a lined, durable container is appropriate.

    • Ensure the container is kept closed when not in use.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials and sources of ignition.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the full chemical name and any available safety data to the disposal company.

  • Documentation:

    • Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a common regulatory requirement.

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Sulfanitran_Disposal_Workflow cluster_lab Laboratory Procedures cluster_storage Waste Management cluster_disposal Final Disposal A Handling this compound (with appropriate PPE) B Waste Generation (e.g., contaminated gloves, glassware) A->B C Spill Event A->C D Waste Segregation & Collection (in labeled, sealed container) B->D E Spill Containment & Cleanup C->E Immediate Action F Temporary Storage (in designated hazardous waste area) D->F E->D G Documentation (Waste Log) F->G H Contact Licensed Waste Disposal Facility F->H I Transport to Facility H->I J Controlled Incineration I->J

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfanitran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sulfanitran, a sulfonamide antibiotic used in the poultry industry. Adherence to these procedural, step-by-step guidelines will minimize exposure risks and ensure safe operational and disposal practices.

Hazard Identification and Risk Assessment

While some safety data sheets (SDS) may not list this compound as a hazardous substance, it is a physiologically active, therapeutically usable compound that must be handled with the care required for hazardous materials[1]. The primary routes of exposure are inhalation of dust and skin contact[2]. Therefore, a thorough risk assessment should be conducted before any handling procedures begin.

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the most critical barrier between the researcher and potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Safety Goggles or Face ShieldUse safety goggles for adequate eye protection. A face shield is required when there is a risk of splashing[2][3].
Hand Chemical-Impervious GlovesWear two pairs of chemical-impervious gloves (e.g., nitrile)[4]. The inner glove should be under the gown cuff and the outer glove over it. Gloves must be inspected before use and changed regularly or immediately if contaminated, torn, or punctured[4][5].
Body Protective Gown or Lab CoatWear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs[4][5].
Respiratory RespiratorRespiratory protection is required when dust is generated[1]. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced[5][6]. For large spills, a chemical cartridge-type respirator may be necessary[2].

Operational Plan: Step-by-Step Handling Protocol

A structured workflow is essential for minimizing risks. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

G This compound Handling and Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Management Receiving 1. Receiving & Storage Store in a cool, dry, well-ventilated area. Preparation 2. Preparation Handle in a fume hood. Don all required PPE. Receiving->Preparation Handling 3. Use in Experiment Avoid dust formation. Use non-sparking tools. Preparation->Handling Decontamination 4. Decontamination Clean work surfaces. Wash hands thoroughly. Handling->Decontamination Segregation 5. Waste Segregation Collect all this compound waste separately. Decontamination->Segregation Transfer Waste Labeling 6. Container & Labeling Use sealed, labeled containers for chemical waste. Segregation->Labeling Disposal 7. Final Disposal Arrange for pickup by a licensed chemical waste contractor. Labeling->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place[5].

  • Store at room temperature, sealed and dry[1][7]. For stock solutions, store at -20°C for up to one year or -80°C for up to two years[8].

  • Store separately from incompatible materials and foodstuff containers[5].

Step 2: Preparation and Handling

  • All handling that may generate dust must be conducted in a chemical fume hood or a well-ventilated area[5][9].

  • Before handling, ensure all required PPE is correctly donned.

  • Avoid the formation of dust and aerosols[5].

  • Use non-sparking tools to prevent ignition sources[5].

Step 3: Personal Hygiene

  • Wash hands thoroughly before putting on gloves and after they are removed[4].

  • Do not eat, drink, or apply cosmetics in areas where this compound is handled or stored[4].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Type Immediate Action Required
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention[5].
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Consult a doctor[1][5].
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[1][5].
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[5].
Accidental Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance[1][5]. Remove all ignition sources. Collect the spill using spark-proof tools and place it in a suitable, closed container for disposal[5].

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • All waste materials containing this compound, including contaminated PPE, weighing boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container[10].

  • Do not mix this compound waste with other waste streams[10]. Stock antibiotic solutions are considered hazardous chemical waste and must be disposed of accordingly[11].

Step 2: Container Selection and Labeling

  • Use compatible, sealable containers for waste collection[5].

  • Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."

Step 3: Disposal Method

  • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[5].

  • Do not dispose of this compound down the drain or in the general waste stream, as this can lead to environmental contamination[5][11].

Step 4: Contaminated Packaging Disposal

  • Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[5].

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or through controlled incineration if combustible[5].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfanitran
Reactant of Route 2
Reactant of Route 2
Sulfanitran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.